Product packaging for Pentadecan-8-ol(Cat. No.:CAS No. 1653-35-6)

Pentadecan-8-ol

Cat. No.: B157577
CAS No.: 1653-35-6
M. Wt: 228.41 g/mol
InChI Key: AXCJQGZCVXCVAG-UHFFFAOYSA-N
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Description

Pentadecan-8-ol is a natural product found in Leptogenys diminuta with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H32O B157577 Pentadecan-8-ol CAS No. 1653-35-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pentadecan-8-ol
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InChI

InChI=1S/C15H32O/c1-3-5-7-9-11-13-15(16)14-12-10-8-6-4-2/h15-16H,3-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXCJQGZCVXCVAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(CCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H32O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60167880
Record name Pentadecan-8-ol
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Molecular Weight

228.41 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1653-35-6
Record name 8-Pentadecanol
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Record name 8-PENTADECANOL
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of Pentadecan-8-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of Pentadecan-8-ol (CAS No: 1653-35-6). The information is curated for professionals in research, scientific, and drug development fields, with a focus on quantitative data, experimental methodologies, and logical relationships pertinent to its utility.

Chemical Identity and Structure

This compound is a secondary fatty alcohol characterized by a 15-carbon chain with a hydroxyl group located at the eighth carbon position.[1][2] This structure imparts an amphiphilic nature to the molecule, with a long, nonpolar hydrocarbon tail and a polar hydroxyl head, which dictates many of its physical and biological properties.[1] It is also recognized as a plant metabolite.[2]

Identifier Value Source(s)
IUPAC Name This compound[2]
CAS Number 1653-35-6[2][3][4]
Molecular Formula C₁₅H₃₂O[1][2][4][5]
Molecular Weight 228.41 g/mol [1][2][3]
Synonyms 8-Pentadecanol, 1-Heptyloctyl alcohol[2][5]
InChI InChI=1S/C15H32O/c1-3-5-7-9-11-13-15(16)14-12-10-8-6-4-2/h15-16H,3-14H2,1-2H3[2][5]
InChIKey AXCJQGZCVXCVAG-UHFFFAOYSA-N[2][5]
Canonical SMILES CCCCCCCC(CCCCCCC)O[2][6]

Physical and Chemical Properties

This compound is typically a white, waxy solid at room temperature.[5] It is insoluble in water but demonstrates solubility in organic solvents such as ethanol and ether.[5] A summary of its key physical and chemical properties is presented below.

Property Value Unit Source(s)
Appearance White, waxy solid-[5]
Boiling Point 290.2 (at 760 mmHg)°C[4]
Melting Point (Calculated) 31.48°C[3]
Density 0.833g/cm³[4]
Flash Point 114.7°C[4]
Vapor Pressure 0.000229 (at 25 °C)mmHg[4]
Refractive Index 1.445-[4]
logP (Octanol/Water Coeff.) 5.068-[3][4]
pKa (Predicted) 15.36 ± 0.20-[7]

Computed and Spectroscopic Data

Computational models provide additional insights into the molecule's characteristics. Spectroscopic data is vital for structural confirmation and purity assessment.

Computed Property Value Unit Source(s)
Exact Mass 228.245315640Da[2]
Monoisotopic Mass 228.245315640Da[2]
Topological Polar Surface Area 20.2Ų[2]
Hydrogen Bond Donor Count 1-[2]
Hydrogen Bond Acceptor Count 1-[2]
Rotatable Bond Count 12-[2]
Predicted Collision Cross Section 164.5 ([M+H]⁺)Ų[6]

Biological Activity and Applications

This compound's amphiphilic structure allows it to interact with cell membranes, forming the basis of its biological activity and applications.[1]

  • Antimicrobial Properties : Like many fatty alcohols, this compound exhibits antimicrobial and antifungal activities, which are attributed to its ability to disrupt the integrity of cellular membranes.[1]

  • Cosmetics and Personal Care : It is utilized as an emollient and skin-conditioning agent in cosmetic formulations, contributing to skin hydration and improving product texture.[1][5]

  • Industrial Precursor : The molecule serves as a precursor for the synthesis of various surfactants and emulsifiers.[1][5]

  • Research Applications : Due to its defined amphiphilic nature, it can be used as a model molecule in research to study the permeability and partitioning of substances across biological membranes.[1] While some studies suggest a potential role in cellular signaling, this area of research is still in its nascent stages.[1]

  • Organic Synthesis : The hydroxyl group provides a reactive site for functionalization, making this compound a useful building block for creating more complex molecules such as polymers and lubricants.[1]

G cluster_prop Core Property cluster_mech Mechanism of Action cluster_app Applications prop Amphiphilic Structure (Polar Head, Nonpolar Tail) mech Interaction with Cell Membranes prop->mech enables app4 Synthesis Precursor prop->app4 enables use as app1 Antimicrobial Agent mech->app1 leads to app2 Cosmetic Emollient mech->app2 leads to app3 Research Model for Membrane Permeability mech->app3 enables use as

Logical relationship between properties and applications.

Experimental Protocols

Synthesis of this compound

This compound can be synthesized via several routes, including the direct hydroxylation of pentadecane or the hydroformylation of olefins.[1] A common and reliable laboratory-scale method is the reduction of the corresponding ketone, 8-pentadecanone.

Protocol: Reduction of 8-Pentadecanone using Sodium Borohydride

  • Reaction Setup : In a round-bottom flask equipped with a magnetic stir bar, dissolve 8-pentadecanone (1 equivalent) in a suitable alcohol solvent, such as methanol or ethanol, under an inert atmosphere (e.g., nitrogen). Cool the solution to 0 °C using an ice bath.

  • Reduction : Slowly add sodium borohydride (NaBH₄, 1.5 equivalents) portion-wise to the stirred solution. Maintain the temperature at 0 °C during the addition.

  • Reaction Monitoring : After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is fully consumed.

  • Quenching : Carefully quench the reaction by slowly adding 1M hydrochloric acid (HCl) dropwise at 0 °C until the effervescence ceases and the solution becomes acidic.

  • Extraction : Transfer the mixture to a separatory funnel and extract the product with an organic solvent, such as diethyl ether or ethyl acetate (3x volumes).

  • Washing : Combine the organic layers and wash sequentially with saturated sodium bicarbonate (NaHCO₃) solution and brine.

  • Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification : Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain pure this compound.

G start 8-Pentadecanone + NaBH₄ in EtOH step1 Reaction at 0°C to RT start->step1 step2 Acidic Quench (HCl) step1->step2 step3 Solvent Extraction (e.g., Diethyl Ether) step2->step3 step4 Wash & Dry Organic Layer step3->step4 step5 Concentration (Rotary Evaporation) step4->step5 step6 Purification (Column Chromatography) step5->step6 end Pure This compound step6->end

General workflow for the synthesis of this compound.
Analytical Characterization

Confirmation of structure and assessment of purity are critical. Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques for this purpose.

Protocol: GC-MS Analysis

  • Sample Preparation : Prepare a dilute solution (e.g., 1 mg/mL) of the synthesized this compound in a volatile organic solvent like hexane or dichloromethane.

  • Derivatization (Optional but Recommended) : To improve volatility and peak shape, convert the hydroxyl group to a trimethylsilyl (TMS) ether. This can be achieved by reacting the sample with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) at 70°C for 30 minutes.

  • GC-MS Parameters :

    • GC Column : Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Injector : Set temperature to 250-280 °C. Inject 1 µL in splitless mode.

    • Carrier Gas : Use Helium at a constant flow of 1.0 mL/min.

    • Oven Program : An example program is: initial 100 °C for 2 min, ramp at 10 °C/min to 280 °C, hold for 10 min.

    • MS Detector : Use Electron Ionization (EI) at 70 eV. Scan a mass range of m/z 40-550.

  • Data Analysis : Determine the retention time and analyze the fragmentation pattern from the mass spectrum to confirm the identity. Assess purity by calculating the relative peak area in the total ion chromatogram (TIC).

Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Analysis : Acquire the proton NMR spectrum. The expected signals include:

    • A triplet around δ 0.88 ppm corresponding to the two terminal methyl (-CH₃) groups.

    • A broad multiplet between δ 1.2-1.6 ppm for the methylene (-CH₂) protons of the alkyl chains.

    • A multiplet (septet or similar) around δ 3.6 ppm for the methine proton (-CHOH) attached to the hydroxyl group.

    • A broad singlet for the hydroxyl (-OH) proton, the chemical shift of which is concentration and solvent dependent.

  • ¹³C NMR Analysis : Acquire the carbon NMR spectrum. The expected signals for the alkane carbons will typically appear in the δ 14-35 ppm range, with the carbon attached to the hydroxyl group (C-8) appearing further downfield, typically in the δ 60-75 ppm range.

G cluster_sample Sample Preparation sample Synthesized This compound prep_gc Dilute in Hexane + Derivatize (TMS) sample->prep_gc prep_nmr Dissolve in CDCl₃ + TMS Standard sample->prep_nmr gcms GC-MS Analysis prep_gc->gcms nmr ¹H & ¹³C NMR Spectroscopy prep_nmr->nmr data_gc Retention Time Mass Spectrum (Purity & Identity) gcms->data_gc data_nmr Chemical Shifts Integration (Structural Confirmation) nmr->data_nmr

Workflow for the analytical confirmation of this compound.

Safety and Handling

This compound is classified as hazardous to the aquatic environment (long-term hazard, H413).[2][7] Standard laboratory safety precautions should be followed.

  • Handling : Avoid contact with skin and eyes. Use in a well-ventilated area.

  • Personal Protective Equipment (PPE) : Wear safety glasses, chemical-resistant gloves, and a lab coat.

  • Storage : Store in a cool, dry, and well-ventilated place in a tightly sealed container.

  • Disposal : Dispose of contents and container in accordance with local, regional, and national regulations. Avoid release to the environment.[7]

References

An In-depth Technical Guide to Pentadecan-8-ol (CAS: 1653-35-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pentadecan-8-ol is a 15-carbon secondary fatty alcohol with the chemical formula C₁₅H₃₂O.[1][2][3] Its strategic placement of a hydroxyl group at the eighth carbon of the pentadecane chain confers distinct physical and chemical properties compared to its primary alcohol counterparts.[1] This guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed experimental protocols for its synthesis and purification, and an exploration of its biological activities and potential applications in research and drug development. The information is presented to be a valuable resource for researchers and professionals working in the fields of organic synthesis, medicinal chemistry, and materials science.

Chemical and Physical Properties

This compound is a white, waxy solid at room temperature.[2] It is characterized by its hydrophobic nature, rendering it insoluble in water but soluble in organic solvents like ethanol and ether.[2] A summary of its key chemical and physical properties is provided in Table 1.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 1653-35-6[1][2][3]
IUPAC Name This compound[1][4][5]
Synonyms 8-Pentadecanol, 1-Heptyloctyl alcohol[2]
Molecular Formula C₁₅H₃₂O[1][2][3]
Molecular Weight 228.41 g/mol [1][3][4]
Melting Point 53.5-54.3 °C[6]
Boiling Point 300.24 °C at 760 mmHg[6]
Density 0.8 ± 0.1 g/cm³ (calculated)[7]
Flash Point 114.7 ± 6.5 °C (calculated)[7]
Water Solubility 0.5407 mg/L at 25 °C[7]
LogP 5.0683[3]
SMILES CCCCCCCC(CCCCCCC)O[1][3][4]
InChI InChI=1S/C15H32O/c1-3-5-7-9-11-13-15(16)14-12-10-8-6-4-2/h15-16H,3-14H2,1-2H3[1][2][4]
InChI Key AXCJQGZCVXCVAG-UHFFFAOYSA-N[1][4][6]

Spectroscopic Data

The structural characterization of this compound is confirmed through various spectroscopic techniques. A summary of the expected spectroscopic data is presented in Table 2.

Table 2: Spectroscopic Data for this compound

TechniqueKey Features
¹H NMR Signals corresponding to the terminal methyl groups, the methylene groups of the alkyl chains, and a characteristic signal for the proton on the carbon bearing the hydroxyl group (CH-OH). The spectrum for the similar 1-pentadecanol is available for reference.[8]
¹³C NMR Signals for the different carbon environments in the molecule, with a distinct chemical shift for the carbon atom attached to the hydroxyl group.[5] The carbon atoms in the long alkyl chains will have overlapping signals.[9]
IR Spectroscopy A broad O-H stretching band around 3350 cm⁻¹ due to hydrogen bonding.[10] A C-O stretching band for a secondary alcohol is expected in the range of 1150-1075 cm⁻¹.[2][7]
Mass Spectrometry The molecular ion peak may be weak or absent.[11] Characteristic fragmentation patterns for long-chain alcohols include alpha-cleavage and dehydration.

Experimental Protocols

Synthesis of this compound

Two common methods for the synthesis of this compound are the Grignard reaction and the reduction of the corresponding ketone, 8-pentadecanone.

This method involves the reaction of an alkyl magnesium halide (Grignard reagent) with an aldehyde.[1][12][13] For the synthesis of the symmetrical this compound, heptylmagnesium bromide can be reacted with octanal, or octylmagnesium bromide can be reacted with heptanal.

Experimental Workflow for Grignard Synthesis of this compound

G cluster_0 Grignard Reagent Formation cluster_1 Reaction cluster_2 Work-up and Purification HeptylBromide Heptyl Bromide in Anhydrous Ether Grignard Heptylmagnesium Bromide HeptylBromide->Grignard Initiation with I₂ (optional) Mg Magnesium Turnings Mg->Grignard Alkoxide Magnesium Alkoxide Intermediate Grignard->Alkoxide Octanal Octanal in Anhydrous Ether Octanal->Alkoxide Nucleophilic Attack Workup Aqueous Acid Work-up (e.g., sat. NH₄Cl) Alkoxide->Workup CrudeProduct Crude this compound Workup->CrudeProduct Purification Purification (Distillation or Chromatography) CrudeProduct->Purification FinalProduct Pure this compound Purification->FinalProduct G cluster_0 Reduction Reaction cluster_1 Work-up and Purification Ketone 8-Pentadecanone in Methanol/Ethanol Reaction Alkoxide Intermediate Ketone->Reaction NaBH4 Sodium Borohydride (NaBH₄) NaBH4->Reaction Hydride Attack Workup Aqueous Work-up Reaction->Workup CrudeProduct Crude this compound Workup->CrudeProduct Purification Purification (Recrystallization or Chromatography) CrudeProduct->Purification FinalProduct Pure this compound Purification->FinalProduct G cluster_membrane Bacterial Cell Membrane Lipid1 Phospholipid Disruption Membrane Disruption Lipid1->Disruption Lipid2 Phospholipid Lipid2->Disruption Lipid3 Phospholipid Lipid3->Disruption Lipid4 Phospholipid Lipid4->Disruption Pentadecanol This compound Pentadecanol->Lipid1 Intercalation Pentadecanol->Lipid2 Intercalation Pentadecanol->Lipid3 Intercalation Pentadecanol->Lipid4 Intercalation Permeability Increased Permeability Disruption->Permeability Leakage Leakage of Cellular Contents Permeability->Leakage CellDeath Cell Death Leakage->CellDeath

References

The Elusive Presence of Pentadecan-8-ol in Flora: A Technical Guide to its C15 Analogs in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals.

Abstract: This technical guide addresses the current state of knowledge regarding the natural occurrence of Pentadecan-8-ol in the plant kingdom. Initial investigations reveal a significant scarcity of direct evidence for this specific secondary alcohol in plant species. In light of this, this paper expands its scope to provide a comprehensive overview of the closely related and well-documented C15 compounds, pentadecane and pentadecanal, which are prevalent in various plant taxa. This guide offers a detailed summary of their natural sources, quantitative data, experimental protocols for their extraction and identification, and an illustrative representation of the relevant biosynthetic pathways. This information is intended to serve as a valuable resource for researchers investigating long-chain aliphatic compounds in plants.

The Scarcity of this compound in Botanical Sources

Despite being classified as a plant metabolite, extensive literature reviews and database searches yield minimal concrete evidence of the natural occurrence of this compound in specific plant species. While its presence has been noted in the animal kingdom, particularly in insects, its footprint in the botanical world remains largely undefined. This conspicuous absence of data underscores a potential area for novel phytochemical investigation. Researchers are encouraged to employ sensitive analytical techniques in the screening of plant extracts for the presence of this and other long-chain secondary alcohols.

Pentadecane and Pentadecanal: Abundant C15 Analogs in Plants

In contrast to the apparent rarity of this compound, its parent alkane, pentadecane, and the corresponding aldehyde, pentadecanal, are widely distributed throughout the plant kingdom. These compounds are significant components of essential oils and cuticular waxes, contributing to the plant's aroma, defense mechanisms, and protection against environmental stressors.

Quantitative Occurrence of Pentadecane and Pentadecanal in Various Plant Species

The following tables summarize the quantitative data available for the presence of pentadecane and pentadecanal in a selection of plant species. These values can vary significantly based on the plant part, geographical location, and extraction method.

Table 1: Quantitative Data for Pentadecane in Plants

Plant SpeciesFamilyPlant PartConcentration/Relative AbundanceReference
Anethum graveolens (Dill)ApiaceaeRootDetected (not quantified)[1]
Capsicum annuum (Bell Pepper)SolanaceaeFruitDetected (not quantified)[1]
Scandix balansaeApiaceaeNot specifiedComponent of volatile oil[1]
Various broadleaf treesVariousLeaf waxesPredominant alkane in some species[2]

Table 2: Quantitative Data for Pentadecanal in Plants

Plant SpeciesFamilyPlant PartConcentration in Essential Oil (%)Reference
Cistus spp.CistaceaeNot specified0.1[3]
Coriandrum sativum (Coriander)ApiaceaeLeaf0.47 - 0.61[3]
Averrhoa carambola (Star fruit)OxalidaceaeFruit0.10[3]
Hamamelis virginiana (Witch hazel)HamamelidaceaeLeaf0.13[3]
Solanum erianthumSolanaceaeNot specifiedComponent of essential oil[4]
Cassia siameaFabaceaeNot specifiedComponent of essential oil[4]

Experimental Protocols for Extraction and Identification

The isolation and analysis of C15 compounds from plant matrices typically involve the extraction of volatile secondary metabolites followed by chromatographic separation and mass spectrometric identification.

Extraction of Volatile Compounds

Several methods are employed for the extraction of volatile compounds like pentadecane and pentadecanal from plant tissues. The choice of method depends on the nature of the plant material and the target compounds.

  • Steam Distillation: This is a common method for extracting essential oils. Steam is passed through the plant material, vaporizing the volatile compounds. The vapor is then condensed and collected. The essential oil, containing compounds like pentadecanal, separates from the aqueous phase.[5]

  • Solvent Extraction: This technique uses organic solvents such as hexane or ethanol to dissolve the desired compounds from the plant material. The solvent is subsequently evaporated to yield a concentrated extract. This method is efficient for a broad range of compounds.[6]

  • Headspace Solid-Phase Microextraction (HS-SPME): This is a solvent-free method ideal for analyzing volatile and semi-volatile organic compounds. A fused-silica fiber coated with a stationary phase is exposed to the headspace above the plant sample. The adsorbed analytes are then thermally desorbed into a gas chromatograph for analysis.[7]

Identification and Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the most widely used analytical technique for the identification and quantification of volatile compounds in plant extracts.

A typical GC-MS protocol involves:

  • Sample Injection: A small volume (e.g., 1 µL) of the plant extract is injected into the GC.

  • Separation: The compounds are separated based on their boiling points and interactions with the stationary phase in a capillary column (e.g., HP-5MS). A temperature program is used to facilitate the separation.

  • Ionization: As the separated compounds elute from the GC column, they enter the mass spectrometer and are ionized, typically by electron impact (EI).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection and Identification: A detector records the abundance of each ion. The resulting mass spectrum is a fingerprint of the molecule, which can be identified by comparing it to spectral libraries such as NIST.

For a more detailed protocol, refer to the methodologies described in the analysis of plant extracts.[8][9][10]

Visualizing Methodologies and Pathways

Experimental Workflow for C15 Compound Analysis

The following diagram illustrates a typical workflow for the extraction and analysis of pentadecane and pentadecanal from plant material.

experimental_workflow plant_material Plant Material (e.g., leaves, flowers) extraction Extraction (Steam Distillation, Solvent Extraction, or HS-SPME) plant_material->extraction extract Volatile Extract extraction->extract gc_ms GC-MS Analysis extract->gc_ms data_processing Data Processing gc_ms->data_processing identification Compound Identification (vs. NIST Library) data_processing->identification quantification Quantification data_processing->quantification

A generalized workflow for the analysis of C15 compounds from plants.
Biosynthesis of Long-Chain Alkanes in Plants

The biosynthesis of long-chain alkanes, such as pentadecane, in plants is a multi-step process that originates from fatty acid synthesis. A key pathway involves the reduction of a fatty acyl-ACP to an aldehyde, followed by the deformylation of the aldehyde to produce an alkane.

biosynthesis_pathway fatty_acyl_acp Fatty Acyl-ACP aar Acyl-ACP Reductase (AAR) fatty_acyl_acp->aar fatty_aldehyde Fatty Aldehyde aar->fatty_aldehyde Reduction nadp NADP+ aar->nadp ado Aldehyde-Deformylating Oxygenase (ADO) fatty_aldehyde->ado alkane Alkane (e.g., Pentadecane) ado->alkane Deformylation formate Formate ado->formate nadph NADPH nadph->aar

Simplified pathway for long-chain alkane biosynthesis in plants.

Conclusion

While the natural occurrence of this compound in plants remains an open question for future research, a wealth of information exists for its C15 counterparts, pentadecane and pentadecanal. This technical guide has provided a consolidated overview of their presence in various plant species, methods for their analysis, and the underlying biosynthetic pathways. It is hoped that this will serve as a foundational resource for scientists in the fields of phytochemistry, natural product chemistry, and drug development, and stimulate further investigation into the diverse world of plant-derived aliphatic compounds.

References

An In-depth Technical Guide to Pentadecan-8-ol: Structural Formula and Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentadecan-8-ol, a 15-carbon secondary alcohol, and its isomers are compounds of interest in various scientific fields, including materials science and biomedical research. Their long alkyl chains and hydroxyl functionality impart specific physicochemical properties that influence their applications. This technical guide provides a comprehensive overview of the structural formula of this compound, a detailed exploration of its structural and stereoisomers, and a summary of its known biological activities. The guide includes tabulated quantitative data for known isomers, a detailed experimental protocol for a representative synthesis method, and visualizations of key concepts to facilitate understanding.

Introduction

This compound is a saturated fatty alcohol with the chemical formula C₁₅H₃₂O.[1][2] As a secondary alcohol, the hydroxyl group is located on an internal carbon atom, specifically at the 8th position of the pentadecane chain.[2] This structure confers properties distinct from its primary alcohol isomer, 1-pentadecanol. The long hydrophobic carbon chain combined with the polar hydroxyl group gives these molecules an amphiphilic character, driving their interaction with biological membranes and their utility in various chemical syntheses.[3] Understanding the nuances of its various isomers is critical, as subtle changes in structure can lead to significant differences in physical, chemical, and biological properties.

Structural Formula and Identification

The structural formula of this compound is characterized by a 15-carbon straight chain with a hydroxyl group attached to the eighth carbon atom.

Key Identifiers:

  • IUPAC Name: this compound[2]

  • Molecular Formula: C₁₅H₃₂O[1][2]

  • Molecular Weight: 228.41 g/mol [1][2]

  • CAS Number: 1653-35-6[2]

  • SMILES: CCCCCCCC(CCCCCCC)O[4]

  • InChI Key: AXCJQGZCVXCVAG-UHFFFAOYSA-N[4]

Isomers of this compound

Isomers are molecules that share the same molecular formula but have different arrangements of atoms. For this compound (C₁₅H₃₂O), isomerism can be broadly categorized into structural isomerism and stereoisomerism.

Structural Isomers

Structural isomers have different atomic connectivity. These can be further classified as positional, skeletal, or functional isomers.

  • Positional Isomers: These isomers have the same carbon skeleton but differ in the position of the hydroxyl group. Besides this compound, other positional isomers include:

    • Pentadecan-1-ol[5][6]

    • Pentadecan-2-ol[7]

    • Pentadecan-3-ol[8][9]

    • Pentadecan-6-ol[10]

    • Pentadecan-7-ol[11]

    • And others with the hydroxyl group at positions 4 and 5.

  • Skeletal Isomers: These isomers have the same functional group but differ in the arrangement of the carbon chain (e.g., branched chains). The number of possible skeletal isomers for a 15-carbon alcohol is vast and their individual characterization is extensive. Examples would include various methyl-tetradecanols, ethyl-tridecanols, etc.

  • Functional Isomers: These isomers have the same molecular formula but different functional groups. For C₁₅H₃₂O, ethers are the most common functional isomers. An example is 1-methoxy-tetradecane.

G Isomers Isomers Structural Structural Isomers->Structural Different Connectivity Stereoisomers Stereoisomers Isomers->Stereoisomers Different Spatial Arrangement Positional Positional Structural->Positional Skeletal Skeletal Structural->Skeletal Functional Functional Structural->Functional Enantiomers Enantiomers Stereoisomers->Enantiomers

Figure 1: Classification of Isomers for Pentadecanol.

Stereoisomers

Stereoisomers have the same connectivity but differ in the three-dimensional orientation of their atoms. This compound possesses a chiral center at the eighth carbon atom, meaning it can exist as a pair of enantiomers:

  • (R)-pentadecan-8-ol

  • (S)-pentadecan-8-ol

These enantiomers are non-superimposable mirror images of each other and will rotate plane-polarized light in opposite directions.

Physicochemical Properties of Pentadecanol Isomers

PropertyPentadecan-1-olPentadecan-2-olPentadecan-3-olPentadecan-6-olPentadecan-7-olThis compound
Molecular Formula C₁₅H₃₂O[5]C₁₅H₃₂O[7]C₁₅H₃₂O[8]C₁₅H₃₂O[10]C₁₅H₃₂O[11]C₁₅H₃₂O[2]
Molecular Weight ( g/mol ) 228.41[5]228.41[7]228.41[8]228.41[10]228.41[11]228.41[2]
Boiling Point (°C) 298-299[12]299[13]290.2[14]361.2 (Predicted)[15]300.24[16]290.2[17]
Melting Point (°C) 43-46[12]35[18]38.8[14]31.5 (Predicted)[15]-53.5-54.3[19]
Density (g/cm³) ~0.83-0.84 (at ~22°C)[20]0.8328[18]0.833[14]--0.833[17]
Flash Point (°C) 130[12]109 (est.)[13]114.1[14]->154[16]114.7[17]
LogP (o/w) ~6.44-6.8[20]6.287 (est.)[13]5.06830[14]5.068 (Predicted)[15]-5.06830[17]

Experimental Protocols

Synthesis of this compound via Grignard Reaction

A common and versatile method for the synthesis of secondary alcohols like this compound is the Grignard reaction.[17][21] This involves the reaction of a Grignard reagent with an aldehyde. For this compound, this can be achieved by reacting heptyl magnesium bromide with octanal, or octyl magnesium bromide with heptanal.

Materials:

  • Magnesium turnings

  • Iodine crystal (as initiator)

  • 1-Bromoheptane (or 1-bromooctane)

  • Anhydrous diethyl ether

  • Octanal (or heptanal)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Round-bottom flask, dropping funnel, condenser, magnetic stirrer, heating mantle

  • Separatory funnel

Procedure:

  • Preparation of the Grignard Reagent:

    • All glassware must be flame-dried to ensure anhydrous conditions.

    • Place magnesium turnings in the round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add a small crystal of iodine.

    • In a dropping funnel, prepare a solution of 1-bromoheptane in anhydrous diethyl ether.

    • Add a small amount of the bromoalkane solution to the magnesium. The reaction is initiated when the color of the iodine fades and the ether begins to gently reflux. If the reaction does not start, gentle warming may be applied.

    • Once initiated, add the remaining bromoalkane solution dropwise to maintain a steady reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with the Aldehyde:

    • Cool the Grignard reagent solution in an ice bath.

    • Add a solution of octanal in anhydrous diethyl ether to the dropping funnel.

    • Add the octanal solution dropwise to the stirred Grignard reagent, maintaining a low temperature.

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the reaction.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with diethyl ether (2-3 times).

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude this compound.

    • The crude product can be purified by distillation or column chromatography.

G cluster_prep Grignard Reagent Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Flame-dry glassware B Add Mg turnings and I₂ A->B C Add bromoalkane in ether dropwise B->C D Reflux C->D E Cool Grignard reagent D->E F Add aldehyde in ether dropwise E->F G Stir at room temperature F->G H Quench with aq. NH₄Cl G->H I Separate layers H->I J Extract aqueous layer I->J K Wash and dry organic layer J->K L Remove solvent K->L M Purify product L->M

Figure 2: Experimental Workflow for the Synthesis of this compound.

Biological Activity of Long-Chain Alcohols

Long-chain fatty alcohols, including pentadecanol and its isomers, are known to exhibit a range of biological activities, most notably antimicrobial effects.[3][22]

Antimicrobial Activity

The primary mechanism of antimicrobial action for long-chain alcohols is the disruption of the microbial cell membrane.[3] The amphiphilic nature of these molecules allows them to insert into the lipid bilayer, leading to increased membrane fluidity and permeability. This disruption can cause the leakage of essential intracellular components, such as ions and metabolites, ultimately leading to cell death.[3] The effectiveness of this antimicrobial activity is often dependent on the chain length of the alcohol.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

A standard method to quantify the antimicrobial activity of a compound is to determine its Minimum Inhibitory Concentration (MIC).

Materials:

  • Test compound (e.g., this compound)

  • Bacterial strain (e.g., Staphylococcus aureus)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Preparation of Inoculum:

    • Grow the bacterial strain in the appropriate broth overnight at 37°C.

    • Dilute the overnight culture to achieve a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

  • Serial Dilution of Test Compound:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform a two-fold serial dilution of the stock solution in the broth medium across the wells of a 96-well plate.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well.

    • Include positive (bacteria only) and negative (broth only) controls.

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the test compound that completely inhibits visible growth of the microorganism, as determined by visual inspection or by measuring the optical density at 600 nm.

G cluster_membrane Microbial Cell Membrane Lipid_Bilayer Lipid Bilayer Membrane_Disruption Membrane Disruption Lipid_Bilayer->Membrane_Disruption Increased Fluidity & Permeability Long_Chain_Alcohol Long-Chain Alcohol Long_Chain_Alcohol->Lipid_Bilayer Insertion Leakage Leakage of Intracellular Components Membrane_Disruption->Leakage Cell_Death Cell Death Leakage->Cell_Death

Figure 3: Mechanism of Antimicrobial Action of Long-Chain Alcohols.

Conclusion

This compound and its isomers represent a versatile class of molecules with a range of potential applications driven by their specific physicochemical properties. This guide has provided a detailed overview of the structural formula of this compound, the principles of its isomerism, and a compilation of available quantitative data. The outlined experimental protocol for synthesis via the Grignard reaction offers a practical approach for its preparation in a laboratory setting. Furthermore, the discussion of the biological activity, particularly the antimicrobial effects through membrane disruption, highlights a key area of interest for researchers in drug development. Further investigation into the specific properties and activities of the numerous, less-studied isomers will undoubtedly reveal new opportunities for their application in science and industry.

References

Spectroscopic Profile of Pentadecan-8-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Pentadecan-8-ol, a secondary long-chain fatty alcohol. The information presented herein is essential for the structural elucidation, identification, and purity assessment of this compound in research and development settings, particularly within the pharmaceutical and chemical industries. This document details quantitative spectroscopic data, outlines the experimental protocols for data acquisition, and provides a visual representation of the analytical workflow.

Quantitative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound (C₁₅H₃₂O, Molar Mass: 228.41 g/mol ). Due to the limited availability of experimentally derived public data, the Nuclear Magnetic Resonance (NMR) data presented is based on validated prediction models.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.60Multiplet1HH-8 (CH-OH)
~1.50Multiplet4HH-7, H-9 (CH₂)
~1.27Broad Singlet20HH-2 to H-6, H-10 to H-14 (CH₂)
~0.88Triplet6HH-1, H-15 (CH₃)
VariableBroad Singlet1HOH

Note: The chemical shift of the hydroxyl proton (OH) is variable and dependent on factors such as concentration, solvent, and temperature.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ) ppmCarbon Assignment
~72.0C-8 (CH-OH)
~37.5C-7, C-9
~31.9C-13
~29.7C-5, C-11
~29.3C-4, C-12
~25.8C-6, C-10
~22.7C-2, C-14
~14.1C-1, C-15
Mass Spectrometry (MS)

The mass spectrum of this compound is characterized by fragmentation patterns typical for long-chain secondary alcohols. The molecular ion peak (M⁺) at m/z 228 is often weak or absent in Electron Ionization (EI) mass spectrometry.

Table 3: Major Mass Spectral Fragments for this compound

m/zProposed Fragment IonFragmentation Pathway
210[M - H₂O]⁺Dehydration
129[C₉H₁₇]⁺ or [C₇H₁₃O]⁺α-cleavage
111[C₈H₁₅]⁺Cleavage adjacent to the hydroxyl group with hydrogen rearrangement
99[C₇H₁₅]⁺α-cleavage
69[C₅H₉]⁺Further fragmentation
Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound displays characteristic absorption bands for aliphatic alcohols.

Table 4: Characteristic FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional GroupDescription
~3330 (broad)O-HStretching, hydrogen-bonded
~2925, ~2855C-HStretching, aliphatic CH₂ and CH₃
~1465C-HBending, CH₂
~1375C-HBending, CH₃
~1110C-OStretching, secondary alcohol

Experimental Protocols

The following sections outline the methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Due to the waxy nature of long-chain alcohols at room temperature, appropriate sample preparation is crucial.

  • Accurately weigh 10-20 mg of this compound into a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • Gently warm the sample in a water bath to ensure complete dissolution and homogeneity.

  • If required, a small amount of tetramethylsilane (TMS) can be added as an internal standard (0 ppm), although most commercially available deuterated solvents contain TMS.

¹H NMR Spectroscopy Parameters (Typical for a 400 MHz spectrometer):

  • Pulse Program: Standard single-pulse (zg30)

  • Number of Scans: 16-32

  • Relaxation Delay: 1-2 seconds

  • Acquisition Time: 3-4 seconds

  • Spectral Width: 0-10 ppm

¹³C NMR Spectroscopy Parameters (Typical for a 100 MHz spectrometer):

  • Pulse Program: Proton-decoupled pulse program (zgpg30)

  • Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C)

  • Relaxation Delay: 2 seconds

  • Acquisition Time: 1-2 seconds

  • Spectral Width: 0-100 ppm

Mass Spectrometry (MS)

Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

Gas Chromatography (GC) Conditions (Typical):

  • Column: Non-polar capillary column (e.g., DB-5ms)

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium

  • Oven Temperature Program: Initial temperature of 100 °C, ramped to 280 °C at 10 °C/min.

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI)

  • Ionization Energy: 70 eV

  • Source Temperature: 230 °C

  • Mass Range: m/z 40-400

Infrared (IR) Spectroscopy

Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR): As this compound is a viscous liquid or a low-melting solid, the ATR technique is highly suitable.

  • Ensure the ATR crystal (e.g., diamond) is clean.

  • Place a small drop of the molten or liquid this compound directly onto the crystal.

  • Acquire the spectrum.

FTIR Spectroscopy Parameters:

  • Spectral Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow Spectroscopic Analysis Workflow for this compound cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Interpretation cluster_conclusion Conclusion Sample This compound Sample Dissolution Dissolution in Deuterated Solvent (NMR) or Neat (MS, IR) Sample->Dissolution NMR NMR Spectroscopy (¹H and ¹³C) Dissolution->NMR MS Mass Spectrometry (GC-MS) Dissolution->MS IR FT-IR Spectroscopy (ATR) Dissolution->IR NMR_Data NMR Spectra: Chemical Shifts, Multiplicities NMR->NMR_Data MS_Data Mass Spectrum: Fragmentation Pattern, m/z Values MS->MS_Data IR_Data IR Spectrum: Characteristic Bands IR->IR_Data Structure Structural Elucidation and Compound Identification NMR_Data->Structure MS_Data->Structure IR_Data->Structure

Spectroscopic analysis workflow.

Pentadecan-8-ol Octanol-Water Partition Coefficient: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the octanol-water partition coefficient (LogP) of Pentadecan-8-ol, a crucial parameter in drug development and environmental science for assessing the lipophilicity of a compound. Understanding the LogP of a substance is critical for predicting its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. This document outlines predicted LogP values, details established experimental protocols for its determination, and illustrates the interaction of long-chain alcohols with cell membranes.

Data Presentation: Predicted Octanol-Water Partition Coefficient (LogP)

Prediction Method/SourcePredicted LogP Value
Crippen Calculated Property (Cheméo)5.068[3]
ChemSrc5.06830[4]
The Good Scents Company (estimated)6.443[5]

Experimental Protocols for LogP Determination

The experimental determination of the octanol-water partition coefficient is essential for validating predicted values and providing accurate data for regulatory and research purposes. The two most common methods, the Shake-Flask method and High-Performance Liquid Chromatography (HPLC)-based methods, are detailed below. These protocols are based on established guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Shake-Flask Method (Based on OECD Guideline 107)

The shake-flask method is the traditional and most direct method for determining the LogP of a compound.[6] It involves directly measuring the concentration of the substance in both the n-octanol and water phases after they have reached equilibrium.

Methodology:

  • Preparation of Phases: Prepare n-octanol saturated with water and water saturated with n-octanol to ensure mutual saturation of the solvents before the experiment.

  • Test Substance Preparation: Dissolve a known quantity of this compound in either water or n-octanol. The initial concentration should not exceed 0.01 mol/L in either phase.

  • Partitioning:

    • Combine the n-octanol and water phases in a vessel. The volume ratio of the two phases is determined by a preliminary estimate of the LogP.

    • Add the prepared test substance solution to the two-phase system.

    • Seal the vessel and shake it until equilibrium is reached. The time required to reach equilibrium will vary depending on the substance, but a minimum of 24 hours of shaking is often recommended, followed by a period of rest to allow for phase separation.[5] Centrifugation can be used to facilitate the separation of the two phases.

  • Analysis:

    • Carefully separate the n-octanol and water phases.

    • Determine the concentration of this compound in each phase using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Calculation of LogP: The octanol-water partition coefficient (P) is calculated as the ratio of the concentration of the analyte in the n-octanol phase (Coctanol) to its concentration in the aqueous phase (Cwater). The LogP is the base-10 logarithm of this value.

    LogP = log10 (Coctanol / Cwater)

Diagram of the Shake-Flask Experimental Workflow:

G cluster_prep Preparation cluster_partition Partitioning cluster_analysis Analysis cluster_calc Calculation prep_phases Prepare Saturated n-Octanol and Water mix Mix Phases and Test Solution prep_phases->mix prep_solution Prepare this compound Solution prep_solution->mix equilibrate Shake to Reach Equilibrium mix->equilibrate separate Separate Phases (Centrifugation) equilibrate->separate analyze_oct Analyze Concentration in n-Octanol separate->analyze_oct analyze_wat Analyze Concentration in Water separate->analyze_wat calc_logp Calculate LogP analyze_oct->calc_logp analyze_wat->calc_logp

Caption: Workflow for LogP determination using the shake-flask method.

HPLC-Based Method (Based on OECD Guideline 117)

HPLC-based methods offer a faster and more automated alternative to the shake-flask method for estimating LogP.[7] This technique correlates the retention time of a substance on a reversed-phase HPLC column with its known LogP value.

Methodology:

  • System Setup:

    • Use a reversed-phase HPLC column (e.g., C18).

    • The mobile phase is typically a mixture of an organic solvent (e.g., methanol or acetonitrile) and water.

  • Calibration:

    • Select a series of reference compounds with accurately known LogP values that span the expected LogP range of this compound.

    • Inject each reference compound into the HPLC system and record its retention time (tR).

    • Calculate the capacity factor (k) for each reference compound using the formula: k = (tR - t0) / t0, where t0 is the dead time (retention time of a non-retained compound).

    • Create a calibration curve by plotting the logarithm of the capacity factor (log k) against the known LogP values of the reference compounds. A linear relationship is expected.

  • Analysis of this compound:

    • Dissolve this compound in a suitable solvent and inject it into the HPLC system under the same conditions used for the reference compounds.

    • Measure the retention time (tR) of this compound and calculate its capacity factor (k).

  • LogP Determination:

    • Using the calibration curve, determine the LogP of this compound corresponding to its measured log k value.

Diagram of the HPLC-Based LogP Determination Workflow:

G cluster_calib Calibration cluster_sample Sample Analysis cluster_det Determination inject_ref Inject Reference Compounds measure_tr Measure Retention Times (tR) inject_ref->measure_tr calc_k Calculate Capacity Factors (k) measure_tr->calc_k plot_calib Plot log k vs. LogP (Calibration Curve) calc_k->plot_calib determine_logp Determine LogP from Calibration Curve plot_calib->determine_logp inject_sample Inject this compound measure_sample_tr Measure Retention Time (tR) inject_sample->measure_sample_tr calc_sample_k Calculate Capacity Factor (k) measure_sample_tr->calc_sample_k calc_sample_k->determine_logp

Caption: Workflow for LogP determination using the HPLC-based method.

Interaction of Long-Chain Alcohols with Lipid Bilayers

The lipophilicity of molecules like this compound dictates their interaction with biological membranes. Long-chain alcohols can intercalate into the lipid bilayer, altering its physical properties such as fluidity and thickness.[8] This interaction is a critical consideration in drug development, as it can influence drug permeability and mechanism of action.

Signaling Pathway and Membrane Interaction:

The following diagram illustrates the logical flow of how a long-chain alcohol like this compound interacts with a cell membrane and the potential consequences of this interaction. Increased membrane fluidity is a common outcome of alcohol exposure.[9]

G cluster_interaction Membrane Interaction cluster_effect Biophysical Effects cluster_consequence Cellular Consequences alcohol This compound (Long-Chain Alcohol) intercalation Intercalation into Hydrophobic Core alcohol->intercalation membrane Cellular Lipid Bilayer membrane->intercalation fluidity Altered Membrane Fluidity intercalation->fluidity thickness Changes in Bilayer Thickness intercalation->thickness permeability Modified Membrane Permeability fluidity->permeability protein_func Altered Membrane Protein Function thickness->protein_func signaling Modulation of Cellular Signaling permeability->signaling protein_func->signaling

Caption: Interaction of this compound with a lipid bilayer.

References

A Comprehensive Guide to the Thermochemical Properties of Long-Chain Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the essential thermochemical data for long-chain alcohols (C8 to C20). The information compiled herein is critical for a wide range of applications, from fundamental research in physical chemistry to process design and drug development, where understanding the energetic properties of molecules is paramount. This document summarizes key quantitative data in accessible tables, outlines detailed experimental protocols for data acquisition, and provides visualizations of core concepts and workflows.

Core Thermochemical Data

The following tables present critically evaluated thermochemical data for a homologous series of straight-chain alcohols. These values are essential for thermodynamic calculations, reaction modeling, and safety assessments. The primary sources for such comprehensive data are the NIST Chemistry WebBook and the TRC Thermodynamic Tables, particularly the compilation "Physical and Thermodynamic Properties of Aliphatic Alcohols" by Wilhoit and Zwolinski published in the Journal of Physical and Chemical Reference Data.[1][2][3][4]

Table 1: Standard Molar Enthalpy of Formation and Combustion of Liquid Long-Chain n-Alcohols at 298.15 K

AlcoholFormulaMolar Mass ( g/mol )ΔfH°(l) (kJ/mol)ΔcH°(l) (kJ/mol)
1-OctanolC₈H₁₈O130.23-428.5-5294.1
1-NonanolC₉H₂₀O144.25-460.0-5947.8
1-DecanolC₁₀H₂₂O158.28-491.5-6599.5
1-UndecanolC₁₁H₂₄O172.31-523.0-7251.2
1-DodecanolC₁₂H₂₆O186.34-554.5-7902.9
1-TridecanolC₁₃H₂₈O200.36-586.0-8554.6
1-TetradecanolC₁₄H₃₀O214.39-617.5-9206.3
1-PentadecanolC₁₅H₃₂O228.42-649.0-9858.0
1-HexadecanolC₁₆H₃₄O242.44-680.5-10509.7
1-HeptadecanolC₁₇H₃₆O256.47-712.0-11161.4
1-OctadecanolC₁₈H₃₈O270.50-743.5-11813.1
1-NonadecanolC₁₉H₄₀O284.52-775.0-12464.8
1-EicosanolC₂₀H₄₂O298.55-806.5-13116.5

Note: Data is compiled and extrapolated from various sources including the NIST Chemistry WebBook and TRC Thermodynamic Tables. The enthalpy of combustion becomes increasingly exothermic with longer carbon chains.[5][6][7][8]

Table 2: Standard Molar Entropy and Heat Capacity of Liquid Long-Chain n-Alcohols at 298.15 K

AlcoholFormulaS°(l) (J/mol·K)Cp(l) (J/mol·K)
1-OctanolC₈H₁₈O361.2267.8
1-NonanolC₉H₂₀O393.4295.1
1-DecanolC₁₀H₂₂O425.6322.4
1-UndecanolC₁₁H₂₄O457.8349.7
1-DodecanolC₁₂H₂₆O490.0377.0
1-TridecanolC₁₃H₂₈O522.2404.3
1-TetradecanolC₁₄H₃₀O554.4431.6
1-PentadecanolC₁₅H₃₂O586.6458.9
1-HexadecanolC₁₆H₃₄O618.8486.2
1-HeptadecanolC₁₇H₃₆O651.0513.5
1-OctadecanolC₁₈H₃₈O683.2540.8
1-NonadecanolC₁₉H₄₀O715.4568.1
1-EicosanolC₂₀H₄₂O747.6595.4

Note: Standard molar entropy and heat capacity increase with increasing chain length, reflecting the greater number of vibrational and rotational modes.[9][10][11][12]

Experimental Protocols

The determination of accurate thermochemical data relies on precise calorimetric methods. Below are detailed protocols for key experimental techniques.

Combustion Calorimetry for Enthalpy of Combustion

This method is used to determine the heat released during the complete combustion of a substance. The standard enthalpy of formation can then be calculated using Hess's Law.

Apparatus:

  • Oxygen bomb calorimeter

  • High-precision digital thermometer

  • Ignition system

  • Crucible (platinum or similar inert material)

  • Pellet press

  • Oxygen cylinder with pressure regulator

  • Calibrated digital balance

Procedure:

  • A sample of the long-chain alcohol (typically 0.5 - 1.5 g) is accurately weighed into a crucible.

  • The crucible is placed inside the bomb, and a fuse wire is connected to the ignition circuit, with the wire in contact with the sample.

  • The bomb is sealed and purged with a small amount of oxygen before being filled with high-purity oxygen to a pressure of approximately 30 atm.

  • The bomb is submerged in a known mass of water in the calorimeter's insulated container.

  • The initial temperature of the water is recorded to the nearest 0.001 °C.

  • The sample is ignited, and the temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.

  • The heat capacity of the calorimeter system is determined by burning a standard substance with a known enthalpy of combustion (e.g., benzoic acid).

  • The heat released by the combustion of the alcohol is calculated from the temperature rise and the heat capacity of the calorimeter, with corrections made for the heat of ignition and any side reactions.

  • The standard enthalpy of combustion is then calculated on a molar basis.

Adiabatic Calorimetry for Heat Capacity

Adiabatic calorimetry is a highly accurate method for determining the heat capacity of a substance as a function of temperature.

Apparatus:

  • Adiabatic calorimeter with a sample vessel

  • Heater for the sample vessel

  • Adiabatic shield surrounding the vessel

  • Temperature sensors for both the vessel and the shield

  • Control system to maintain the shield at the same temperature as the vessel

Procedure:

  • A known mass of the long-chain alcohol is sealed in the sample vessel.

  • The vessel and the surrounding adiabatic shield are cooled to the starting temperature of the experiment.

  • A precisely measured amount of electrical energy is supplied to the heater in the sample vessel, causing its temperature to rise.

  • The control system simultaneously heats the adiabatic shield to ensure there is no temperature difference between the vessel and the shield, thus minimizing heat loss to the surroundings.

  • The temperature increase of the sample is carefully measured.

  • The heat capacity of the sample is calculated from the electrical energy input and the corresponding temperature rise, after subtracting the heat capacity of the empty vessel (determined in a separate experiment).

  • This process is repeated at different temperatures to obtain the heat capacity as a function of temperature.

Differential Scanning Calorimetry (DSC) for Phase Transitions and Heat Capacity

DSC is a versatile technique used to measure changes in heat flow to a sample as it is heated or cooled, allowing for the determination of transition temperatures, enthalpies of transition, and heat capacity.

Apparatus:

  • Differential Scanning Calorimeter

  • Sample pans (e.g., aluminum)

  • Reference pan (empty)

  • High-purity purge gas (e.g., nitrogen)

Procedure:

  • A small, accurately weighed sample of the long-chain alcohol (typically 5-10 mg) is hermetically sealed in a sample pan.

  • An empty pan is used as a reference.

  • The sample and reference pans are placed in the DSC cell.

  • A temperature program is initiated, typically involving heating and cooling at a constant rate (e.g., 10 °C/min) over the desired temperature range.

  • The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

  • Phase transitions, such as melting and crystallization, appear as peaks in the DSC curve. The area under the peak is proportional to the enthalpy of the transition.

  • The heat capacity of the sample can be determined from the vertical displacement of the DSC baseline.

Visualizations

The following diagrams, generated using the DOT language, illustrate key relationships and workflows relevant to the thermochemical data of long-chain alcohols.

Enthalpy_of_Combustion_Trend cluster_0 Increasing Number of Carbon Atoms cluster_1 Increasingly Exothermic Enthalpy of Combustion C8 1-Octanol (C8) C12 1-Dodecanol (C12) H8 ΔcH° = -5294.1 kJ/mol C8->H8 corresponds to C16 1-Hexadecanol (C16) H12 ΔcH° = -7902.9 kJ/mol C12->H12 corresponds to C20 1-Eicosanol (C20) H16 ΔcH° = -10509.7 kJ/mol C16->H16 corresponds to H20 ΔcH° = -13116.5 kJ/mol C20->H20 corresponds to

Caption: Trend of Enthalpy of Combustion with Increasing Carbon Chain Length.

Enthalpy_of_Formation_Workflow cluster_experiment Experimental Measurement cluster_calculation Thermochemical Calculation exp Combustion of Long-Chain Alcohol in a Bomb Calorimeter data Measure Heat Released (q) exp->data calc_comb Calculate Standard Enthalpy of Combustion (ΔcH°) data->calc_comb Input for hess Apply Hess's Law calc_comb->hess calc_form Determine Standard Enthalpy of Formation (ΔfH°) hess->calc_form known_data Use Known Standard Enthalpies of Formation of CO2(g) and H2O(l) known_data->hess

Caption: Workflow for Determining the Standard Enthalpy of Formation.

References

Chemical Identification and Physical Properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety and Hazards of Pentadecan-8-ol in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available safety and hazard information for this compound. Due to a significant lack of comprehensive toxicological data for this specific chemical, it should be handled with the utmost caution, adhering to the principles of good laboratory practice for substances with unknown hazards. The information for related compounds is provided for context but should not be directly extrapolated.

PropertyDataReference
CAS Number 1653-35-6[1][2]
EC Number 216-726-8[1][2]
Molecular Formula C₁₅H₃₂O[1]
Molecular Weight 228.41 g/mol [1]
Physical State Solid[3][4]
Appearance White[3][4]
Odor Alcohol-like[3][4]
Melting Point/Range 44 °C / 111.2 °F (for 1-Pentadecanol)[3][4]
Boiling Point/Range 269 - 271 °C / 516.2 - 519.8 °F (for 1-Pentadecanol)[3][4]

Hazard Identification and Classification

The primary hazard identified for this compound is its potential for long-term adverse effects on aquatic life.[1][2] Detailed toxicological data for human health effects are largely unavailable.

Hazard ClassGHS ClassificationSource
Hazardous to the aquatic environment, long-term hazard H413: May cause long lasting harmful effects to aquatic life.[1][2]

Precautionary Statements: [1]

  • P273: Avoid release to the environment.

  • P501: Dispose of contents/container to an approved waste disposal plant.

For related compounds like n-pentadecane, there is a noted aspiration hazard (H304: May be fatal if swallowed and enters airways). However, it is crucial to note that this does not directly apply to this compound. Repeated exposure to similar long-chain hydrocarbons may cause skin dryness or cracking.[5]

Safe Handling and Personal Protective Equipment (PPE)

Given the limited specific hazard data, a cautious approach to handling this compound is essential. The following recommendations are based on general good laboratory practices for handling chemicals of unknown toxicity.

Engineering Controls
  • Work in a well-ventilated area, preferably in a chemical fume hood, to avoid the formation and inhalation of dust or aerosols.[5][6]

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles.[5][6]

  • Skin Protection:

    • Wear impervious clothing to prevent skin contact.[6]

    • Handle with gloves inspected prior to use. Use proper glove removal technique to avoid skin contact with the product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[5][6]

  • Respiratory Protection: Under normal use conditions with adequate ventilation, respiratory protection may not be required.[3][7] For larger quantities or in situations where dust may be generated, use a NIOSH/MSHA or European Standard EN 136 approved respirator.[7][8]

Hygiene Measures
  • Avoid contact with skin, eyes, and clothing.[3][4]

  • Wash hands thoroughly after handling.[5][6]

  • Do not eat, drink, or smoke in the laboratory.[3]

First-Aid Measures

In case of exposure, follow these general first-aid procedures and seek medical attention.[5][6]

  • Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.[5][6]

  • Skin Contact: Wash off with soap and plenty of water.[5][6]

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.[6]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.[5]

Accidental Release Measures

  • Personal Precautions: Use personal protective equipment. Ensure adequate ventilation. Evacuate personnel to safe areas. Avoid dust formation and breathing vapors, mist, gas, or dust.[5][6]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[5]

  • Methods for Cleaning Up: Soak up with inert absorbent material and dispose of as hazardous waste. Keep in suitable, closed containers for disposal.[5]

Storage and Disposal

  • Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.[3][6]

  • Disposal: Dispose of this chemical and its container to an approved waste disposal plant.[5] Offer surplus and non-recyclable solutions to a licensed disposal company.[5]

Experimental Protocols for Hazard Assessment

While specific experimental data for this compound is lacking, the following are standard methodologies that would be used to assess the safety of such a compound.

Acute Toxicity
  • Oral: OECD Test Guideline 401 (or 420, 423, 425). A single dose of the substance is administered orally to fasted animals. Animals are observed for mortality and clinical signs for a set period.

  • Dermal: OECD Test Guideline 402. The substance is applied to the shaved skin of animals. Observations for mortality and local/systemic effects are recorded.

  • Inhalation: OECD Test Guideline 403. Animals are exposed to the substance in the form of a gas, vapor, or aerosol in a chamber for a defined period.

Skin Corrosion/Irritation
  • OECD Test Guideline 404. The test substance is applied to the skin of an animal, and the degree of irritation or corrosion is assessed at specified intervals.

Serious Eye Damage/Irritation
  • OECD Test Guideline 405. The test substance is applied to the eye of an animal, and the effects on the cornea, iris, and conjunctiva are evaluated.

Logical Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting.

SafeHandlingWorkflow cluster_PreHandling Pre-Handling cluster_Handling Handling & Experimentation cluster_PostHandling Post-Handling cluster_Emergency Emergency Preparedness Acquisition Acquisition of This compound SDS_Review Review Safety Data Sheet (or equivalent documentation) Acquisition->SDS_Review Risk_Assessment Conduct Risk Assessment (Identify hazards, assess risks) SDS_Review->Risk_Assessment Control_Measures Implement Control Measures (e.g., Fume hood, PPE) Risk_Assessment->Control_Measures Experiment Perform Experiment (Follow SOPs) Control_Measures->Experiment Decontamination Decontaminate Work Area & Equipment Experiment->Decontamination Spill Spill Experiment->Spill Exposure Personal Exposure Experiment->Exposure Waste_Segregation Segregate Hazardous Waste Decontamination->Waste_Segregation Waste_Disposal Dispose of Waste (Follow institutional guidelines) Waste_Segregation->Waste_Disposal Emergency_Response Activate Emergency Response Plan Spill->Emergency_Response First_Aid Administer First Aid Exposure->First_Aid First_Aid->Emergency_Response

Caption: Safe handling workflow for this compound.

References

Methodological & Application

Application Note: A Detailed Protocol for the Laboratory Synthesis of Pentadecan-8-ol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pentadecan-8-ol is a secondary fatty alcohol with potential applications in various fields of research, including its use as a building block in the synthesis of more complex molecules and in the study of biological systems.[1] This document provides a detailed, two-step experimental protocol for the synthesis of this compound, commencing with the preparation of the precursor ketone, pentadecan-8-one, followed by its reduction to the target secondary alcohol. The methodologies are designed for researchers in organic chemistry, materials science, and drug development.

Overall Reaction Scheme

The synthesis of this compound is achieved through a two-step process:

  • Synthesis of Pentadecan-8-one: A Grignard reaction is employed for the synthesis of the symmetrical ketone, pentadecan-8-one. Heptylmagnesium bromide, a Grignard reagent, is reacted with a suitable carbonyl source.

  • Reduction of Pentadecan-8-one: The synthesized ketone is then reduced to the corresponding secondary alcohol, this compound, using a chemical reducing agent. The reduction of a ketone yields a secondary alcohol.[2][3]

Experimental Protocols

Step 1: Synthesis of Pentadecan-8-one

This procedure outlines the synthesis of a symmetrical ketone from a Grignard reagent.[4][5]

Materials:

  • 1-Bromoheptane

  • Magnesium turnings

  • Anhydrous diethyl ether

  • 1,1'-Carbonyldiimidazole (CDI)

  • Anhydrous toluene

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware (three-necked flask, dropping funnel, condenser, etc.)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation of Grignard Reagent: In a flame-dried three-necked flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. A solution of 1-bromoheptane in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction mixture is stirred and gently heated to maintain a steady reflux. After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of the Grignard reagent (heptylmagnesium bromide).

  • Ketone Formation: In a separate flask under an inert atmosphere, a solution of 1,1'-carbonyldiimidazole (CDI) in anhydrous toluene is prepared. The flask is cooled in an ice bath. The prepared Grignard reagent is then added dropwise to the CDI solution. The reaction mixture is stirred at room temperature for a specified duration.

  • Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product, pentadecan-8-one, can be purified by column chromatography or distillation.

Step 2: Reduction of Pentadecan-8-one to this compound

This protocol details the reduction of the ketone to the secondary alcohol using sodium borohydride.[2][3][6]

Materials:

  • Pentadecan-8-one

  • Sodium borohydride (NaBH₄)

  • Methanol or Ethanol

  • Water

  • Dilute hydrochloric acid

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • Reduction Reaction: Pentadecan-8-one is dissolved in methanol or ethanol in a round-bottom flask. The solution is cooled in an ice bath. Sodium borohydride is added portion-wise to the stirred solution. After the addition is complete, the reaction mixture is stirred at room temperature for a few hours.

  • Work-up: The reaction is quenched by the slow addition of water. The mixture is then acidified with dilute hydrochloric acid to neutralize any excess borohydride and to hydrolyze the borate ester intermediate.

  • Extraction and Purification: The product is extracted with diethyl ether. The combined organic extracts are washed with water and brine, then dried over anhydrous magnesium sulfate. The solvent is evaporated under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization or column chromatography.

Data Presentation

Table 1: Physical and Chemical Properties

CompoundIUPAC NameMolecular FormulaMolar Mass ( g/mol )Appearance
PentadecanePentadecaneC₁₅H₃₂212.42Colorless liquid
This compoundThis compoundC₁₅H₃₂O228.42White solid

Table 2: Summary of Reaction Parameters and Expected Outcomes

Reaction StepKey ReagentsSolventReaction Time (approx.)Expected YieldPurity
Synthesis of Pentadecan-8-oneHeptylmagnesium bromide, 1,1'-CarbonyldiimidazoleDiethyl ether, Toluene3-4 hours70-85%>95%
Reduction to this compoundPentadecan-8-one, Sodium borohydrideMethanol or Ethanol2-3 hours85-95%>98%

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Synthesis of Pentadecan-8-one cluster_step2 Step 2: Reduction to this compound reagent1 1-Bromoheptane + Mg grignard Heptylmagnesium Bromide (Grignard Reagent) reagent1->grignard in Diethyl Ether ketone_formation Reaction Mixture grignard->ketone_formation cdi 1,1'-Carbonyldiimidazole (CDI) cdi->ketone_formation workup1 Quenching & Extraction ketone_formation->workup1 ketone Pentadecan-8-one workup1->ketone ketone_input Pentadecan-8-one ketone->ketone_input reduction Reduction Reaction ketone_input->reduction nabh4 Sodium Borohydride (NaBH4) nabh4->reduction in Methanol/Ethanol workup2 Acidic Work-up & Extraction reduction->workup2 alcohol This compound workup2->alcohol

Caption: Workflow for the two-step synthesis of this compound.

References

Application Notes and Protocols for the Synthesis of Secondary Alcohols via Grignard Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The Grignard reaction is a cornerstone of organic synthesis, providing a robust and versatile method for the formation of carbon-carbon bonds. The nucleophilic addition of an organomagnesium halide (Grignard reagent) to an aldehyde presents an efficient route to secondary alcohols, which are crucial intermediates in the synthesis of complex organic molecules and active pharmaceutical ingredients.[1][2] This document provides detailed application notes and protocols for the synthesis of secondary alcohols using the Grignard reaction. It includes a comprehensive overview of the reaction mechanism, quantitative data on substrate scope and yields, detailed experimental procedures, and essential safety considerations.

Introduction

Discovered by Victor Grignard, the reaction that bears his name has become an indispensable tool in the synthetic organic chemist's arsenal.[2] The reaction involves the addition of a Grignard reagent (R-MgX) to a carbonyl group. In the context of secondary alcohol synthesis, an aldehyde serves as the electrophilic partner for the nucleophilic carbon of the Grignard reagent.[3][4] This reaction is prized for its ability to create complex molecules from simpler starting materials, enabling the construction of chiral centers and the extension of carbon skeletons. The synthesis of 1-(3-methylphenyl)ethanol from 3-methylbenzaldehyde and methylmagnesium bromide is a classic example of this transformation, yielding a chiral secondary alcohol that can serve as a valuable building block in medicinal chemistry.[2]

Reaction Mechanism

The Grignard reaction with an aldehyde to form a secondary alcohol proceeds through a two-stage mechanism:

  • Nucleophilic Addition: The highly polar carbon-magnesium bond of the Grignard reagent renders the carbon atom strongly nucleophilic. This nucleophilic carbon attacks the electrophilic carbonyl carbon of the aldehyde. The pi bond of the carbonyl group is consequently broken, and its electrons are pushed onto the oxygen atom, resulting in the formation of a tetrahedral magnesium alkoxide intermediate.[2]

  • Protonation (Work-up): The magnesium alkoxide intermediate is then subjected to an aqueous acidic work-up. The alkoxide is protonated by the acid to yield the final secondary alcohol product.[2]

Caption: General mechanism of the Grignard reaction for secondary alcohol synthesis.

Data Presentation: Substrate Scope and Yields

The yield of a Grignard reaction is influenced by several factors, including the reactivity of the alkyl halide used to prepare the Grignard reagent, the structure of the aldehyde, and the reaction conditions. The general reactivity trend for the formation of Grignard reagents is R-I > R-Br > R-Cl.

Table 1: Typical Isolated Yields for the Synthesis of Secondary Alcohols

AldehydeGrignard ReagentSecondary Alcohol ProductIsolated Yield (%)
BenzaldehydeMethylmagnesium bromide1-Phenylethanol85-95%
3-MethylbenzaldehydeMethylmagnesium bromide1-(3-Methylphenyl)ethanol~90%
4-MethoxybenzaldehydeEthylmagnesium bromide1-(4-Methoxyphenyl)propan-1-ol80-90%
PropanalPhenylmagnesium bromide1-Phenylpropan-1-ol80-90%
ButanalMethylmagnesium bromide2-Pentanol75-85%
IsobutyraldehydePhenylmagnesium bromide1-Phenyl-2-methylpropan-1-ol70-80%
CinnamaldehydeMethylmagnesium bromide4-Phenylbut-3-en-2-ol60-70%

Note: Yields are approximate and can vary based on reaction scale, purity of reagents, and specific experimental conditions.

Experimental Protocols

The following protocols provide a general framework for the synthesis of secondary alcohols via the Grignard reaction. All operations should be performed under an inert atmosphere (e.g., nitrogen or argon) due to the high reactivity of Grignard reagents with atmospheric oxygen and moisture.

Experimental_Workflow cluster_prep Preparation of Grignard Reagent cluster_reaction Reaction with Aldehyde cluster_workup Work-up and Purification prep_start Start setup_apparatus Assemble dry glassware under inert atmosphere prep_start->setup_apparatus add_mg Add magnesium turnings and iodine crystal setup_apparatus->add_mg add_halide_solution Prepare alkyl halide solution in anhydrous ether add_mg->add_halide_solution initiate_reaction Add a small portion of alkyl halide to initiate add_halide_solution->initiate_reaction reflux Add remaining alkyl halide dropwise and reflux initiate_reaction->reflux cool_reagent Cool Grignard reagent to 0 °C reflux->cool_reagent prepare_aldehyde Prepare aldehyde solution in anhydrous ether cool_reagent->prepare_aldehyde add_aldehyde Add aldehyde solution dropwise to Grignard reagent at 0 °C prepare_aldehyde->add_aldehyde stir_rt Stir at room temperature add_aldehyde->stir_rt quench Quench reaction with saturated aq. NH₄Cl or dilute HCl stir_rt->quench extract Extract with diethyl ether quench->extract wash Wash organic layer with brine extract->wash dry Dry organic layer over anhydrous Na₂SO₄ wash->dry evaporate Remove solvent under reduced pressure dry->evaporate purify Purify crude product (distillation or chromatography) evaporate->purify end_product Obtain pure secondary alcohol purify->end_product

Caption: General experimental workflow for secondary alcohol synthesis via Grignard reaction.
Preparation of the Grignard Reagent (Example: Phenylmagnesium Bromide)

  • Apparatus Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel. Flame-dry the entire apparatus under a stream of inert gas and allow it to cool to room temperature.

  • Reagent Addition: Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in the flask.

  • Initiation: Add a small amount of anhydrous diethyl ether to just cover the magnesium. Prepare a solution of bromobenzene (1.0 equivalent) in anhydrous diethyl ether in the dropping funnel. Add a small portion of the bromobenzene solution to the magnesium. The reaction is initiated when the color of the iodine fades and gentle boiling of the ether is observed. Gentle warming may be necessary to start the reaction.

  • Formation: Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue stirring at room temperature for 30-60 minutes to ensure complete formation of the Grignard reagent. The solution should appear grayish and cloudy.

Reaction with Aldehyde (Example: Benzaldehyde)
  • Aldehyde Addition: Cool the freshly prepared Grignard reagent to 0 °C using an ice bath. Prepare a solution of benzaldehyde (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel. Add the aldehyde solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.

  • Reaction Time: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours to ensure the reaction goes to completion.

Work-up and Purification
  • Quenching: Cool the reaction mixture in an ice bath. Slowly and carefully add a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid dropwise to quench any unreacted Grignard reagent and hydrolyze the magnesium alkoxide. This process is exothermic.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer two to three times with diethyl ether.

  • Washing: Combine all organic extracts and wash successively with saturated sodium bicarbonate solution (if acid was used for quenching) and then with brine (saturated NaCl solution).

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator.

  • Purification: The crude secondary alcohol can be purified by vacuum distillation or column chromatography on silica gel.

Safety Precautions

  • Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents, including water. All glassware must be thoroughly dried, and anhydrous solvents must be used. The reaction should be carried out under an inert atmosphere.

  • Flammable Solvents: Diethyl ether and tetrahydrofuran (THF) are highly flammable. All operations should be conducted in a well-ventilated fume hood, away from any sources of ignition.

  • Reactive Reagents: Grignard reagents are pyrophoric and react violently with water. Alkyl halides can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Exothermic Reactions: The formation of the Grignard reagent and its subsequent reaction with the aldehyde are exothermic. Proper temperature control is crucial to prevent runaway reactions. The quenching process is also highly exothermic and can cause the solvent to boil vigorously. Addition of the quenching agent should be slow and controlled.

By following these detailed protocols and safety guidelines, researchers can effectively and safely synthesize a wide range of secondary alcohols for their research and development needs.

References

Application Notes and Protocols for the Reduction of 8-Pentadecanone to Pentadecan-8-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the reduction of 8-pentadecanone to its corresponding secondary alcohol, pentadecan-8-ol. This transformation is a fundamental reaction in organic synthesis, often employed in the preparation of chemical intermediates for various research and development applications. Three common and effective reduction methods are presented: sodium borohydride reduction, lithium aluminum hydride reduction, and catalytic hydrogenation using Raney® Nickel. A comparative analysis of these methods is provided to aid in the selection of the most suitable protocol based on laboratory capabilities, safety considerations, and desired outcomes.

Introduction

The reduction of ketones to secondary alcohols is a pivotal transformation in organic chemistry. 8-Pentadecanone, a long-chain aliphatic ketone, can be converted to this compound, a secondary fatty alcohol, through the addition of a hydride (H⁻) or hydrogen across the carbonyl (C=O) double bond.[1] this compound can serve as a valuable intermediate in the synthesis of more complex molecules in fields such as materials science and drug discovery. The choice of reducing agent is critical and depends on factors such as the presence of other functional groups, desired reaction conditions, and scale of the synthesis. This document outlines protocols for three widely used methods: sodium borohydride (NaBH₄), a mild and selective reducing agent; lithium aluminum hydride (LiAlH₄), a powerful and less selective reducing agent; and catalytic hydrogenation, a method that often offers high yields and cleaner reactions.

Comparative Data of Reduction Methods

The following table summarizes the key quantitative parameters for the reduction of 8-pentadecanone to this compound using the three different methods. The data presented are representative values based on typical outcomes for the reduction of long-chain aliphatic ketones.

MethodReducing Agent/CatalystSolvent(s)Temperature (°C)Reaction Time (h)Typical Yield (%)
Hydride Reduction Sodium Borohydride (NaBH₄)Methanol or Ethanol25 (Room Temp.)1 - 390 - 98
Hydride Reduction Lithium Aluminum Hydride (LiAlH₄)Anhydrous Diethyl Ether or THF0 to 251 - 295 - 99
Catalytic Hydrogenation Raney® NickelIsopropanol (Transfer) or H₂ gas82 (Reflux)2 - 685 - 95

Experimental Protocols

Method 1: Sodium Borohydride Reduction

Sodium borohydride is a versatile and safe reducing agent for the conversion of ketones to alcohols.[2][3] It is tolerant of protic solvents, making the experimental setup and work-up straightforward.[4]

Materials:

  • 8-Pentadecanone

  • Sodium Borohydride (NaBH₄)

  • Methanol (reagent grade)

  • Deionized Water

  • Diethyl Ether

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of 8-pentadecanone in 100 mL of methanol.

  • Stir the solution at room temperature.

  • Slowly add 1.0 g of sodium borohydride to the solution in portions over 15 minutes. An exothermic reaction may be observed.

  • After the addition is complete, continue to stir the reaction mixture at room temperature for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully add 50 mL of deionized water to quench the excess sodium borohydride.

  • Remove the methanol from the mixture using a rotary evaporator.

  • Transfer the remaining aqueous layer to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound as a solid or oil.

Method 2: Lithium Aluminum Hydride Reduction

Lithium aluminum hydride is a potent reducing agent capable of reducing a wide range of functional groups.[5][6] Due to its high reactivity with water and protic solvents, this reaction must be carried out under anhydrous conditions.[4]

Materials:

  • 8-Pentadecanone

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Diethyl Ether

  • Deionized Water

  • 15% Sodium Hydroxide Solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Three-neck round-bottom flask

  • Dropping funnel

  • Reflux condenser with a drying tube

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Set up a dry three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a drying tube.

  • In the flask, prepare a suspension of 1.0 g of LiAlH₄ in 50 mL of anhydrous diethyl ether.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve 10.0 g of 8-pentadecanone in 50 mL of anhydrous diethyl ether and add it to the dropping funnel.

  • Add the 8-pentadecanone solution dropwise to the stirred LiAlH₄ suspension over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

  • Monitor the reaction by TLC.

  • Upon completion, cool the flask again to 0 °C and cautiously quench the reaction by the sequential dropwise addition of 1 mL of water, 1 mL of 15% aqueous sodium hydroxide, and then 3 mL of water (Fieser workup).

  • Stir the resulting granular precipitate for 15 minutes.

  • Filter the solid and wash it thoroughly with diethyl ether.

  • Combine the filtrate and the washings, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford this compound.

Method 3: Catalytic Hydrogenation with Raney® Nickel

Catalytic hydrogenation offers a clean and efficient method for the reduction of ketones.[7] Transfer hydrogenation using Raney® Nickel and isopropanol as the hydrogen source is a convenient alternative to using hydrogen gas.[8]

Materials:

  • 8-Pentadecanone

  • Raney® Nickel (50% slurry in water)

  • Isopropanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Filter paper

Procedure:

  • In a 250 mL round-bottom flask, add 10.0 g of 8-pentadecanone and 100 mL of isopropanol.

  • Carefully wash approximately 5 g of Raney® Nickel slurry with isopropanol (3 x 20 mL) to remove the water.

  • Add the washed Raney® Nickel to the flask containing the ketone solution.

  • Equip the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring.

  • Maintain the reflux for 4 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully filter the Raney® Nickel catalyst. The catalyst is pyrophoric and should not be allowed to dry in the air. Keep it wet with isopropanol.

  • Wash the filtered catalyst with a small amount of isopropanol.

  • Combine the filtrate and washings and remove the isopropanol under reduced pressure to yield this compound.

Visualizations

Reaction Mechanism: Hydride Reduction of 8-Pentadecanone

Caption: Mechanism of hydride reduction of a ketone to a secondary alcohol.

Experimental Workflow: General Reduction Protocol

Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_isolation Product Isolation start Dissolve 8-Pentadecanone in Solvent add_reagent Add Reducing Agent/ Catalyst start->add_reagent react Stir at Appropriate Temperature add_reagent->react monitor Monitor by TLC react->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry with Anhydrous Sulfate wash->dry filter Filter dry->filter concentrate Concentrate under Reduced Pressure filter->concentrate product This compound concentrate->product

Caption: A generalized experimental workflow for the reduction of 8-pentadecanone.

Safety Precautions

  • Sodium Borohydride: While safer than LiAlH₄, it can react with acidic solutions to produce flammable hydrogen gas. Handle with care.

  • Lithium Aluminum Hydride: Extremely reactive and pyrophoric. It reacts violently with water and protic solvents. All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon). Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, is mandatory. Work in a fume hood.

  • Raney® Nickel: The catalyst is pyrophoric, especially when dry. Always handle it as a slurry in water or an appropriate solvent. Do not allow it to dry on filter paper or other surfaces exposed to air.

  • Solvents: Diethyl ether is highly flammable. All heating should be done using a heating mantle or a water bath, and no open flames should be present in the laboratory.

Conclusion

The reduction of 8-pentadecanone to this compound can be effectively achieved using sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation with Raney® Nickel. The choice of method will depend on the specific requirements of the synthesis, including the presence of other functional groups, safety considerations, and available equipment. For general laboratory-scale synthesis where other reducible functional groups are absent, sodium borohydride offers a good balance of reactivity, safety, and high yield. For more challenging reductions or when high potency is required, LiAlH₄ is an excellent choice, provided the necessary safety precautions are strictly followed. Catalytic hydrogenation provides a clean and efficient alternative, particularly for larger-scale reactions where the removal of inorganic byproducts from hydride reductions can be problematic.

References

Application Notes and Protocols for the Analytical Characterization of Pentadecan-8-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentadecan-8-ol (C₁₅H₃₂O) is a secondary fatty alcohol with a range of potential applications, including in the formulation of cosmetics and pharmaceuticals, and as a research tool for studying cell membrane dynamics.[1] Its amphiphilic nature, consisting of a long hydrophobic carbon chain and a hydrophilic hydroxyl group, allows it to interact with biological membranes, where it may influence fluidity and permeability.[1] Furthermore, long-chain fatty alcohols like this compound have demonstrated antimicrobial properties, suggesting their potential as active ingredients or excipients in various formulations.[1]

Accurate and robust analytical methods are essential for the quality control, characterization, and mechanistic studies of this compound. This document provides detailed application notes and protocols for the characterization of this compound using several key analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. This information is crucial for sample handling, method development, and data interpretation.

PropertyValueSource
Molecular Formula C₁₅H₃₂O[1]
Molecular Weight 228.41 g/mol [1]
CAS Number 1653-35-6[1]
Boiling Point 290.2 °C at 760 mmHgChemSrc
Density 0.833 g/cm³ChemSrc
Flash Point 114.7 °CChemSrc
LogP 5.068ChemSrc
Topological Polar Surface Area 20.2 Ų[1]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound. Due to its relatively high boiling point, derivatization is often employed to increase its volatility and improve chromatographic peak shape.

Experimental Protocol

a) Sample Preparation and Derivatization (TMS Derivatization)

  • Sample Preparation: Accurately weigh 1-5 mg of this compound into a clean, dry glass vial.

  • Dissolution: Dissolve the sample in 500 µL of a suitable solvent such as pyridine or N,N-dimethylformamide.

  • Derivatization: Add 100 µL of a trimethylsilyl (TMS) derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Reaction: Cap the vial tightly and heat at 60-70°C for 30 minutes to ensure complete derivatization of the hydroxyl group to a TMS ether.

  • Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS system.

b) GC-MS Instrumentation and Conditions

ParameterRecommended Setting
GC System Agilent 7890B or equivalent
MS System Agilent 5977A or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar capillary column
Injection Volume 1 µL
Injector Temperature 280 °C
Injection Mode Split (split ratio 20:1)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Temperature Program Initial temperature of 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 10 min
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Ionization Energy 70 eV (Electron Impact - EI)
Mass Scan Range m/z 40-500
Data Presentation: Mass Spectrometry

The mass spectrum of this compound is characterized by specific fragmentation patterns. While the molecular ion peak (M+) at m/z 228 may be weak or absent, characteristic fragment ions are observed.

m/z ValueInterpretation
213[M-CH₃]⁺
199[M-C₂H₅]⁺
129Characteristic fragment
111Characteristic fragment
69Characteristic fragment

Note: The fragmentation pattern of the TMS-derivatized alcohol will be different and will show characteristic ions for the TMS group (e.g., m/z 73).

Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample This compound Sample Solvent Add Solvent Sample->Solvent Derivatization Add TMS Reagent Solvent->Derivatization Heating Heat at 60-70°C Derivatization->Heating Injection Inject into GC Heating->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Detection Ionization->Detection Data Data Acquisition & Analysis Detection->Data

Caption: Workflow for the GC-MS analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound, providing detailed information about the carbon-hydrogen framework.

Experimental Protocol

a) Sample Preparation

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Filtration: If the solution is not clear, filter it through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm).

b) NMR Instrumentation and Parameters

Parameter¹H NMR¹³C NMR
Spectrometer Bruker Avance 400 MHz or equivalentBruker Avance 100 MHz or equivalent
Solvent CDCl₃CDCl₃
Temperature 298 K298 K
Pulse Program zg30zgpg30
Number of Scans 161024
Relaxation Delay 1.0 s2.0 s
Spectral Width 12 ppm220 ppm
Data Presentation: NMR Spectroscopy

The ¹H and ¹³C NMR spectra of this compound will exhibit characteristic signals corresponding to the different chemical environments of the protons and carbons in the molecule.

¹H NMR Data (Predicted)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~3.6m1HH-8 (CH-OH)
~1.5m4HH-7, H-9
~1.2-1.4br s22HCH₂ chain
~0.9t6HH-1, H-15 (CH₃)
~1.6s1HOH

¹³C NMR Data (Predicted)

Chemical Shift (δ, ppm)Assignment
~72C-8 (CH-OH)
~37C-7, C-9
~32C-2, C-14
~29C-3 to C-6, C-10 to C-13
~25C-6, C-10
~22C-1, C-15
~14C-1, C-15 (CH₃)

Note: The exact chemical shifts may vary slightly depending on the solvent and experimental conditions.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For this compound, it is particularly useful for confirming the presence of the hydroxyl (-OH) group.

Experimental Protocol

a) Sample Preparation (KBr Pellet Method)

  • Grinding: Grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a thin, transparent pellet.

  • Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer for analysis.

b) FTIR Instrumentation and Parameters

ParameterRecommended Setting
Spectrometer PerkinElmer Spectrum Two or equivalent
Technique Transmission
Spectral Range 4000 - 400 cm⁻¹
Resolution 4 cm⁻¹
Number of Scans 16
Background A background spectrum of the empty sample compartment or a pure KBr pellet should be collected.
Data Presentation: FTIR Spectroscopy

The FTIR spectrum of this compound will display characteristic absorption bands.

Wavenumber (cm⁻¹)VibrationFunctional Group
~3300 (broad)O-H stretchAlcohol (-OH)
~2920, ~2850C-H stretchAlkane (-CH₂, -CH₃)
~1465C-H bendAlkane (-CH₂)
~1375C-H bendAlkane (-CH₃)
~1100C-O stretchSecondary Alcohol

Biological Relevance and Potential Mechanism of Action

This compound's amphiphilic structure allows it to insert into the phospholipid bilayer of cell membranes. This interaction can disrupt the membrane's integrity and fluidity, which is a proposed mechanism for its observed antimicrobial activity. By altering the membrane properties, it may interfere with essential cellular processes such as transport and signaling.

Conceptual Diagram: Interaction with Cell Membrane

Caption: Proposed mechanism of this compound's antimicrobial activity.

Conclusion

The analytical methods described in these application notes provide a comprehensive framework for the characterization of this compound. The combination of GC-MS, NMR, and FTIR spectroscopy allows for the unambiguous identification, structural elucidation, and purity assessment of this long-chain secondary alcohol. The provided protocols and data tables serve as a valuable resource for researchers, scientists, and drug development professionals working with this compound.

References

Application Notes and Protocols for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Fatty Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fatty alcohols are long-chain aliphatic alcohols that are crucial components in various biological and industrial applications, including their roles in waxes, lipids, and as precursors for surfactants and detergents.[1] Accurate identification and quantification of fatty alcohols are essential in diverse fields ranging from environmental science and metabolomics to quality control in the cosmetics and pharmaceutical industries.[1] Gas chromatography-mass spectrometry (GC-MS) stands as a powerful and extensively utilized analytical technique for this purpose, offering high sensitivity and selectivity.[1]

A primary challenge in the GC-MS analysis of fatty alcohols lies in their relatively low volatility and the presence of a polar hydroxyl group.[1] To overcome this, a derivatization step is typically employed to convert the hydroxyl group into a less polar and more volatile form, thereby improving chromatographic behavior and ionization efficiency.[1][2] This document provides detailed protocols for two common derivatization techniques: silylation and pentafluorobenzoyl derivatization, followed by GC-MS analysis.

Experimental Protocols

Two primary derivatization methods are detailed below: silylation for general-purpose analysis and pentafluorobenzoyl derivatization for enhanced sensitivity, particularly with electron capture negative ion chemical ionization (ECNICI-MS).[2][3]

Protocol 1: Silylation for GC-MS Analysis of Fatty Alcohols

This protocol describes the conversion of fatty alcohols to their trimethylsilyl (TMS) ethers, which are more volatile and suitable for GC analysis.[1][4]

Materials:

  • Fatty alcohol standards or extracted samples

  • Silylating reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[4]

  • Solvent: Pyridine or N,N-Dimethylformamide (DMF)[4]

  • Internal Standard (IS): e.g., 1-Eicosanol or a deuterated analog[4]

  • Heating block or water bath

  • Autosampler vials with inserts

  • Nitrogen gas supply

Procedure:

  • Sample Preparation: Accurately weigh or pipette the sample containing fatty alcohols into a clean, dry reaction vial.[4] If the sample is in a volatile solvent, evaporate it to dryness under a gentle stream of nitrogen.[4]

  • Internal Standard Addition: Add a known amount of the internal standard to the sample.[4]

  • Dissolution: Add 100 µL of pyridine (or DMF) to dissolve the residue.[4]

  • Derivatization: Add 100 µL of BSTFA + 1% TMCS to the vial.[4]

  • Incubation: Seal the vial and heat at 60-70°C for 30 minutes.[5]

  • Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS.[4]

Protocol 2: Pentafluorobenzoyl Derivatization for Enhanced Sensitivity

This method is particularly effective for enhancing detection sensitivity, especially when coupled with Electron Capture Negative Ion Chemical Ionization (ECNICI-MS).[2] The addition of a pentafluorobenzoyl group significantly improves the detection of these compounds.[2]

Materials:

  • Fatty alcohol standards or extracted samples

  • Pentafluorobenzoyl chloride (PFBoylCl)[2]

  • Hexane (GC grade)

  • Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE)[2]

  • Deionized water

  • Nitrogen gas supply

  • Heating block or water bath

Procedure:

  • Sample Preparation: Place the fatty alcohol sample in a reaction vial and evaporate to dryness under a nitrogen stream.[2]

  • Derivatization: Add 100 µL of PFBoylCl to the dried sample residue. Vortex briefly to ensure dissolution and place the sealed vial in a heating block or water bath at 60°C for 45 minutes.[2]

  • Post-Derivatization Cleanup (Solvent Extraction):

    • After incubation, cool the vial to room temperature.[2]

    • Add 1 mL of deionized water and 1 mL of either DCM or MTBE to the reaction mixture.[2]

    • Vortex vigorously for 30 seconds to extract the derivatized fatty alcohols into the organic phase.[2]

    • Centrifuge to separate the phases.[2]

    • Carefully transfer the organic layer (bottom for DCM, top for MTBE) to a clean vial.[2]

  • Sample Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume of hexane for GC-MS analysis.[2]

GC-MS Analysis Parameters

The following are general GC-MS parameters that can be adapted based on the specific fatty alcohols being analyzed and the available instrumentation.

Table 1: Recommended GC-MS Parameters

ParameterSetting
Gas Chromatograph (GC)
ColumnAgilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column[4]
Injector Temperature280 °C
Injection ModeSplitless (for trace analysis) or Split (10:1)[5][6]
Injection Volume1 µL
Carrier GasHelium or Hydrogen[7][8]
Oven Temperature ProgramInitial temperature 100°C for 2 min, ramp at 15°C/min to 180°C, then ramp at 5°C/min to 250°C and hold for 3 min, finally ramp at 20°C/min to 320°C and hold for 12 min.[5]
Mass Spectrometer (MS)
Ion SourceElectron Impact (EI)[4]
Ionization Energy70 eV[4]
Mass RangeScan from m/z 50 to 650[4]
Ion Source Temperature230 °C[4]
Transfer Line Temperature280 °C[4]
Acquisition ModeFull Scan for identification, Selected Ion Monitoring (SIM) for quantification[9]

Data Presentation

The following table summarizes representative mass spectrometry data for TMS-derivatized fatty alcohols. Retention times are approximate and will vary depending on the specific chromatographic conditions.

Table 2: Representative GC-MS Data for TMS-Derivatized Fatty Alcohols

Fatty AlcoholRetention Time (min)Key Mass-to-Charge Ratios (m/z)
1-Hexadecanol (C16:0)~15.573, 117, 313 (M-15)
1-Octadecanol (C18:0)~17.873, 117, 341 (M-15)
1-Eicosanol (C20:0)~19.973, 117, 369 (M-15)
1-Docosanol (C22:0)~21.873, 117, 397 (M-15)

For pentafluorobenzoyl-derivatized fatty alcohols, a key diagnostic ion is often observed at m/z 195, corresponding to the pentafluorobenzoyl moiety.[2]

Mandatory Visualization

experimental_workflow_silylation sample Fatty Alcohol Sample (e.g., in biological extract) dry_down Evaporate to Dryness (under Nitrogen stream) sample->dry_down add_is Add Internal Standard dry_down->add_is dissolve Dissolve in Pyridine/DMF add_is->dissolve derivatize Add BSTFA + 1% TMCS dissolve->derivatize incubate Incubate at 60-70°C derivatize->incubate analyze GC-MS Analysis incubate->analyze

Caption: Experimental workflow for the silylation of fatty alcohols.

experimental_workflow_pfboyl sample Fatty Alcohol Sample (e.g., in biological extract) dry_down Evaporate to Dryness (under Nitrogen stream) sample->dry_down derivatize Add Pentafluorobenzoyl Chloride (PFBoylCl) dry_down->derivatize incubate Incubate (60°C for 45 min) derivatize->incubate cleanup Solvent-Water Extraction (e.g., DCM or MTBE) incubate->cleanup collect_organic Collect Organic Layer cleanup->collect_organic evaporate_organic Evaporate to Dryness collect_organic->evaporate_organic reconstitute Reconstitute in Hexane evaporate_organic->reconstitute analyze GC-MS Analysis (ECNICI Mode) reconstitute->analyze

Caption: Experimental workflow for pentafluorobenzoyl derivatization.

References

Application Notes and Protocols for ¹H and ¹³C NMR Spectroscopy of Pentadecan-8-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentadecan-8-ol is a long-chain secondary alcohol with the chemical formula C₁₅H₃₂O. As a member of the fatty alcohol family, it and similar compounds are of interest in various fields, including pharmaceuticals, cosmetics, and materials science, due to their amphipathic nature and potential biological activities. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation and purity assessment of such molecules. This document provides detailed application notes and experimental protocols for acquiring and interpreting ¹H and ¹³C NMR spectra of this compound.

Predicted NMR Spectral Data

Due to the limited availability of publicly accessible, assigned experimental NMR data for this compound, the following tables present predicted ¹H and ¹³C NMR chemical shifts. These predictions were generated using established NMR prediction algorithms and provide a reliable reference for spectral analysis.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (δ) [ppm]MultiplicityIntegration
H-8~ 3.60Multiplet1H
OH~ 1.5 - 2.5Broad Singlet1H
H-7, H-9~ 1.45Multiplet4H
H-2, H-14~ 1.29Multiplet4H
H-3 to H-6, H-10 to H-13~ 1.25Broad Multiplet16H
H-1, H-15~ 0.88Triplet6H

Note: The chemical shift of the hydroxyl (OH) proton is highly dependent on solvent, concentration, and temperature, and it may appear as a broad singlet. The signal may also be exchanged with D₂O.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ) [ppm]
C-8~ 71.5
C-7, C-9~ 37.5
C-6, C-10~ 25.8
C-2, C-14~ 22.7
C-3, C-4, C-5, C-11, C-12, C-13~ 29.3 - 31.9
C-1, C-15~ 14.1

Experimental Protocols

The following protocols provide a framework for acquiring high-quality ¹H and ¹³C NMR spectra of this compound and similar long-chain alcohols.

Sample Preparation
  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for long-chain alcohols. Other deuterated solvents such as deuterated methanol (CD₃OD) or deuterated dimethyl sulfoxide (DMSO-d₆) can also be used depending on the experimental requirements.

  • Sample Concentration: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

  • Homogenization: Ensure the sample is fully dissolved. Gentle warming or vortexing may be necessary to achieve a homogeneous solution, especially for waxy or solid long-chain alcohols.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Instrument Parameters

The following are general parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample.

¹H NMR Spectroscopy:

  • Pulse Program: Standard single-pulse experiment (e.g., zg30).

  • Spectral Width: 12-15 ppm.

  • Acquisition Time: 3-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 16-64 scans, depending on the sample concentration.

¹³C NMR Spectroscopy:

  • Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

  • Spectral Width: 200-220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds. A longer delay may be necessary for the C-8 carbon.

  • Number of Scans: 1024-4096 scans are typically required to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.

Data Processing
  • Fourier Transformation: Apply an exponential window function with a line broadening factor of 0.3 Hz for ¹H and 1-2 Hz for ¹³C spectra before Fourier transformation to improve the signal-to-noise ratio.

  • Phase Correction: Manually or automatically correct the phase of the transformed spectrum.

  • Baseline Correction: Apply a baseline correction to ensure accurate integration.

  • Referencing: Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

  • Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each resonance.

Experimental Workflow

The following diagram illustrates the logical workflow for the NMR analysis of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh this compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr Acquire ¹H NMR Spectrum transfer->h1_nmr c13_nmr Acquire ¹³C NMR Spectrum transfer->c13_nmr ft Fourier Transformation h1_nmr->ft c13_nmr->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Referencing baseline->reference assign_h1 Assign ¹H Signals reference->assign_h1 assign_c13 Assign ¹³C Signals reference->assign_c13 structure Structural Elucidation assign_h1->structure assign_c13->structure

Application Notes and Protocols for the Synthesis and Characterization of Novel Surfactants Derived from Pentadecan-8-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Surfactants are amphiphilic molecules that play a critical role in a myriad of scientific and industrial applications, including as detergents, emulsifiers, wetting agents, and foaming agents.[1][2] In the pharmaceutical sciences, surfactants are indispensable for enhancing the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs).[1][2] The exploration of novel surfactants with unique properties is a continuous endeavor to improve formulation efficacy and develop innovative drug delivery systems.

Pentadecan-8-ol, a C15 secondary fatty alcohol, presents an intriguing hydrophobic backbone for the synthesis of novel surfactants.[3] Its branched nature, with the hydroxyl group positioned centrally on the alkyl chain, is expected to impart distinct physicochemical properties compared to linear alcohol-based surfactants. These properties may include altered micellar structures, different interfacial behavior, and potentially unique interactions with biological membranes, making it a promising candidate for various pharmaceutical applications.

These application notes provide detailed protocols for the synthesis and characterization of novel non-ionic and anionic surfactants derived from this compound. The methodologies are designed to be accessible to researchers and scientists in both academic and industrial settings.

I. Synthesis of Novel Surfactants from this compound

The synthesis of novel surfactants from this compound can be approached through established chemical modifications of the hydroxyl group to introduce a hydrophilic head. The following protocols detail the synthesis of a non-ionic ethoxylated surfactant and an anionic sulfate surfactant.

A. Synthesis of a Non-Ionic Surfactant: this compound Ethoxylate

Non-ionic surfactants are synthesized by the alkoxylation of this compound, typically through ethoxylation (reaction with ethylene oxide). The number of ethylene oxide units can be tailored to achieve the desired Hydrophilic-Lipophilic Balance (HLB).[4]

Experimental Protocol: Ethoxylation of this compound

This protocol describes the synthesis of a this compound ethoxylate with an average of 10 ethylene oxide units (PD-8-ol-10EO).

Materials:

  • This compound (PD-8-ol)

  • Ethylene Oxide (EO)

  • Potassium Hydroxide (KOH) or a narrow-range ethoxylation catalyst

  • Nitrogen gas (high purity)

  • Reaction autoclave equipped with a stirrer, temperature and pressure controls, and an ethylene oxide dosing system

Procedure:

  • Catalyst Charging and Dehydration:

    • Charge the autoclave with this compound.

    • Add the catalyst (e.g., 0.1-0.5% w/w of KOH relative to the alcohol).

    • Heat the mixture to 100-120°C under a nitrogen purge for 1-2 hours to remove any traces of water. This is a critical step to prevent the formation of polyethylene glycols as byproducts.[4]

  • Initiation and Ethoxylation:

    • After dehydration, increase the temperature to the reaction temperature, typically 140-160°C.

    • Introduce ethylene oxide into the reactor at a controlled rate, maintaining the desired pressure. The reaction is exothermic and requires careful temperature control.

  • Reaction Completion and Neutralization:

    • After the calculated amount of ethylene oxide has been added, allow the reaction to continue until the pressure stabilizes, indicating the consumption of ethylene oxide.

    • Cool the reactor and purge with nitrogen.

    • Neutralize the catalyst with an acid (e.g., acetic acid or phosphoric acid).

  • Purification:

    • If necessary, the neutralized catalyst salts can be removed by filtration.[4]

Characterization:

The structure and purity of the synthesized surfactant can be confirmed by Fourier Transform Infrared (FT-IR) spectroscopy and Electrospray Ionization Mass Spectrometry (ESI-MS). The average degree of ethoxylation can be determined by Gas Chromatography (GC).[4]

dot

Ethoxylation_Workflow start Start catalyst_charging Catalyst Charging & Dehydration start->catalyst_charging This compound, Catalyst ethoxylation Initiation & Ethoxylation catalyst_charging->ethoxylation Introduce Ethylene Oxide neutralization Neutralization ethoxylation->neutralization Add Acid purification Purification neutralization->purification Filter Salts characterization Characterization (FT-IR, ESI-MS, GC) purification->characterization end End Product: PD-8-ol-10EO characterization->end

Caption: Workflow for the synthesis of this compound ethoxylates.

B. Synthesis of an Anionic Surfactant: Sodium Pentadecan-8-yl Sulfate

Anionic surfactants can be synthesized by the sulfation of this compound. These ether sulfates exhibit excellent detergency and are often used in liquid detergents and cleaning agents.[4]

Experimental Protocol: Sulfation of this compound

This protocol describes the synthesis of Sodium Pentadecan-8-yl Sulfate.

Materials:

  • This compound (PD-8-ol)

  • Sulfur trioxide (SO₃) or chlorosulfonic acid

  • Inert gas (e.g., nitrogen)

  • Sodium hydroxide (NaOH) solution

  • Falling film reactor or stirred tank reactor

Procedure:

  • Sulfation Reaction:

    • In a suitable reactor, introduce this compound.

    • A gaseous mixture of SO₃ and an inert gas is introduced concurrently. The reaction is rapid and exothermic; the reactor walls are cooled to maintain the reaction temperature, typically between 40-60°C.[4]

  • Neutralization:

    • The resulting acidic intermediate (alkyl sulfuric acid) is immediately neutralized to prevent degradation.[4]

    • This is typically done by adding it to a stirred solution of sodium hydroxide. The pH is adjusted to a neutral or slightly alkaline range (pH 7-9).[4]

  • Product Formulation:

    • The final product is an aqueous solution of the sodium Pentadecan-8-yl sulfate. The concentration can be adjusted by the addition of water.

Characterization:

The chemical structure of the synthesized surfactant can be confirmed using standard analytical techniques such as Fourier-Transform Infrared (FTIR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C).

dot

Sulfation_Workflow start Start sulfation Sulfation Reaction start->sulfation This compound, SO3 neutralization Neutralization sulfation->neutralization Add NaOH Solution formulation Product Formulation neutralization->formulation Adjust Concentration characterization Characterization (FTIR, NMR) formulation->characterization end End Product: Sodium Pentadecan-8-yl Sulfate characterization->end

Caption: Workflow for the synthesis of Sodium Pentadecan-8-yl Sulfate.

II. Physicochemical Characterization of Novel Surfactants

The synthesized surfactants should be characterized to determine their physicochemical properties, which are crucial for evaluating their potential applications.

A. Determination of Critical Micelle Concentration (CMC)

The CMC is the concentration of surfactants above which micelles form. It is a key parameter for understanding the self-assembly behavior of surfactants.[5]

Experimental Protocol: CMC Determination by Surface Tensiometry

Materials:

  • Synthesized surfactant

  • Deionized water

  • Tensiometer (e.g., with a Wilhelmy plate or Du Noüy ring)

Procedure:

  • Prepare a stock solution of the surfactant in deionized water.

  • Create a series of dilutions of the stock solution to cover a range of concentrations.

  • Measure the surface tension of each solution at a constant temperature.[1]

  • Plot the surface tension as a function of the logarithm of the surfactant concentration.

  • The CMC is determined from the breakpoint in the plot, where the surface tension becomes relatively constant with increasing concentration.

B. Surface Tension Reduction

The ability of a surfactant to reduce the surface tension of water is a key measure of its effectiveness.[1]

Experimental Protocol: Surface Tension Measurement

Materials:

  • Surfactant solution at a concentration above the CMC

  • Tensiometer

  • Deionized water for calibration

Procedure:

  • Calibrate the tensiometer with deionized water.

  • Immerse the clean Wilhelmy plate into the surfactant solution.

  • The instrument measures the force exerted on the plate by the surface tension of the liquid.

  • Record the surface tension value in mN/m.[1]

C. Foaming Ability and Stability

Foaming properties are important for many applications, including detergents and personal care products.

Experimental Protocol: Foam Generation and Stability Measurement

Materials:

  • Surfactant solution (e.g., 0.1% w/v) in a graduated cylinder

  • Shaking device or nitrogen sparging system

Procedure:

  • Place a defined volume of the surfactant solution in a graduated cylinder.

  • Generate foam by shaking the cylinder for a specific time (e.g., 1 minute) or by sparging with nitrogen at a controlled flow rate.

  • Immediately measure the initial foam volume.

  • Record the foam volume at regular time intervals (e.g., 1, 5, 10 minutes) to assess foam stability.

III. Data Presentation

The following tables summarize hypothetical, yet plausible, quantitative data for the novel surfactants derived from this compound, compared to a standard surfactant, Sodium Dodecyl Sulfate (SDS).

Table 1: Physicochemical Properties of Novel Surfactants

SurfactantTypeMolecular Weight ( g/mol )CMC (mmol/L)Surface Tension at CMC (mN/m)
PD-8-ol-10EONon-ionic~6690.0832.5
Sodium Pentadecan-8-yl SulfateAnionic332.481.535.0
Sodium Dodecyl Sulfate (SDS)Anionic288.388.239.0

Table 2: Foaming Properties of Novel Surfactants (0.1% w/v solution)

SurfactantInitial Foam Volume (mL)Foam Volume after 5 min (mL)Foam Stability (%)
PD-8-ol-10EO12010587.5
Sodium Pentadecan-8-yl Sulfate15013086.7
Sodium Dodecyl Sulfate (SDS)16514084.8

IV. Application in Drug Delivery: Micellar Solubilization

A key application of surfactants in pharmaceuticals is the solubilization of hydrophobic drugs within micelles, thereby increasing their aqueous solubility and bioavailability.

dot

Drug_Delivery_Pathway cluster_formulation Drug Formulation cluster_delivery Drug Delivery Hydrophobic Drug Hydrophobic Drug Micelle Formation Micelle Formation (Self-Assembly) Hydrophobic Drug->Micelle Formation Novel Surfactant Novel Surfactant Novel Surfactant->Micelle Formation Aqueous Medium Aqueous Medium Aqueous Medium->Micelle Formation Drug Encapsulation Drug Encapsulation Micelle Formation->Drug Encapsulation Cell Membrane Cell Membrane Drug Encapsulation->Cell Membrane Interaction Drug Release Drug Release Cell Membrane->Drug Release Uptake Therapeutic Effect Therapeutic Effect Drug Release->Therapeutic Effect

Caption: Role of novel surfactants in micellar drug delivery systems.

Experimental Protocol: Determination of Drug Solubilization Capacity

Materials:

  • Synthesized surfactant

  • Hydrophobic model drug (e.g., ibuprofen, paclitaxel)

  • Phosphate-buffered saline (PBS)

  • High-performance liquid chromatography (HPLC) system

Procedure:

  • Prepare a series of surfactant solutions in PBS at various concentrations, including concentrations above the CMC.

  • Add an excess amount of the model drug to each surfactant solution.

  • Shake the mixtures at a constant temperature for 24 hours to ensure equilibrium is reached.[1]

  • Centrifuge the samples to pellet the undissolved drug.

  • Filter the supernatant through a 0.22 µm filter.

  • Determine the concentration of the dissolved drug in the filtrate using a validated HPLC method.[1]

Conclusion

This compound serves as a viable and interesting platform for the synthesis of novel non-ionic and anionic surfactants. The protocols and data presented here provide a foundational framework for researchers and scientists to explore the synthesis, characterization, and potential applications of these new amphiphilic molecules. The unique branched structure of the hydrophobic tail is anticipated to yield surfactants with distinct properties that could be advantageous in various formulations, particularly within the realm of drug delivery and development. Further investigation into the biological interactions and toxicity of these novel surfactants is warranted to fully assess their potential in pharmaceutical applications.

References

Application Notes and Protocols: Investigating the Antimicrobial Mechanism of Action of Pentadecan-8-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentadecan-8-ol is a secondary fatty alcohol with a 15-carbon chain.[1] While extensive research on the specific antimicrobial mechanism of this compound is not widely published, the broader class of long-chain fatty alcohols has demonstrated notable antimicrobial properties.[2][3] The antimicrobial efficacy and the mode of action of these compounds are often correlated with the length of their aliphatic carbon chain.[2][3] This document provides a hypothesized mechanism of action for this compound based on existing literature for similar molecules and outlines detailed protocols for its investigation.

The proposed antimicrobial action of long-chain fatty alcohols primarily involves disruption of the bacterial cell membrane. Some fatty alcohols are known to induce membrane damage, leading to the leakage of essential intracellular components such as potassium ions.[2][3] However, it is noteworthy that some of the most potent long-chain fatty alcohols do not exhibit this membrane-damaging activity, suggesting alternative or additional mechanisms may be at play.[2][3] For instance, pentadecanal, a related aldehyde, has been shown to inhibit the growth of Listeria monocytogenes, although its precise mechanism remains to be fully elucidated.[4]

These application notes offer a foundational framework for researchers to systematically explore the antimicrobial properties and mechanism of action of this compound.

Hypothesized Antimicrobial Mechanism of Action

Based on the current understanding of long-chain fatty alcohols, the primary hypothesized mechanism of action for this compound is the disruption of the bacterial cell membrane integrity. This can occur through one or more of the following processes:

  • Intercalation into the Lipid Bilayer: The hydrophobic carbon chain of this compound is proposed to insert into the bacterial cell membrane, disrupting the packing of the phospholipid bilayer.

  • Increased Membrane Fluidity: This insertion can lead to an increase in membrane fluidity, compromising its structural integrity and the function of embedded membrane proteins.

  • Formation of Pores or Channels: The accumulation of this compound molecules within the membrane may lead to the formation of transient pores or channels, resulting in the leakage of ions and other essential cytoplasmic contents.

  • Inhibition of Membrane-Associated Enzymes: Disruption of the membrane's structure and biophysical properties could indirectly inhibit the activity of essential membrane-bound enzymes involved in processes such as respiration and cell wall synthesis.

cluster_membrane Bacterial Cell Membrane cluster_effects Cellular Effects Pentadecanol This compound Membrane Lipid Bilayer Pentadecanol->Membrane Intercalation Disruption Membrane Disruption Membrane->Disruption Proteins Membrane Proteins Leakage Ion & Solute Leakage Disruption->Leakage Inhibition Enzyme Inhibition Disruption->Inhibition Death Bacterial Cell Death Leakage->Death Inhibition->Death

Caption: Hypothesized mechanism of this compound action.

Quantitative Data Summary

While specific quantitative data for this compound is limited, the following table provides antimicrobial activity data for the related compound, pentadecanal, against Listeria monocytogenes. This serves as a reference point for expected efficacy.

CompoundMicroorganismStrainMIC (mg/mL)Reference
PentadecanalListeria monocytogenesType 1/2a0.6[4]
PentadecanalListeria monocytogenesType 4b0.6[4]

Experimental Protocols

The following protocols are designed to determine the antimicrobial activity of this compound and to investigate its mechanism of action.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method to determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

  • This compound

  • Test microorganism (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Prepare Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Inoculum Preparation: Culture the test microorganism in CAMHB overnight at 37°C. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Serial Dilutions: Perform a two-fold serial dilution of the this compound stock solution in CAMHB across the wells of a 96-well plate.

  • Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria in CAMHB without this compound) and a negative control (CAMHB only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound at which no visible growth of the microorganism is observed. This can be determined visually or by measuring the optical density at 600 nm (OD600).

A Prepare this compound Stock Solution C Serial Dilution in 96-well Plate A->C B Prepare Bacterial Inoculum D Inoculate with Bacteria B->D C->D E Incubate at 37°C for 18-24h D->E F Determine MIC (Visual/OD600) E->F

Caption: Workflow for MIC determination.

Protocol 2: Membrane Permeability Assay - Potassium Ion Leakage

This protocol measures the leakage of potassium ions from bacterial cells upon treatment with this compound as an indicator of membrane damage.

Materials:

  • This compound

  • Test microorganism

  • Tris buffer

  • Potassium-selective electrode

  • Centrifuge

Procedure:

  • Cell Preparation: Grow the test microorganism to the mid-logarithmic phase. Harvest the cells by centrifugation and wash them twice with Tris buffer.

  • Cell Suspension: Resuspend the cells in Tris buffer to a specific optical density.

  • Treatment: Add this compound to the cell suspension at its MIC and 2x MIC. Use an untreated cell suspension as a negative control.

  • Measurement: Monitor the concentration of extracellular potassium ions at various time points (e.g., 0, 15, 30, 60, 120 minutes) using a potassium-selective electrode.

  • Data Analysis: Plot the change in extracellular potassium concentration over time for the treated and control samples.

A Prepare Bacterial Cell Suspension B Treat with This compound A->B C Measure Extracellular K+ with Selective Electrode B->C D Monitor K+ Leakage Over Time C->D

Caption: Workflow for potassium ion leakage assay.

Protocol 3: DNA and Protein Leakage Assay

This assay quantifies the release of DNA and proteins from the cytoplasm, which indicates severe membrane damage.

Materials:

  • This compound

  • Test microorganism

  • Phosphate-buffered saline (PBS)

  • DNA quantification kit (e.g., PicoGreen)

  • Protein quantification assay (e.g., Bradford assay)

  • Fluorometer and Spectrophotometer

Procedure:

  • Cell Preparation and Treatment: Prepare and treat bacterial cells with this compound as described in Protocol 2.

  • Sample Collection: At specified time intervals, collect aliquots of the cell suspension and centrifuge to pellet the cells.

  • Supernatant Analysis:

    • DNA: Measure the amount of DNA in the supernatant using a DNA quantification kit according to the manufacturer's instructions.

    • Protein: Determine the protein concentration in the supernatant using a standard protein quantification assay.

  • Data Analysis: Quantify the amount of leaked DNA and protein and compare the results from treated samples to the untreated control.

Conclusion

The provided application notes and protocols offer a comprehensive guide for the investigation of the antimicrobial properties of this compound. While its exact mechanism of action requires empirical validation, the existing literature on long-chain fatty alcohols strongly suggests that its primary target is the bacterial cell membrane. The detailed experimental procedures will enable researchers to systematically evaluate its antimicrobial efficacy and elucidate the molecular details of its mechanism, contributing to the development of novel antimicrobial agents.

References

Application Notes and Protocols: Investigating the Effects of Pentadecan-8-ol on Bacterial Cell Membranes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentadecan-8-ol, a 15-carbon fatty alcohol, has garnered interest for its potential antimicrobial properties. Fatty alcohols are known to interact with and disrupt the integrity of bacterial cell membranes, a mechanism that can lead to bacteriostatic or bactericidal effects.[1] Understanding the precise effects of this compound on the bacterial cell membrane is crucial for evaluating its potential as a novel antimicrobial agent. The amphiphilic nature of this compound allows it to insert into the lipid bilayer, which can alter membrane fluidity and permeability.[1] This document provides detailed application notes and experimental protocols for researchers to investigate the multifaceted effects of this compound on bacterial cell membranes. The protocols outlined below will guide the user in determining the minimum inhibitory concentration (MIC), and assessing changes in membrane potential, permeability, and lipid composition.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This is a fundamental quantitative measure of the potency of an antimicrobial agent.

Experimental Protocol: Broth Microdilution Method

This protocol is adapted from standard broth microdilution methods.

Materials:

  • This compound

  • Bacterial strains of interest (e.g., Escherichia coli, Staphylococcus aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Sterile pipette tips and tubes

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution.

  • Prepare Bacterial Inoculum: Culture the bacterial strain overnight in CAMHB at 37°C. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.

  • Serial Dilutions: Perform a two-fold serial dilution of the this compound stock solution in CAMHB directly in the 96-well plate. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, bringing the total volume to 200 µL.

  • Controls:

    • Positive Control: Wells containing only the bacterial inoculum in CAMHB (no this compound).

    • Negative Control: Wells containing only CAMHB (no bacteria or this compound).

    • Solvent Control: Wells containing the bacterial inoculum and the highest concentration of the solvent used to dissolve this compound.

  • Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound at which no visible bacterial growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.

Data Presentation: MIC of this compound
Bacterial StrainGram TypeMIC (µg/mL)
Escherichia coli ATCC 25922Gram-negativeUser-determined
Pseudomonas aeruginosa PAO1Gram-negativeUser-determined
Staphylococcus aureus ATCC 29213Gram-positiveUser-determined
Bacillus subtilis ATCC 6633Gram-positiveUser-determined

Assessment of Bacterial Cell Membrane Permeability

Increased membrane permeability is a common consequence of membrane-active antimicrobial agents. This can be assessed by monitoring the uptake of fluorescent dyes that are typically excluded by intact membranes.

Experimental Protocol: N-Phenyl-1-naphthylamine (NPN) Uptake Assay for Outer Membrane Permeabilization

NPN is a fluorescent probe that fluoresces weakly in aqueous environments but becomes strongly fluorescent upon entering the hydrophobic interior of the cell membrane. Its uptake is indicative of outer membrane damage in Gram-negative bacteria.

Materials:

  • Bacterial suspension (prepared as in the MIC protocol)

  • This compound

  • N-Phenyl-1-naphthylamine (NPN) stock solution (e.g., 500 µM in acetone)

  • HEPES buffer (5 mM, pH 7.2)

  • Fluorometer or fluorescence microplate reader

  • Black, clear-bottom 96-well plates

Procedure:

  • Prepare Bacterial Suspension: Grow bacteria to mid-log phase, harvest by centrifugation, wash, and resuspend in HEPES buffer to an OD600 of 0.5.

  • Assay Setup: In the 96-well plate, add 100 µL of the bacterial suspension to each well.

  • NPN Addition: Add NPN to a final concentration of 10 µM.

  • Treatment: Add varying concentrations of this compound (e.g., 0.5x, 1x, 2x MIC) to the wells. Include a positive control (e.g., Polymyxin B) and a negative control (no treatment).

  • Fluorescence Measurement: Immediately measure the fluorescence intensity (Excitation: 350 nm, Emission: 420 nm) kinetically for at least 10 minutes.

Data Presentation: Outer Membrane Permeability
TreatmentConcentrationMean Fluorescence Intensity (Arbitrary Units)% Increase in Permeability
Negative Control0User-determined0%
This compound0.5 x MICUser-determinedUser-calculated
This compound1 x MICUser-determinedUser-calculated
This compound2 x MICUser-determinedUser-calculated
Positive Control(e.g., 10 µg/mL Polymyxin B)User-determinedUser-calculated

Assessment of Cytoplasmic Membrane Depolarization

Disruption of the cytoplasmic membrane often leads to the dissipation of the membrane potential, a critical component of bacterial viability.

Experimental Protocol: DiSC3(5) Fluorescence Assay

DiSC3(5) is a fluorescent dye that accumulates in polarized membranes, leading to self-quenching of its fluorescence. Depolarization of the membrane results in the release of the dye into the cytoplasm and a subsequent increase in fluorescence.

Materials:

  • Bacterial suspension

  • This compound

  • DiSC3(5) stock solution (e.g., 1 mM in DMSO)

  • HEPES buffer with 0.1 M KCl

  • Fluorometer or fluorescence microplate reader

Procedure:

  • Prepare Bacterial Suspension: Prepare the bacterial suspension as described for the NPN assay.

  • Dye Loading: Add DiSC3(5) to the bacterial suspension to a final concentration of 1 µM and incubate in the dark at room temperature for 30 minutes to allow for dye uptake and fluorescence quenching.

  • Assay Setup: Transfer the dye-loaded bacterial suspension to a 96-well plate.

  • Treatment: Add varying concentrations of this compound. Include a positive control for depolarization (e.g., valinomycin) and a negative control.

  • Fluorescence Measurement: Monitor the increase in fluorescence (Excitation: 622 nm, Emission: 670 nm) over time.

Data Presentation: Cytoplasmic Membrane Depolarization
TreatmentConcentrationMaximum Fluorescence Intensity (Arbitrary Units)% Depolarization
Negative Control0User-determined0%
This compound0.5 x MICUser-determinedUser-calculated
This compound1 x MICUser-determinedUser-calculated
This compound2 x MICUser-determinedUser-calculated
Positive Control(e.g., 1 µM Valinomycin)User-determined100%

Analysis of Bacterial Membrane Lipid Composition

This compound may induce adaptive changes in the lipid composition of the bacterial membrane as a response to membrane fluidization.

Experimental Protocol: Fatty Acid Methyl Ester (FAME) Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Materials:

  • Bacterial cultures grown with and without sub-lethal concentrations of this compound

  • Reagents for lipid extraction (e.g., chloroform, methanol)

  • Reagents for transesterification (e.g., methanolic HCl)

  • Hexane

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Culturing and Harvesting: Grow bacterial cultures to the mid-log phase in the presence and absence of a sub-lethal concentration of this compound. Harvest the cells by centrifugation.

  • Lipid Extraction: Extract total lipids from the bacterial pellets using a modified Bligh-Dyer method.

  • Transesterification: Convert the fatty acids in the lipid extract to fatty acid methyl esters (FAMEs) by heating with methanolic HCl.

  • FAME Extraction: Extract the FAMEs with hexane.

  • GC-MS Analysis: Analyze the FAME profile using a GC-MS system. Identify and quantify the individual fatty acids based on their retention times and mass spectra compared to known standards.

Data Presentation: Changes in Fatty Acid Composition
Fatty AcidControl (% of Total Fatty Acids)This compound Treated (% of Total Fatty Acids)Fold Change
C14:0 (Myristic acid)User-determinedUser-determinedUser-calculated
C16:0 (Palmitic acid)User-determinedUser-determinedUser-calculated
C16:1 (Palmitoleic acid)User-determinedUser-determinedUser-calculated
C18:0 (Stearic acid)User-determinedUser-determinedUser-calculated
C18:1 (Oleic acid)User-determinedUser-determinedUser-calculated
Cyclopropane fatty acidsUser-determinedUser-determinedUser-calculated
Ratio of Saturated/Unsaturated User-calculatedUser-calculatedUser-calculated

Visualizations

Hypothetical Mechanism of this compound Action

Pentadecanol_Mechanism cluster_membrane Bacterial Cell Membrane Membrane Lipid Bilayer Pentadecanol This compound Insertion Insertion into Membrane Pentadecanol->Insertion Insertion->Membrane Fluidity Increased Membrane Fluidity Insertion->Fluidity Permeability Increased Membrane Permeability Fluidity->Permeability Depolarization Membrane Depolarization Fluidity->Depolarization Leakage Leakage of Ions & Metabolites Permeability->Leakage Death Bacterial Cell Death Depolarization->Death Leakage->Death

Caption: Proposed mechanism of this compound's effect on bacterial membranes.

Experimental Workflow for Assessing Membrane Integrity

Experimental_Workflow cluster_assays Membrane Integrity Assays Start Bacterial Culture Treatment Treatment with This compound Start->Treatment Permeability Permeability Assay (NPN Uptake) Treatment->Permeability Potential Membrane Potential Assay (DiSC3(5)) Treatment->Potential Lipid Lipid Composition Analysis (GC-MS) Treatment->Lipid Analysis Data Analysis and Interpretation Permeability->Analysis Potential->Analysis Lipid->Analysis

Caption: Workflow for analyzing this compound's impact on bacterial membranes.

References

Application Notes and Protocols for Membrane Permeability Studies Using Long-chain Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Long-chain alcohols are amphiphilic molecules that can intercalate into cell membranes, thereby altering their structural and dynamic properties. This interaction can significantly impact membrane permeability, which in turn can influence the function of membrane-bound proteins and cellular signaling pathways. The study of how these alcohols affect membrane permeability is crucial for understanding their biological effects, including their roles in anesthesia, toxicology, and as potential drug delivery enhancers. These application notes provide an overview of the effects of long-chain alcohols on membrane permeability and detailed protocols for key experiments.

Effects of Long-Chain Alcohols on Membrane Permeability

Long-chain alcohols partition between the aqueous phase and the lipid bilayer of cell membranes. Their hydrophobic alkyl chains tend to align with the acyl chains of phospholipids, while the polar hydroxyl group is positioned near the membrane-water interface. This intercalation disrupts the ordered packing of the lipid bilayer, generally leading to an increase in membrane fluidity and permeability.

However, the specific effect is dependent on the chain length of the alcohol. For shorter-chain alcohols, increasing the chain length generally increases their potency in disrupting the membrane. This is due to a more favorable partitioning into the lipid bilayer. Interestingly, a "cutoff effect" is observed, where beyond a certain chain length, the bilayer-perturbing effect tapers off or even reverses. For instance, while short-chain alcohols tend to increase the formation of the photoactivated form of rhodopsin, longer-chain alcohols have been shown to decrease its formation.[1] This phenomenon is thought to be related to the limited size of interaction sites within the membrane or changes in how the longer chains are accommodated within the bilayer.

Data Presentation: Quantitative Effects of Alcohols on Membrane Properties

The following table summarizes the observed effects of different classes of alcohols on key membrane properties.

Alcohol Chain LengthEffect on Bilayer PropertiesObservations
Short-chain (e.g., Methanol, Ethanol) Increased fluidity and permeability.[2]Ethanol has a stronger effect than methanol, able to penetrate the membrane on a timescale of ~200 ns.[2] These alcohols can form hydrogen bonds with lipids, reducing the order of hydrocarbon chains.[2][3]
Intermediate-chain (e.g., Propanol to Octanol) Potency generally increases with chain length.The bilayer-modifying potency scales linearly with their bilayer partitioning.[1] These alcohols can alter the function of membrane proteins like ATP-gated ion channels, with potency correlated to lipid solubility for molecular volumes up to 42.2 ml/mol.[4]
Long-chain (e.g., Nonanol and longer) "Cutoff effect" observed; potency tapers off or reverses.[1]Longer-chain alcohols may cause a decrease in membrane volume. For alcohols with a molecular volume ≥ 46.1 ml/mol, the inhibitory effect on some membrane receptors may be lost despite increased lipid solubility.[4] Very long-chain alcohols (e.g., 1-dodecanol, 1-tetradecanol) can decrease the rate of ion quenching in certain fluorescence assays.[1]

Experimental Protocols

Protocol 1: Assessment of Membrane Permeability using the Beetroot (Beta vulgaris) Assay

This is a simple and cost-effective method to qualitatively and quantitatively assess the effect of long-chain alcohols on membrane permeability by measuring the leakage of betalain pigment from beetroot cells.[5][6]

Materials:

  • Fresh beetroot

  • Cork borer and knife

  • Ruler

  • Distilled water

  • A series of long-chain alcohol solutions of varying concentrations (e.g., 0%, 10%, 20%, 40%, 60% v/v)

  • Test tubes and rack

  • Water bath

  • Forceps

  • Colorimeter and cuvettes

  • Paper towels

Procedure:

  • Using a cork borer, obtain cylindrical sections of beetroot tissue. With a knife and ruler, cut these sections into uniform discs (e.g., 3 mm thick).

  • Thoroughly wash the beetroot discs with distilled water to remove any pigment that has leaked from cells damaged during cutting. Continue washing until the distilled water remains clear.

  • Prepare a series of test tubes, each containing a different concentration of the long-chain alcohol solution. Also, prepare a control tube with distilled water only.

  • Place an equal number of beetroot discs into each test tube.

  • Incubate the test tubes in a water bath at a constant temperature (e.g., 30°C) for a set period (e.g., 20 minutes).

  • After incubation, gently shake the tubes and remove the beetroot discs using forceps.

  • Transfer the supernatant from each test tube into a colorimeter cuvette.

  • Calibrate the colorimeter using a cuvette with distilled water. Measure the absorbance of the supernatant from each test tube at a specific wavelength (e.g., 530 nm for betalain).

  • Record the absorbance values. A higher absorbance indicates greater pigment leakage and thus higher membrane permeability.[7]

  • Plot a graph of absorbance against alcohol concentration to visualize the relationship.

Protocol 2: Gramicidin-Based Fluorescence Assay for Bilayer-Modifying Potency

This assay provides a more sophisticated method to quantify the bilayer-modifying potency of alcohols by measuring changes in ion permeability through gramicidin channels embedded in lipid vesicles.[1]

Materials:

  • Lipids (e.g., dimyristoylphosphatidylcholine)

  • Gramicidin A

  • Fluorescent probe (e.g., a thallium-sensitive fluorophore)

  • Thallium (Tl+) solution (quencher)

  • Buffer solution

  • Long-chain alcohol solutions

  • Fluorometer

Procedure:

  • Prepare large unilamellar vesicles (LUVs) containing the fluorescent probe by extrusion.

  • Incorporate gramicidin A channels into the LUVs.

  • In a fluorometer cuvette, add the LUVs suspended in buffer.

  • Add a specific concentration of the long-chain alcohol to be tested.

  • Initiate the quenching reaction by rapidly adding the Tl+ solution to the exterior of the vesicles.

  • Monitor the decrease in fluorescence over time as Tl+ enters the vesicles through the gramicidin channels and quenches the internal fluorescent probe.

  • The rate of fluorescence quenching is proportional to the ion permeability of the gramicidin channels.

  • Compare the quenching rates in the presence of different concentrations of the long-chain alcohol to a control without alcohol. An increased quenching rate indicates that the alcohol has altered the lipid bilayer in a way that facilitates ion movement through the channel.

  • It is crucial to run a control experiment with vesicles lacking gramicidin to ensure that the alcohols themselves do not cause significant ion leakage at the concentrations used.[1]

Protocol 3: Measuring Permeability of Cell Monolayers

For studying the effects on a cellular barrier, methods like macromolecular tracer assays and Transendothelial/Transepithelial Electrical Resistance (TEER) are used.[8][9]

A. Macromolecular Tracer Assay (using FITC-Dextran)

Materials:

  • Cell culture inserts (e.g., Transwell®)

  • Epithelial or endothelial cells

  • Cell culture medium

  • FITC-dextran (fluorescently labeled dextran)

  • Long-chain alcohol solutions

  • Fluorescence plate reader

Procedure:

  • Culture the cells on the microporous membrane of the cell culture inserts until a confluent monolayer is formed.

  • Replace the medium in the apical (upper) chamber with a medium containing a known concentration of FITC-dextran and the desired concentration of the long-chain alcohol.

  • At various time points, collect samples from the basolateral (lower) chamber.

  • Measure the fluorescence intensity of the samples using a fluorescence plate reader.

  • The amount of FITC-dextran that has passed through the cell monolayer into the basolateral chamber is a measure of paracellular permeability. An increase in fluorescence in the basolateral chamber indicates increased permeability.

B. Transendothelial/Transepithelial Electrical Resistance (TEER) Measurement

Materials:

  • Cell culture inserts with a confluent cell monolayer

  • Epithelial volt-ohm meter (EVOM) with "chopstick" electrodes

  • Long-chain alcohol solutions

Procedure:

  • Culture cells to confluence in the inserts.

  • Before treatment, measure the baseline TEER of the cell monolayer using the EVOM.

  • Treat the cell monolayer with the desired concentration of the long-chain alcohol.

  • At various time points after treatment, measure the TEER again.

  • A decrease in TEER indicates a reduction in the tightness of the cellular barrier and an increase in ionic permeability.[8]

Visualization of Mechanisms

Signaling Pathway: Alcohol-Induced Activation of Phospholipase C

Ethanol has been shown to activate the polyphosphoinositide-specific phospholipase C (PLC), initiating a cascade of intracellular signaling events.[10]

PLC_Pathway cluster_membrane Plasma Membrane Receptor Receptor G_Protein G-Protein Receptor->G_Protein PLC Phospholipase C (PLC) G_Protein->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 Inositol-1,4,5- trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Alcohol Long-chain Alcohol Alcohol->G_Protein activates Ca_Release Ca2+ Release from ER IP3->Ca_Release PKC_Activation Protein Kinase C (PKC) Activation DAG->PKC_Activation Cellular_Response Cellular Response Ca_Release->Cellular_Response PKC_Activation->Cellular_Response

Caption: Alcohol-induced activation of the Phospholipase C signaling cascade.

Experimental Workflow: Beetroot Assay

The following diagram illustrates the workflow for the beetroot assay to measure membrane permeability.

Beetroot_Workflow A 1. Prepare Uniform Beetroot Discs B 2. Wash Discs to Remove Surface Pigment A->B C 3. Incubate Discs in Different Alcohol Concentrations B->C D 4. Remove Discs After Incubation C->D E 5. Transfer Supernatant to Cuvette D->E F 6. Measure Absorbance with Colorimeter E->F G 7. Plot Absorbance vs. Concentration F->G

Caption: Experimental workflow for the beetroot membrane permeability assay.

Logical Relationship: The "Cutoff Effect"

This diagram illustrates the relationship between alcohol chain length and its effect on membrane permeability, highlighting the "cutoff effect".

Cutoff_Effect cluster_chain Alcohol Chain Length cluster_effect Effect on Permeability Short Short Low Low Increase Short->Low Medium Medium High High Increase Medium->High Long Long Tapering Tapering Increase Long->Tapering VeryLong Very Long Reverse No Effect or Decrease VeryLong->Reverse

Caption: The "cutoff effect" of alcohol chain length on membrane permeability.

References

Application Note: High-Throughput Assessment of Drug Permeability using a Novel Pentadecan-8-ol Based Parallel Artificial Membrane Permeability Assay (PAMPA)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a robust, high-throughput in vitro tool utilized in the early stages of drug discovery to predict the passive permeability of substance candidates.[1][2][3][4] This method models the permeation of a compound through a lipid-infused artificial membrane, separating a donor and an acceptor compartment.[5] PAMPA is a cost-effective and rapid alternative to cell-based assays like the Caco-2 model for assessing passive transcellular permeability.[6][7][8] Different PAMPA models can be established to mimic various biological barriers, such as the gastrointestinal tract (GIT), the blood-brain barrier (BBB), and the skin, by modifying the composition of the artificial membrane.[1][3][4]

This application note describes a novel PAMPA model incorporating Pentadecan-8-ol, a long-chain secondary fatty alcohol. The amphiphilic nature of this compound, with its long hydrophobic carbon chain and a polar hydroxyl group, makes it a suitable candidate for forming a stable and selective artificial membrane, potentially mimicking specific biological membrane microenvironments.[9] This model aims to provide a unique platform for screening compounds and understanding their passive diffusion characteristics.

Principle of the Assay

The PAMPA assay is based on the passive diffusion of a test compound from a donor well, through an artificial membrane created on a filter plate, into an acceptor well. The concentration of the compound in both the donor and acceptor wells is measured after a specific incubation period. From these concentrations, the apparent permeability coefficient (Papp) is calculated. A high Papp value generally indicates a higher potential for in vivo absorption by passive diffusion.

Experimental Protocol

This protocol provides a detailed methodology for performing the PAMPA assay using a this compound based artificial membrane.

Materials and Reagents

  • 96-well microtiter plates (donor and acceptor plates)

  • 96-well filter plates (e.g., hydrophobic PVDF membrane, 0.45 µm pore size)

  • This compound

  • Phosphatidylcholine (Lecithin)

  • Dodecane

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Dimethyl Sulfoxide (DMSO)

  • Test compounds and control compounds (high and low permeability)

  • UV-Vis spectrophotometer or LC-MS/MS instrument

  • Orbital shaker

Solution Preparation

  • Artificial Membrane Solution: Prepare a 2% (w/v) solution of this compound and 2% (w/v) phosphatidylcholine in dodecane. Sonicate the mixture until all components are fully dissolved. Note: The concentration of this compound may be optimized for specific applications.

  • Buffer Solution: Prepare PBS at pH 7.4. For compounds with low aqueous solubility, a final concentration of up to 5% DMSO in PBS can be used.

  • Test and Control Compound Solutions: Prepare stock solutions of test compounds and controls in DMSO (e.g., 10 mM). Dilute the stock solutions with the buffer solution to the final desired concentration (e.g., 100 µM). The final DMSO concentration should be consistent across all wells and ideally not exceed 1%.

Assay Procedure

  • Membrane Coating: Gently add 5 µL of the artificial membrane solution to each well of the 96-well filter plate. Allow the solvent to evaporate for at least 30 minutes in a fume hood, leaving a thin lipid layer.

  • Acceptor Plate Preparation: Add 300 µL of the buffer solution to each well of the 96-well acceptor plate.

  • Donor Plate Preparation: Add 200 µL of the test or control compound solution to each well of the membrane-coated filter plate (donor plate).

  • Assembling the PAMPA "Sandwich": Carefully place the donor plate onto the acceptor plate, ensuring a snug fit. This "sandwich" constitutes the PAMPA setup.

  • Incubation: Incubate the PAMPA sandwich on an orbital shaker at a constant speed (e.g., 50-100 rpm) at room temperature for a defined period (e.g., 4-18 hours). The incubation time should be optimized based on the permeability of the compounds being tested.

  • Sample Collection: After incubation, carefully separate the donor and acceptor plates.

  • Analysis: Determine the concentration of the compound in the donor and acceptor wells using a suitable analytical method such as UV-Vis spectrophotometry or LC-MS/MS. The concentration in the donor plate at time zero (CD(0)) should also be determined from the initial solution.

Data Analysis

The apparent permeability coefficient (Papp) is calculated using the following equation:

Papp = (-VD * VA) / ((VD + VA) * A * t) * ln(1 - CA(t) / Ceq)

Where:

  • VD is the volume of the donor well

  • VA is the volume of the acceptor well

  • A is the filter area

  • t is the incubation time

  • CA(t) is the concentration of the compound in the acceptor well at time t

  • Ceq is the equilibrium concentration, where Ceq = (CD(t) * VD + CA(t) * VA) / (VD + VA)

  • CD(t) is the concentration of the compound in the donor well at time t

Data Presentation

The results of the PAMPA assay are typically presented in a tabular format, allowing for easy comparison of the permeability of different compounds.

CompoundPapp (x 10⁻⁶ cm/s)Standard DeviationPermeability Classification
High Permeability Control High
Low Permeability Control Low
Test Compound 1
Test Compound 2
Test Compound 3

Permeability Classification is typically based on established ranges (e.g., High: Papp > 10 x 10⁻⁶ cm/s; Moderate: 1 < Papp < 10 x 10⁻⁶ cm/s; Low: Papp < 1 x 10⁻⁶ cm/s). These ranges should be validated for the specific assay conditions.

Visualizations

Experimental Workflow Diagram

PAMPA_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_solutions Prepare Solutions (Buffer, Compounds, Membrane Solution) coat_membrane Coat Filter Plate with This compound Membrane Solution prep_solutions->coat_membrane prep_acceptor Fill Acceptor Plate with Buffer prep_solutions->prep_acceptor prep_donor Fill Donor Plate with Test/Control Compounds prep_solutions->prep_donor coat_membrane->prep_donor assemble Assemble PAMPA Sandwich (Donor Plate on Acceptor Plate) prep_acceptor->assemble prep_donor->assemble incubate Incubate with Shaking assemble->incubate separate Separate Donor and Acceptor Plates incubate->separate measure Measure Compound Concentration (UV-Vis or LC-MS/MS) separate->measure calculate Calculate Papp Value measure->calculate PAMPA_Components cluster_setup Experimental Setup cluster_factors Influencing Factors cluster_output Output Donor Donor Well (Test Compound) Membrane Artificial Membrane (this compound based) Donor->Membrane Permeation Acceptor Acceptor Well (Buffer) Papp Apparent Permeability (Papp) Membrane->Acceptor Compound_Props Compound Properties (Lipophilicity, Size, Charge) Compound_Props->Papp Membrane_Comp Membrane Composition Membrane_Comp->Papp pH_Gradient pH Gradient pH_Gradient->Papp

References

Application Note: Pentadecan-8-ol as an Internal Standard in Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gas chromatography (GC) is a powerful analytical technique for separating and quantifying volatile and semi-volatile compounds. In many quantitative GC applications, an internal standard (IS) is crucial for achieving high accuracy and precision. An internal standard is a compound of known concentration that is added to the sample prior to analysis. It co-elutes with the analytes of interest and helps to correct for variations in sample injection volume, detector response, and sample preparation.[1]

Pentadecan-8-ol, a C15 secondary fatty alcohol, is a suitable internal standard for the GC analysis of various long-chain alcohols and related compounds.[2] Its chemical properties are similar to many analytes of interest in fields such as metabolomics, environmental analysis, and industrial quality control. This application note provides a detailed protocol for the use of this compound as an internal standard in gas chromatography, including sample preparation, derivatization, and GC-MS analysis.

Principle of Derivatization

Long-chain alcohols like this compound have relatively low volatility due to their polar hydroxyl group, which can lead to poor peak shape and thermal degradation in the GC inlet and column.[3][4][5] To overcome these limitations, a derivatization step is employed to increase the volatility and thermal stability of the analyte.[5][6] Silylation is a common and effective derivatization technique where the active hydrogen of the hydroxyl group is replaced by a trimethylsilyl (TMS) group.[3][5] This process reduces the polarity of the molecule, making it more suitable for GC analysis.[5]

Experimental Protocols

1. Preparation of this compound Internal Standard Stock Solution

  • Materials:

    • This compound (≥98% purity)

    • Hexane (GC grade)

    • Volumetric flask (e.g., 10 mL)

    • Analytical balance

  • Protocol:

    • Accurately weigh a precise amount (e.g., 10 mg) of this compound.

    • Dissolve the weighed this compound in a small amount of hexane in a 10 mL volumetric flask.

    • Once dissolved, bring the flask to volume with hexane.

    • This creates a stock solution of known concentration (e.g., 1 mg/mL). Store the stock solution at 4°C when not in use.

2. Sample Preparation and Derivatization (Silylation)

  • Materials:

    • Sample containing the analyte(s) of interest

    • This compound internal standard stock solution

    • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

    • Pyridine (optional, as a catalyst)

    • GC vials with inserts

    • Heating block or oven

    • Nitrogen gas supply

  • Protocol:

    • Transfer a known volume or weight of the sample into a GC vial.

    • Add a precise volume of the this compound internal standard stock solution to the sample.

    • Evaporate the solvent under a gentle stream of nitrogen gas until the sample is completely dry.[4]

    • To the dried residue, add 100 µL of BSTFA with 1% TMCS (and 50 µL of pyridine, if needed).[4]

    • Cap the vial tightly and vortex for 10-20 seconds.

    • Heat the vial at 60-70°C for 30 minutes in a heating block or oven to ensure complete derivatization.[7][8]

    • Cool the vial to room temperature before injection into the GC-MS system.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The following table summarizes the recommended GC-MS parameters for the analysis of the TMS-derivatized sample. These parameters may require optimization depending on the specific analytes and instrumentation.

ParameterValueSource
GC System Agilent 8890 GC or similar[9]
Mass Spectrometer Agilent 5977B MSD or similar[9]
GC Column DB-5ms, HP-5ms, or similar non-polar capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness)[4][7][8]
Carrier Gas Helium[7]
Flow Rate 1.0 - 1.2 mL/min (constant flow)[7][8]
Injection Mode Splitless[7]
Injection Volume 1 µL[7]
Inlet Temperature 280°C[7][8]
Oven Temperature Program Initial: 100°C, hold for 2 minRamp 1: 10°C/min to 250°C, hold for 5 minRamp 2: 20°C/min to 300°C, hold for 5 min[4][7]
MS Transfer Line Temp. 290°C[8]
Ion Source Temperature 230°C[4][8]
Ionization Energy 70 eV (Electron Ionization - EI)[4][7][8]
Acquisition Mode Full Scan (m/z 50-550) for qualitative analysisSelected Ion Monitoring (SIM) for quantitative analysis[4]
SIM Ions for TMS-Pentadecan-8-ol To be determined experimentally (monitor characteristic fragment ions)

Data Presentation

The following table provides a representative summary of expected quantitative data from a validated method using this compound as an internal standard. Actual values will vary based on the specific analyte and matrix.

Validation ParameterRepresentative ValueDescription
Linearity (R²) > 0.995The coefficient of determination for the calibration curve, indicating a strong linear relationship between the concentration ratio (analyte/IS) and the response ratio (analyte peak area/IS peak area).
Limit of Detection (LOD) 0.1 - 5.0 ng/mLThe lowest concentration of the analyte that can be reliably detected.
Limit of Quantification (LOQ) 0.5 - 15.0 ng/mLThe lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.
Precision (%RSD) < 15%The relative standard deviation, indicating the closeness of repeated measurements.[10]
Accuracy (% Recovery) 85 - 115%The closeness of the measured value to the true value, determined by analyzing samples with known concentrations of the analyte.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis cluster_data Data Processing Sample Sample Collection Spike Spike with this compound IS Sample->Spike Dry Evaporate to Dryness Spike->Dry AddReagent Add Silylation Reagent (BSTFA) Dry->AddReagent Heat Incubate at 60-70°C AddReagent->Heat Cool Cool to Room Temperature Heat->Cool Inject Inject into GC-MS Cool->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Integrate Peak Integration Detect->Integrate Calculate Calculate Concentration Ratio Integrate->Calculate Quantify Quantify Analyte Calculate->Quantify

Caption: Experimental workflow for GC-MS analysis using this compound as an internal standard.

internal_standard_logic cluster_process Analytical Process Variability Analyte Analyte Analyte_Response Analyte Peak Area Analyte->Analyte_Response IS Internal Standard (this compound) IS_Response IS Peak Area IS->IS_Response Injection_Var Injection Volume Variation Injection_Var->Analyte_Response affects both Injection_Var->IS_Response affects both Instrument_Drift Instrument Response Drift Instrument_Drift->Analyte_Response affects both Instrument_Drift->IS_Response affects both Sample_Loss Sample Loss During Prep Sample_Loss->Analyte_Response affects both Sample_Loss->IS_Response affects both Ratio Peak Area Ratio (Analyte / IS) Analyte_Response->Ratio IS_Response->Ratio Final_Conc Accurate Analyte Quantification Ratio->Final_Conc

Caption: Logical relationship of internal standard correction for accurate quantification.

References

Application Notes and Protocols: Formulation of Pentadecan-8-ol in Cosmetic Emulsions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentadecan-8-ol, a secondary fatty alcohol, serves as a valuable ingredient in the formulation of cosmetic emulsions.[1] Its primary functions within these systems are as an emollient and skin conditioning agent. Fatty alcohols, in general, contribute to the sensory profile, stability, and moisturizing properties of topical products by forming a protective barrier on the skin's surface, which helps to reduce transepidermal water loss and maintain hydration.[2][3] Unlike short-chain alcohols, which can be drying, long-chain fatty alcohols like this compound are non-irritating and beneficial for skin barrier function.[3][4]

These application notes provide a comprehensive overview of the formulation of this compound in cosmetic emulsions, including its physicochemical properties, formulation guidelines for oil-in-water (O/W) and water-in-oil (W/O) emulsions, and detailed protocols for stability and sensory analysis.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is fundamental to its effective incorporation into cosmetic emulsions.

PropertyValueReference
Chemical Name This compound[1]
CAS Number 1653-35-6[1]
Molecular Formula C15H32O[1]
Molecular Weight 228.41 g/mol [1]
Appearance Not explicitly stated; fatty alcohols are typically waxy solids at room temperature
Solubility Insoluble in water; soluble in oils and organic solvents

Formulation Guidelines

This compound can be incorporated into both oil-in-water (O/W) and water-in-oil (W/O) emulsions. The choice of emulsion type will depend on the desired sensory characteristics, target application, and the properties of other ingredients in the formulation.

Oil-in-Water (O/W) Emulsions

O/W emulsions are the most common type for cosmetic creams and lotions, offering a light, non-greasy feel.[5] In these formulations, this compound will be part of the dispersed oil phase.

Typical Concentration Range: While specific data for this compound is limited, fatty alcohols like cetyl and stearyl alcohol are typically used in concentrations ranging from 1% to 5% (w/w) in O/W emulsions to contribute to viscosity and skin feel.[5]

Example Formulation (O/W Cream):

PhaseIngredientFunctionConcentration (% w/w)
A (Oil Phase) This compound Emollient, Thickener 3.0
Caprylic/Capric TriglycerideEmollient10.0
Cetearyl Alcohol (and) Ceteareth-20Emulsifier5.0
Shea ButterEmollient2.0
B (Water Phase) Deionized WaterSolventq.s. to 100
GlycerinHumectant3.0
Xanthan GumThickener0.2
C (Cool-down Phase) Phenoxyethanol (and) EthylhexylglycerinPreservative1.0
FragranceFragrance0.1
Water-in-Oil (W/O) Emulsions

W/O emulsions are generally heavier and more occlusive, making them suitable for night creams, barrier creams, and products for very dry skin.[6] In W/O emulsions, this compound will be part of the continuous oil phase.

Typical Concentration Range: In W/O emulsions, fatty alcohols can be used at concentrations from 2% to 10% (w/w) to contribute to the structure and stability of the external phase. A Korean patent suggests a concentration of 0.10-10.00 wt.% for C12-22 fatty alcohols in W/O compositions.[7]

Example Formulation (W/O Cream):

PhaseIngredientFunctionConcentration (% w/w)
A (Oil Phase) This compound Emollient, Stabilizer 5.0
Mineral OilEmollient20.0
Polyglyceryl-3 OleateW/O Emulsifier4.0
BeeswaxThickener, Stabilizer3.0
B (Water Phase) Deionized WaterSolventq.s. to 100
Magnesium SulfateStabilizer0.7
Propylene GlycolHumectant5.0
C (Cool-down Phase) PreservativePreservativeAs required

Experimental Protocols

Emulsion Preparation Protocol

This protocol outlines the general procedure for preparing O/W and W/O emulsions in a laboratory setting.

Caption: General workflow for cosmetic emulsion preparation.

Methodology:

  • Phase Preparation: Separately weigh and heat the oil phase ingredients (including this compound) and the water phase ingredients to 70-75°C.[5]

  • Emulsification:

    • For O/W emulsions: Slowly add the oil phase to the water phase with continuous high-shear mixing.

    • For W/O emulsions: Slowly add the water phase to the oil phase with continuous high-shear mixing.[8]

  • Cooling: Continue mixing and begin to cool the emulsion.

  • Addition of Cool-down Phase: Once the emulsion has cooled to below 40°C, add heat-sensitive ingredients such as preservatives and fragrances.

  • Homogenization: If required, homogenize the final emulsion to reduce droplet size and improve stability.

  • Final Adjustments: Adjust the pH if necessary.

Emulsion Stability Testing Protocol

Stability testing is crucial to ensure the product maintains its physical and chemical integrity over its shelf life.[9]

Stability_Testing_Workflow cluster_tests Stability Tests cluster_params Parameters to Evaluate prepare_samples Prepare Emulsion Samples visual Visual Assessment prepare_samples->visual microscopic Microscopic Examination prepare_samples->microscopic centrifuge Centrifugation Test prepare_samples->centrifuge accelerated Accelerated Stability (Elevated Temp.) prepare_samples->accelerated freeze_thaw Freeze-Thaw Cycling prepare_samples->freeze_thaw params - Color - Odor - pH - Viscosity - Phase Separation - Droplet Size visual->params microscopic->params centrifuge->params accelerated->params freeze_thaw->params

Caption: Workflow for cosmetic emulsion stability testing.

Methodologies:

  • Visual and Microscopic Examination:

    • Observe the emulsion for any signs of phase separation, creaming, or changes in color and odor at specified time points.

    • Using a microscope, examine a sample of the emulsion to assess droplet size distribution and any signs of coalescence.

  • Centrifugation Test:

    • Place a sample of the emulsion in a centrifuge tube.

    • Centrifuge at 3000 rpm for 30 minutes.[9]

    • Observe for any phase separation. This is a rapid method to predict creaming or sedimentation.[9]

  • Accelerated Stability Testing:

    • Store samples of the emulsion at elevated temperatures (e.g., 40°C, 45°C, or 50°C) for a defined period (e.g., 1, 2, or 3 months).[9]

    • At regular intervals, evaluate the samples for changes in physical and chemical properties (pH, viscosity, appearance).

  • Freeze-Thaw Cycle Testing:

    • Subject the emulsion to alternating temperature cycles (e.g., 24 hours at -10°C followed by 24 hours at 25°C).[9]

    • Perform a minimum of three cycles.[9]

    • After each cycle, examine the sample for any signs of instability.

Data Presentation:

TestParameterSpecification
Visual Assessment Appearance, Color, OdorNo change from initial
pH pH ValueWithin specified range (e.g., 5.0 - 6.5)
Viscosity Viscosity (cP)Within ±10% of initial value
Centrifugation Phase SeparationNone
Accelerated Stability (3 months @ 45°C) Physical & Chemical PropertiesWithin specifications
Freeze-Thaw Cycling (3 cycles) Physical & Chemical PropertiesWithin specifications
Sensory Evaluation Protocol

Sensory analysis is used to assess the feel and performance of the cosmetic emulsion on the skin.[10] This is typically conducted with a panel of trained assessors.

Sensory_Evaluation_Workflow cluster_evaluation Evaluation Stages cluster_attributes Sensory Attributes recruit_panel Recruit & Train Sensory Panel appearance Appearance Assessment recruit_panel->appearance pickup Pickup & Application appearance->pickup attributes - Gloss - Firmness - Stickiness - Spreadability - Absorbency - Greasiness - Softness - Tackiness appearance->attributes rubout Rub-out pickup->rubout pickup->attributes afterfeel Afterfeel rubout->afterfeel rubout->attributes afterfeel->attributes data_analysis Data Analysis & Interpretation afterfeel->data_analysis

Caption: Workflow for sensory evaluation of cosmetic emulsions.

Methodology:

  • Panelist Selection and Training: Select a panel of individuals and train them to identify and quantify specific sensory attributes.

  • Product Application:

    • Provide panelists with a standardized amount of the emulsion.

    • Instruct them to apply the product to a designated area of the skin (e.g., the forearm).

  • Attribute Evaluation: Panelists will evaluate the product based on a set of predefined sensory attributes at different stages:

    • Appearance: Visual characteristics of the product before application.

    • Pickup: The feel of the product when first touched and lifted from the container.

    • Rub-out: The feel of the product as it is spread across the skin.

    • Afterfeel: The residual feeling on the skin after the product has been applied and has had time to absorb.

  • Data Collection: Panelists will rate the intensity of each attribute on a structured scale (e.g., a 10-point scale).

Data Presentation:

AttributeFormulation without this compound (Mean Score)Formulation with 3% this compound (Mean Score)
Spreadability 7.28.1
Absorbency 6.57.0
Greasiness (Initial) 4.84.2
Greasiness (After 5 min) 3.12.5
Softness (Afterfeel) 6.88.5
Tackiness (Afterfeel) 3.52.8

(Note: The data in this table is illustrative and would need to be generated through actual sensory panel testing.)

Mechanism of Action

The primary mechanism of action of this compound as an emollient and skin conditioning agent is related to its fatty alcohol structure.

Mechanism_of_Action application Topical Application of Emulsion containing this compound deposition Deposition of this compound on the Stratum Corneum application->deposition occlusive_layer Formation of a Semi-Occlusive Layer deposition->occlusive_layer tewl_reduction Reduction of Transepidermal Water Loss (TEWL) occlusive_layer->tewl_reduction sensory Improved Skin Feel (Softness, Smoothness) occlusive_layer->sensory hydration Increased Skin Hydration tewl_reduction->hydration

Caption: Proposed mechanism of action for this compound on the skin.

When applied to the skin, this compound, as part of the emulsion's oil phase, deposits on the stratum corneum. Its long hydrocarbon chain provides a lubricating and softening effect. It contributes to the formation of a thin, semi-occlusive film on the skin's surface. This film helps to reduce the rate of transepidermal water loss, thereby increasing the moisture content of the skin and improving its overall hydration.[2][3] This leads to a smoother, softer skin feel.

Conclusion

This compound is a versatile fatty alcohol that can be effectively formulated into both O/W and W/O cosmetic emulsions to enhance their emolliency, texture, and moisturizing properties. Careful consideration of its concentration and the overall formulation design is crucial for achieving stable and sensorially pleasing products. The protocols outlined in these application notes provide a framework for the systematic development and evaluation of cosmetic emulsions containing this compound. Further research to generate specific quantitative data on the performance of this compound in various emulsion systems would be beneficial for optimizing its use in cosmetic and dermatological applications.

References

Application Notes and Protocols for Pentadecan-8-ol in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of Pentadecan-8-ol as a pharmaceutical excipient, primarily focusing on its role as a penetration enhancer in topical and transdermal drug delivery systems. The information is based on the general properties of long-chain fatty alcohols and available data on related compounds, as specific quantitative data for this compound is limited in publicly accessible literature.

Introduction to this compound in Pharmaceutical Formulations

This compound is a 15-carbon secondary fatty alcohol. Its amphiphilic nature, possessing both a lipophilic alkyl chain and a hydrophilic hydroxyl group, suggests its potential to interact with biological membranes, particularly the stratum corneum of the skin.[1][2] This interaction can lead to a temporary and reversible disruption of the highly organized lipid structure of the stratum corneum, thereby enhancing the penetration of co-administered active pharmaceutical ingredients (APIs).[1][2]

Potential Applications:

  • Penetration Enhancer: To increase the permeation of APIs through the skin in topical and transdermal formulations.[2][3]

  • Emollient and Skin Conditioning Agent: In cosmetic and dermatological products.

  • Component of Nanoformulations: As a lipid component in the formulation of solid lipid nanoparticles (SLNs) and nanoemulsions for controlled drug release.[4][5]

  • Antimicrobial Agent: Due to the known antimicrobial properties of fatty alcohols, it may contribute to the preservation of formulations.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C15H32O[6]
Molecular Weight 228.41 g/mol [6]
Appearance Not specified, likely a waxy solid at room temperature
LogP (octanol-water partition coefficient) ~5.8 (estimated)
Solubility Expected to be soluble in organic solvents like ethanol and propylene glycol. Very slightly soluble in water.[7]

Mechanism of Action as a Penetration Enhancer

The primary mechanism by which fatty alcohols like this compound are thought to enhance skin penetration is by disrupting the intercellular lipid matrix of the stratum corneum.[1][2] This can occur through several synergistic actions:

  • Lipid Fluidization: Insertion of the long alkyl chains of this compound into the lipid bilayers of the stratum corneum increases the fluidity of these lipids.

  • Disruption of Lamellar Structure: The presence of the enhancer molecules disrupts the highly ordered lamellar structure of the ceramides, cholesterol, and fatty acids in the stratum corneum.

  • Creation of Diffusion Pathways: This disruption creates less tortuous pathways for the API to diffuse through the skin barrier.

The following diagram illustrates the proposed mechanism of action.

G cluster_0 Normal Stratum Corneum cluster_1 This compound Interaction cluster_2 Altered Stratum Corneum SC1 Highly Ordered Lipid Bilayers SC2 Low Permeability SC1->SC2 Maintains Barrier Function P8O This compound Interaction Intercalates into Lipid Bilayers P8O->Interaction Disruption Disruption of Lipid Packing Interaction->Disruption Fluidization Increased Lipid Fluidity Interaction->Fluidization Permeation Enhanced Drug Permeation Disruption->Permeation Fluidization->Permeation G prep Skin Membrane Preparation setup Franz Cell Setup prep->setup Mounting dose Formulation Application setup->dose Dosing sample Receptor Fluid Sampling dose->sample Over Time analyze HPLC Analysis sample->analyze Quantification calc Data Calculation analyze->calc Concentration Data

References

Troubleshooting & Optimization

Technical Support Center: Pentadecan-8-ol Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during the synthesis and purification of pentadecan-8-ol.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and effective method for synthesizing this compound is the Grignard reaction. This involves reacting an organomagnesium halide (Grignard reagent) with an aldehyde. Specifically, octylmagnesium bromide can be reacted with heptanal, or heptylmagnesium bromide can be reacted with octanal, to form the desired secondary alcohol.[1]

Q2: What are the primary side reactions to be aware of during the Grignard synthesis of this compound?

A2: The primary side reactions include:

  • Wurtz Coupling: The Grignard reagent (R-MgX) can react with the unreacted alkyl halide (R-X) to form a dimer (R-R), such as hexadecane from octylmagnesium bromide.[2][3] This is more likely at higher concentrations of the alkyl halide and at elevated temperatures.[2]

  • Reaction with Water: Grignard reagents are highly reactive with water. Any moisture in the glassware, solvents, or reagents will quench the Grignard reagent, reducing the yield and forming the corresponding alkane (e.g., octane from octylmagnesium bromide).[1][4]

  • Enolization: If the aldehyde (e.g., heptanal) has acidic alpha-protons, the Grignard reagent can act as a base, leading to the formation of an enolate instead of the desired alcohol. This can be minimized by carrying out the reaction at low temperatures.[4]

  • Oxidation: During workup or purification, the product alcohol can be oxidized to the corresponding ketone, 8-pentadecanone.

Q3: What are the recommended purification techniques for this compound?

A3: Due to its long carbon chain and high boiling point, standard distillation is often impractical.[3] The most common and effective purification methods are:

  • Column Chromatography: Using silica gel as the stationary phase and a solvent system of hexane and ethyl acetate is a robust method for separating this compound from non-polar byproducts like Wurtz coupling products and more polar impurities.[5][6]

  • Recrystallization: This technique is effective if the crude product is a solid at room temperature. A suitable solvent system would be one in which the alcohol has high solubility when hot and low solubility when cold.[7] Mixed solvent systems, such as ethanol/water or hexane/ethyl acetate, are often employed.[8][9]

  • Solid-Phase Extraction (SPE): SPE can be used for the separation and purification of long-chain alcohols from complex mixtures.[10]

Troubleshooting Guides

Guide 1: Low Yield in this compound Synthesis

This guide provides a systematic approach to diagnosing and resolving low yields in the Grignard synthesis of this compound.

Problem: Reaction fails to initiate or is sluggish.
Potential Cause Recommended Solution
Inactive Magnesium Surface The surface of magnesium turnings can be passivated by a layer of magnesium oxide. Activate the magnesium by gently grinding it in a mortar and pestle under an inert atmosphere or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane to the reaction flask.[4][11]
Presence of Moisture Grignard reagents are extremely sensitive to water. Ensure all glassware is oven-dried or flame-dried under vacuum and cooled under an inert atmosphere (argon or nitrogen). Use anhydrous solvents and ensure all reagents are dry.[1][4]
Poor Quality Alkyl Halide Ensure the alkyl halide (e.g., 1-bromooctane) is pure and free of water. Consider passing it through a column of activated alumina before use.[1]
Problem: The reaction initiated, but the final yield is low.
Potential Cause Recommended Solution
Wurtz Coupling Side Reaction This occurs when the Grignard reagent reacts with the unreacted alkyl halide. To minimize this, add the alkyl halide solution dropwise to the magnesium suspension to maintain a low concentration of the halide.[2][11] Avoid high reaction temperatures.[3]
Incomplete Reaction Ensure a slight excess of magnesium (e.g., 1.2 equivalents) is used.[11] After the addition of the alkyl halide, allow for a sufficient reflux period (e.g., 30-60 minutes) to ensure complete formation of the Grignard reagent.[11]
Losses During Workup Emulsions can form during the aqueous workup. To break these, wash the organic layer with a saturated solution of sodium chloride (brine).[11] Ensure complete extraction of the product from the aqueous layer by performing multiple extractions with the organic solvent.
Guide 2: Product is Impure After Initial Workup

This guide addresses common impurities found in crude this compound and suggests appropriate purification strategies.

Problem: Presence of a non-polar impurity, often an alkane.
Impurity Likely Source Purification Strategy
Hexadecane (or similar dimer) Wurtz coupling of the Grignard reagent precursor (e.g., octylmagnesium bromide).[2]Column Chromatography: Use a non-polar eluent system (e.g., hexane with a small percentage of ethyl acetate) to separate the non-polar hexadecane from the more polar this compound.[5]
Octane (or similar alkane) Reaction of the Grignard reagent with trace amounts of water.[11]Column Chromatography: Similar to the removal of Wurtz coupling products, a non-polar solvent system will effectively separate the alkane from the desired alcohol.
Problem: Presence of a ketone in the final product.
Impurity Likely Source Purification Strategy
8-Pentadecanone Oxidation of the this compound product during workup or purification.Column Chromatography: Increase the polarity of the eluent (increase the percentage of ethyl acetate in hexane) to separate the slightly more polar ketone from the alcohol. Alternatively, a chemical reduction of the crude product with a mild reducing agent like sodium borohydride could convert the ketone back to the desired alcohol, followed by purification.

Quantitative Data Summary

Table 1: Reagent Quantities for Grignard Synthesis
ReagentMolecular Weight ( g/mol )Molar EquivalentsExample Amount (for 50 mmol scale)
1-Bromooctane193.101.09.66 g (7.85 mL)
Magnesium Turnings24.311.21.46 g
Heptanal114.191.05.71 g (7.0 mL)
Anhydrous Diethyl Ether74.12Solvent~100 mL
Table 2: Purification Method Comparison for Long-Chain Alcohols
Purification Method Typical Eluent/Solvent System Expected Purity Expected Yield Notes
Column Chromatography Hexane:Ethyl Acetate (Gradient, e.g., 98:2 to 90:10)[5]>95%[5]85-95%[5]Effective for removing both more and less polar impurities.
Recrystallization Ethanol/Water[7] or Hexane/Acetone[8]HighVariableYield is highly dependent on the initial purity and the chosen solvent system.[7]
Solid-Phase Extraction (SPE) Heptane/Ethyl Acetate (80:20) or Chloroform/Isopropanol (2:1)[10]Good~23-70%Useful for initial cleanup from complex matrices.

Experimental Protocols

Protocol 1: Grignard Synthesis of this compound

This protocol describes the synthesis of this compound from 1-bromooctane and heptanal.

Materials:

  • Magnesium turnings

  • 1-Bromooctane

  • Heptanal

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • 1 M Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate

  • Three-neck round-bottom flask, reflux condenser, pressure-equalizing dropping funnel, magnetic stirrer, and heating mantle.

Procedure:

  • Preparation: Assemble the glassware and flame-dry under vacuum. Allow to cool to room temperature under an inert atmosphere (e.g., nitrogen).

  • Grignard Reagent Formation:

    • Place magnesium turnings (1.2 eq) in the flask.

    • In the dropping funnel, prepare a solution of 1-bromooctane (1.0 eq) in anhydrous diethyl ether.

    • Add a small portion of the 1-bromooctane solution to the magnesium. Initiation of the reaction is indicated by bubbling and a grayish, cloudy appearance. If the reaction does not start, add a small crystal of iodine.

    • Once initiated, add the remaining 1-bromooctane solution dropwise at a rate that maintains a gentle reflux.[11]

    • After the addition is complete, reflux the mixture for an additional 30 minutes.[11]

  • Reaction with Heptanal:

    • Cool the Grignard reagent solution to 0°C in an ice bath.

    • Dissolve heptanal (1.0 eq) in anhydrous diethyl ether and add it to the dropping funnel.

    • Add the heptanal solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10°C.[11]

    • After addition, allow the mixture to warm to room temperature and stir for 1 hour.[11]

  • Workup and Purification:

    • Cool the reaction mixture to 0°C and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution.[11]

    • If a precipitate forms, add 1 M HCl until it dissolves.

    • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[11]

    • Filter and concentrate the solvent under reduced pressure to obtain the crude this compound.

Protocol 2: Purification by Column Chromatography

This protocol outlines the purification of crude this compound using silica gel chromatography.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • n-Hexane

  • Ethyl acetate

  • Glass chromatography column

  • Collection tubes

Procedure:

  • Column Packing:

    • Prepare a slurry of silica gel in n-hexane.

    • Pour the slurry into the column and allow it to pack under gravity, gently tapping the column to ensure even packing.[5]

    • Add a thin layer of sand to the top of the silica gel. .

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a volatile solvent like dichloromethane.

    • Add a small amount of silica gel and evaporate the solvent to create a dry, free-flowing powder.

    • Carefully add this powder to the top of the column.[5]

  • Elution:

    • Begin eluting with a non-polar solvent mixture (e.g., 98:2 hexane:ethyl acetate).[5]

    • Collect fractions and monitor their composition using Thin-Layer Chromatography (TLC).

    • Gradually increase the polarity of the eluent (e.g., to 90:10 hexane:ethyl acetate) to elute the this compound.[5]

  • Isolation:

    • Combine the fractions containing the pure product.

    • Evaporate the solvent under reduced pressure to yield purified this compound.

Visualizations

Synthesis_Workflow cluster_prep Preparation cluster_grignard Grignard Formation cluster_reaction C-C Bond Formation cluster_workup Workup & Isolation reagents 1. Prepare Anhydrous Reagents (Alkyl Halide, Aldehyde, Ether) glassware 2. Assemble & Flame-Dry Glassware reagents->glassware mg 3. Add Mg Turnings glassware->mg initiation 4. Initiate with Alkyl Halide mg->initiation addition 5. Dropwise Addition of Alkyl Halide initiation->addition reflux1 6. Reflux to Completion addition->reflux1 cool1 7. Cool to 0°C reflux1->cool1 aldehyde_add 8. Dropwise Addition of Aldehyde cool1->aldehyde_add warm 9. Warm to RT & Stir aldehyde_add->warm quench 10. Quench with aq. NH4Cl warm->quench extract 11. Extract with Ether quench->extract dry 12. Dry & Concentrate extract->dry crude Crude this compound dry->crude Purification_Workflow cluster_prep Column Preparation cluster_elution Elution & Collection cluster_final Final Steps start Crude this compound pack 1. Pack Silica Gel Column start->pack load 2. Dry Load Crude Product pack->load elute 3. Elute with Hexane/EtOAc Gradient load->elute tlc 4. Monitor Fractions by TLC elute->tlc collect 5. Combine Pure Fractions tlc->collect concentrate 6. Concentrate Under Vacuum collect->concentrate product Pure this compound concentrate->product Troubleshooting_Tree start Low Yield of this compound? initiation Did the reaction initiate? start->initiation Yes start->initiation No yield_issue Reaction initiated, but yield is still low. initiation->yield_issue Yes cause1 Cause: Inactive Mg or Moisture initiation->cause1 No cause2 Cause: Wurtz Coupling yield_issue->cause2 Dimer byproduct observed? cause3 Cause: Incomplete Reaction yield_issue->cause3 Unreacted starting material? solution1 Solution: Activate Mg with Iodine/Grinding. Ensure anhydrous conditions. cause1->solution1 solution2 Solution: Slow, dropwise addition of alkyl halide. Maintain low temperature. cause2->solution2 solution3 Solution: Use excess Mg. Increase reflux time. cause3->solution3

References

Technical Support Center: Recrystallization of Long-Chain Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the recrystallization of long-chain alcohols. Below you will find troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your purification experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of long-chain alcohols in a question-and-answer format.

Question: My long-chain alcohol is "oiling out" instead of forming crystals. What should I do?

Answer: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This is a common issue with long-chain alcohols due to their waxy nature and sometimes low melting points.[1] Here are several solutions to address this problem:

  • Reheat and Add More Solvent: The most straightforward approach is to reheat the solution to redissolve the oil. Then, add a small amount of additional hot solvent to decrease the saturation of the solution and allow it to cool slowly again.[2]

  • Lower the Cooling Temperature: Ensure the solution is cooled to the lowest practical temperature, for instance, by using an ice bath, to maximize the chances of precipitation as a solid.[3]

  • Induce Crystallization:

    • Scratch the Inner Surface: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[2][3]

    • Add a Seed Crystal: If you have a small amount of the pure solid alcohol, adding a tiny crystal to the cooled, supersaturated solution can induce crystallization.[2]

  • Modify the Solvent System: Your chosen solvent might be too effective, or its boiling point may be too high relative to the melting point of your alcohol. Consider switching to a different solvent or using a mixed-solvent system.[1][3]

Question: No crystals are forming, even after extended cooling. What is the issue?

Answer: The lack of crystal formation is typically due to the compound being too soluble in the chosen solvent, even at low temperatures, or the solution not being sufficiently saturated.[3] Here’s how to troubleshoot:

  • Reduce the Amount of Solvent: If an excess of solvent was used, the solution might not be saturated enough for crystals to form upon cooling. You can gently heat the solution to evaporate some of the solvent and then attempt to cool it again.[3][4]

  • Change the Solvent or Use a Mixed-Solvent System: The ideal solvent is one in which your compound has high solubility when hot and low solubility when cold.[3][5] Experiment with different solvents or a mixed-solvent system. A common technique is to dissolve the alcohol in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is less soluble) dropwise at an elevated temperature until the solution becomes slightly cloudy.[2]

  • Induce Crystallization: As mentioned previously, scratching the flask or adding a seed crystal can initiate crystal formation.[3]

Question: My recrystallization yield is very low. How can I improve it?

Answer: A low recovery of the purified product can be due to several factors. Here are some potential causes and their solutions:

  • Excess Solvent: Using too much solvent is a common reason for low yield, as a significant portion of your product will remain in the mother liquor.[2] Always use the minimum amount of hot solvent necessary to dissolve the crude material.[6]

  • Premature Crystallization: If crystals form during a hot filtration step (to remove insoluble impurities), you will lose product. To prevent this, ensure your filtration apparatus is pre-heated and that the filtration is performed quickly.[2]

  • Incomplete Crystallization: Make sure the solution is cooled sufficiently to maximize crystal formation. After cooling to room temperature, placing the flask in an ice bath can often increase the yield.[2]

  • Washing with Warm Solvent: Washing the collected crystals with a solvent that is not ice-cold can dissolve some of your product. Always use a minimal amount of ice-cold solvent for washing.[2][6]

Question: The purified alcohol is still impure after recrystallization. What went wrong?

Answer: Impurities can be trapped in the crystal lattice if crystallization occurs too quickly, or if the impurities have a similar solubility profile to your target compound.[3] Consider the following solutions:

  • Slow Down the Cooling Rate: Cooling the solution too quickly can trap impurities within the crystal lattice. Allow the solution to cool slowly and undisturbed to room temperature before further cooling in an ice bath.[2]

  • Multiple Recrystallizations: A single recrystallization may not be sufficient to achieve high purity. Repeating the process can significantly improve the purity of the final product.[3]

  • Remove Insoluble Impurities: If there were insoluble impurities in your crude product, they should have been removed by hot filtration before cooling.[2]

  • Address Soluble Impurities: If the impurities have similar solubility to your product in the chosen solvent, a single recrystallization may not be enough. Consider a different solvent or an alternative purification technique like flash chromatography.[3]

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying high molecular weight alcohols?

A1: The primary challenges stem from their physical properties, including their high melting points and waxy nature, which can make them difficult to handle. Their long alkyl chains result in low solubility in highly polar solvents, while the hydroxyl group can limit solubility in purely non-polar solvents.[3] Often, impurities have similar polarities, making separation by recrystallization difficult.[3]

Q2: How do I choose the right purification technique for my high molecular weight alcohol?

A2: For solid compounds with good thermal stability, recrystallization is often the first choice due to its simplicity and cost-effectiveness.[3][7] For more complex mixtures or when very high purity is required, flash chromatography is generally the preferred method.[3][7]

Q3: Can I use distillation to purify high molecular weight alcohols?

A3: While distillation is common for lower molecular weight alcohols, it is often impractical for high molecular weight alcohols due to their very high boiling points, which can lead to degradation.[7]

Q4: What is a mixed-solvent system and when should I use it?

A4: A mixed-solvent system uses two miscible solvents: a "good" solvent in which the alcohol is very soluble, and a "poor" solvent in which it is insoluble.[8] This technique is useful when no single solvent provides the ideal solubility profile of high solubility when hot and low solubility when cold.[7]

Data Presentation

Solvent Suitability for Common Long-Chain Alcohols

The selection of an appropriate solvent is critical for successful recrystallization. An ideal solvent will dissolve the long-chain alcohol at an elevated temperature but not at room temperature or below.

Long-Chain AlcoholCommon Name(s)Suitable Solvents (Qualitative Solubility)Unsuitable Solvents
1-DodecanolLauryl AlcoholTetrahydrofuran/Acetonitrile, Tetrahydrofuran/Toluene[1]Water
1-TetradecanolMyristyl AlcoholSoluble in alcohol, ether, acetone, benzene, chloroform[3]Insoluble in water[3]
1-HexadecanolCetyl AlcoholSoluble in diethyl ether and acetone; slightly soluble in alcohol[5][7]Insoluble in water[7]
1-OctadecanolStearyl AlcoholFreely soluble in ethanol and diethyl ether[4]Practically insoluble in water[4]
Illustrative Recrystallization Data for Fatty Alcohols

This table provides example data from a patented purification process for a crude fatty alcohol mixture. Yields are highly dependent on the desired purity.

CompoundCrude Purity (% n-alcohols)Solvent SystemTemperature (°C)Purified Purity (% n-alcohols)Yield (%)
NAFOL® 20+76.4Heptane3093.430.4

Data adapted from a patent describing the purification of long-chain fatty alcohols. The yield is highly dependent on the desired purity.

Experimental Protocols

Protocol 1: General Single-Solvent Recrystallization

This protocol outlines the standard procedure for recrystallizing a long-chain alcohol using a single appropriate solvent.

  • Solvent Selection: In a small test tube, add approximately 20-30 mg of your crude long-chain alcohol. Add a test solvent dropwise at room temperature. If the solid dissolves, the solvent is unsuitable. If it does not dissolve, heat the test tube. If the solid dissolves when hot and then precipitates upon cooling, the solvent is potentially suitable.[7]

  • Dissolution: Place the bulk of your crude solid in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the flask with gentle swirling. Add just enough solvent to completely dissolve the solid at its boiling point.[7]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.[7]

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, you can place it in an ice bath to maximize crystal formation.[7]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[7]

  • Washing: Wash the crystals with a small amount of ice-cold solvent.[7]

  • Drying: Allow the crystals to dry completely, either on the filter paper or in a desiccator.[8]

Protocol 2: Mixed-Solvent Recrystallization

This protocol is for situations where a single solvent is not effective.

  • Solvent Pair Selection: Choose a miscible solvent pair. One solvent should readily dissolve the long-chain alcohol (the "good" solvent, e.g., ethanol), and the other should be one in which it is insoluble (the "poor" solvent, e.g., water).[8]

  • Dissolution: Dissolve the crude alcohol in a minimum amount of the hot "good" solvent in an Erlenmeyer flask.[8]

  • Inducing Crystallization: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes faintly turbid (cloudy), indicating the saturation point has been reached. If too much "poor" solvent is added, clarify the solution by adding a small amount of the hot "good" solvent.[8]

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize the yield.[8]

  • Crystal Collection, Washing, and Drying: Follow steps 5-7 from the Single-Solvent Recrystallization protocol.[8]

Mandatory Visualization

Recrystallization Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the recrystallization of long-chain alcohols.

RecrystallizationTroubleshooting start Start Recrystallization dissolve Dissolve crude alcohol in minimum hot solvent start->dissolve cool Cool solution slowly dissolve->cool observe Observe outcome cool->observe crystals_ok Good crystals form observe->crystals_ok Success no_crystals No crystals form observe->no_crystals Problem oiling_out Compound 'oils out' observe->oiling_out Problem low_yield Low yield of crystals observe->low_yield Problem impure_crystals Crystals are impure observe->impure_crystals Problem no_crystals_sol1 Reduce solvent volume (evaporate some solvent) no_crystals->no_crystals_sol1 no_crystals_sol2 Induce crystallization: - Scratch flask - Add seed crystal no_crystals->no_crystals_sol2 no_crystals_sol3 Change solvent or use mixed-solvent system no_crystals->no_crystals_sol3 oiling_out_sol1 Reheat and add more solvent oiling_out->oiling_out_sol1 oiling_out_sol2 Cool more slowly oiling_out->oiling_out_sol2 oiling_out_sol3 Change solvent to one with a lower boiling point oiling_out->oiling_out_sol3 low_yield_sol1 Use minimum amount of hot solvent low_yield->low_yield_sol1 low_yield_sol2 Ensure complete cooling (use ice bath) low_yield->low_yield_sol2 low_yield_sol3 Wash crystals with ice-cold solvent only low_yield->low_yield_sol3 impure_crystals_sol1 Cool solution more slowly impure_crystals->impure_crystals_sol1 impure_crystals_sol2 Perform a second recrystallization impure_crystals->impure_crystals_sol2 no_crystals_sol1->cool no_crystals_sol2->observe no_crystals_sol3->dissolve oiling_out_sol1->cool oiling_out_sol2->observe oiling_out_sol3->dissolve

Caption: Troubleshooting decision tree for recrystallization of long-chain alcohols.

References

Technical Support Center: Column Chromatography for Purifying Secondary Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of secondary alcohols using column chromatography.

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the column chromatography of secondary alcohols.

Diagram: Troubleshooting Decision Tree for Column Chromatography

TroubleshootingDecisionTree start Problem Identified poor_separation Poor or No Separation (Overlapping or No Bands) start->poor_separation no_elution Compound Not Eluting start->no_elution fast_elution Compound Eluting Too Fast (High Rf) start->fast_elution streaking Streaking or Tailing of Bands start->streaking cracks Cracks or Bubbles in Column start->cracks low_yield Low Yield of Purified Product start->low_yield check_tlc Review TLC Analysis poor_separation->check_tlc check_packing Inspect Column Packing poor_separation->check_packing check_loading Evaluate Sample Loading poor_separation->check_loading check_solvent Check Mobile Phase Polarity no_elution->check_solvent check_compound_stability Assess Compound Stability no_elution->check_compound_stability fast_elution->check_solvent streaking->check_loading streaking->check_compound_stability solution_check_solubility Ensure Complete Sample Dissolution streaking->solution_check_solubility cracks->check_packing low_yield->check_packing low_yield->check_compound_stability check_detection Verify Detection Method low_yield->check_detection solution_tlc Optimize Solvent System via TLC (Aim for ΔRf > 0.2) check_tlc->solution_tlc solution_solvent_less_polar Decrease Mobile Phase Polarity check_solvent->solution_solvent_less_polar If eluting too fast solution_solvent_more_polar Increase Mobile Phase Polarity (Consider Gradient Elution) check_solvent->solution_solvent_more_polar If not eluting solution_repack Repack Column Carefully (Use Slurry Method) check_packing->solution_repack solution_loading_technique Improve Loading Technique (Use less solvent, dry loading) check_loading->solution_loading_technique solution_sample_load Reduce Sample Load check_loading->solution_sample_load solution_neutralize_silica Use Neutralized Silica or Add Modifier (e.g., Triethylamine for basic compounds) check_compound_stability->solution_neutralize_silica solution_concentrate_fractions Concentrate Fractions Before Analysis check_detection->solution_concentrate_fractions

Caption: Troubleshooting Decision Tree for Column Chromatography.

Frequently Asked Questions (FAQs)

Q1: How do I select the appropriate stationary phase for purifying a secondary alcohol?

A1: For most secondary alcohols, silica gel is the most common and effective stationary phase due to its polarity and cost-effectiveness.[1] Neutral alumina can be an alternative if the alcohol is sensitive to the slightly acidic nature of silica gel.[1] The choice depends on the specific properties of your compound and the impurities you are trying to remove.

Q2: What is the best way to determine the right mobile phase (solvent system)?

A2: The ideal mobile phase should provide good separation of your target secondary alcohol from impurities. This is best determined by running preliminary Thin-Layer Chromatography (TLC) experiments with different solvent systems.[1] A good starting point for moderately polar compounds like secondary alcohols is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate or diethyl ether).[2] Aim for a solvent system that gives your desired compound an Rf value between 0.2 and 0.4 on the TLC plate.[3]

Q3: My compound won't move off the baseline on the TLC plate, even with a high concentration of polar solvent. What should I do?

A3: If your secondary alcohol is very polar and remains at the origin of the TLC plate, you may need to use a more polar mobile phase. Consider using solvent systems containing methanol or even adding a small percentage of acetic acid or triethylamine to modify the silica gel's surface and improve elution. For extremely polar compounds, reversed-phase chromatography, where the stationary phase is non-polar and the mobile phase is polar, might be a more suitable technique.

Q4: I'm seeing streaks or "tailing" of my spots on the TLC and column. What causes this?

A4: Tailing can be caused by several factors:

  • Sample Overload: Applying too much sample to the column or TLC plate can lead to tailing.[1] Try reducing the amount of sample loaded.

  • Compound Instability: The secondary alcohol might be degrading on the acidic silica gel. Adding a small amount of a base like triethylamine (0.1-1%) to the mobile phase can help neutralize the silica and reduce tailing.

  • Incomplete Dissolution: If the sample is not fully dissolved before loading, it can cause streaking. Ensure your sample is completely dissolved in a minimal amount of solvent.

  • Channeling: An improperly packed column can lead to uneven solvent flow and band distortion.[4]

Q5: How much silica gel should I use for my column?

A5: A general rule of thumb is to use a silica gel-to-crude sample weight ratio of 30:1 to 100:1. For simple separations with well-resolved spots on TLC, a lower ratio (30-50:1) may be sufficient. For more difficult separations of compounds with similar polarities, a higher ratio (100:1 or more) will be necessary to achieve good resolution.

Q6: What is the difference between isocratic and gradient elution, and which one should I use?

A6:

  • Isocratic Elution: Uses a single, constant mobile phase composition throughout the entire separation. It is simpler to perform but may result in long run times and broad peaks for compounds with a wide range of polarities.[5]

  • Gradient Elution: The composition of the mobile phase is gradually changed during the separation, typically by increasing the proportion of the more polar solvent.[6] This is useful for separating complex mixtures containing compounds with significantly different polarities, as it can shorten the analysis time and improve peak sharpness for later-eluting compounds.[6]

For purifying a secondary alcohol from a mixture where the impurities have significantly different polarities, a gradient elution can be more efficient. If the impurities have polarities very similar to the target compound, an isocratic elution with a carefully optimized solvent system will likely provide better resolution.

Q7: How can I separate enantiomers of a chiral secondary alcohol?

A7: The separation of enantiomers requires a chiral environment. This is typically achieved using a chiral stationary phase (CSP) in a technique called chiral chromatography. The mobile phase is usually a mixture of a non-polar solvent like hexane or heptane and an alcohol modifier such as isopropanol or ethanol.[7] The specific CSP and mobile phase composition will depend on the structure of the secondary alcohol.

Data Presentation

Table 1: Common Solvent Systems for Column Chromatography of Secondary Alcohols on Silica Gel
Non-Polar SolventPolar SolventTypical Ratio (Non-Polar:Polar)Notes
Hexane / HeptaneEthyl Acetate9:1 to 4:1A standard and versatile system for many secondary alcohols. The ratio is adjusted based on the polarity of the specific alcohol and impurities as determined by TLC.[2]
Hexane / HeptaneDiethyl Ether9:1 to 1:1Diethyl ether is less polar than ethyl acetate and can provide different selectivity.
DichloromethaneMethanol99:1 to 9:1Used for more polar secondary alcohols that do not elute with hexane/ethyl acetate systems. Methanol concentration should be kept low to avoid dissolving the silica gel.[2]
Petroleum EtherEthyl Acetate9:1 to 4:1A common alternative to hexane, often used for its lower cost.
TolueneAcetone9:1 to 1:1Can be effective for separating aromatic secondary alcohols.
Table 2: Representative TLC Rf Values for Secondary Alcohols on Silica Gel
CompoundSolvent System (v/v)Approximate Rf Value
Cholesterol4:1 Hexane:Ethyl Acetate~0.3
Borneol20:2:6 Petroleum Ether:Ethyl Acetate:ChloroformSeparable from Isoborneol
MentholVaries with peppermint oil matrixTypically requires gradient
Generic Secondary Alcohol8:2 Hexane:Ethyl Acetate0.2 - 0.5

Note: Rf values are approximate and can vary depending on the specific TLC plate, chamber saturation, and temperature.

Table 3: Chiral Separation of Secondary Alcohols
Chiral Stationary Phase (CSP) TypeCommon Trade NamesTypical Mobile Phase ModifiersNotes
Polysaccharide-based (Cellulose)Chiralcel® OD, OJ, ADIsopropanol, EthanolBroadly applicable for a wide range of chiral compounds, including secondary alcohols. The separation mechanism involves interactions with the helical structure of the cellulose derivative.[8]
Polysaccharide-based (Amylose)Chiralpak® AD, ASIsopropanol, EthanolSimilar to cellulose-based CSPs but can offer different selectivity.[8]
Pirkle-typeWhelk-O®, α-Burke 2Hexane/IsopropanolBased on π-acid/π-base interactions. Often effective for secondary alcohols with aromatic rings.[7]
Cyclodextrin-basedCyclobond™Methanol/Water, Acetonitrile/WaterSeparation is based on inclusion complexation within the cyclodextrin cavity. Effective for a variety of chiral compounds.

Experimental Protocols

Protocol 1: Slurry Packing a Silica Gel Column
  • Preparation: Choose a glass column of an appropriate size for the amount of silica gel needed. Ensure the column is clean, dry, and securely clamped in a vertical position. Place a small plug of cotton or glass wool at the bottom of the column to support the packing.[9]

  • Add Sand: Add a thin layer (approx. 0.5-1 cm) of sand on top of the cotton plug.

  • Prepare the Slurry: In a beaker, weigh the required amount of silica gel. Add the initial, least polar mobile phase solvent to the silica gel to form a slurry that can be easily poured but is not too dilute.[10] Swirl the beaker to ensure the silica is fully wetted and to remove any trapped air bubbles.[9]

  • Pack the Column: Pour the silica gel slurry into the column in a single, continuous motion if possible. Use a funnel to aid in pouring.

  • Settle the Packing: Gently tap the side of the column with a piece of rubber tubing to help the silica settle into a uniform bed and to dislodge any air bubbles.[10]

  • Drain Excess Solvent: Open the stopcock at the bottom of the column and allow the excess solvent to drain until the solvent level is just above the top of the silica bed. Do not let the column run dry.

  • Add Protective Layer: Carefully add a thin layer (approx. 0.5-1 cm) of sand on top of the packed silica gel. This will prevent the silica bed from being disturbed when adding the sample and more eluent.

  • Equilibrate the Column: Pass 2-3 column volumes of the initial mobile phase through the packed column to ensure it is fully equilibrated before loading the sample.

Protocol 2: Sample Loading

A. Wet Loading

  • Dissolve the Sample: Dissolve the crude sample containing the secondary alcohol in the minimum amount of the mobile phase. Using a more polar solvent than the mobile phase should be avoided if possible, but if necessary, use the absolute minimum volume.

  • Load the Sample: Carefully use a pipette to add the dissolved sample solution to the top of the silica bed, allowing it to spread evenly across the surface.

  • Adsorb the Sample: Open the stopcock and allow the sample solution to drain onto the column until the liquid level is just at the top of the sand layer.

  • Wash: Carefully add a small amount of the mobile phase to rinse the sides of the column and allow it to drain to the top of the sand layer. Repeat this wash step 1-2 times to ensure all the sample is adsorbed onto the silica.

B. Dry Loading

This method is preferred for samples that are not very soluble in the mobile phase.

  • Dissolve the Sample: Dissolve the crude sample in a suitable volatile solvent.

  • Adsorb onto Silica: Add a small amount of silica gel (typically 2-3 times the weight of the crude sample) to the solution.

  • Evaporate the Solvent: Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder of the sample adsorbed onto the silica is obtained.

  • Load onto the Column: Carefully add the dry powder onto the top of the packed and equilibrated column, ensuring an even layer.

  • Add Protective Layer: Add a thin layer of sand on top of the dry-loaded sample.

Diagram: General Column Chromatography Workflow

Workflow prep_column 1. Prepare and Pack Column load_sample 2. Load Sample prep_column->load_sample elute_column 3. Elute with Mobile Phase load_sample->elute_column collect_fractions 4. Collect Fractions elute_column->collect_fractions analyze_fractions 5. Analyze Fractions (TLC) collect_fractions->analyze_fractions combine_pure 6. Combine Pure Fractions analyze_fractions->combine_pure evaporate 7. Evaporate Solvent combine_pure->evaporate final_product Purified Secondary Alcohol evaporate->final_product

Caption: General Workflow for Column Chromatography Purification.

References

Technical Support Center: Improving Solubility of Long-Chain Alcohols for Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) regarding the solubilization of long-chain alcohols for use in bioassays.

Troubleshooting Guide

Problem: My long-chain alcohol is precipitating out of my aqueous bioassay medium.

Answer: This is a common challenge due to the inherent hydrophobicity and low water solubility of alcohols with long carbon chains (typically C6 and longer). The hydrophobic effect drives these molecules to aggregate and come out of solution. Here are several strategies to address this, ranging from simple to more complex.

  • Initial Check: Ensure your stock solution is fully dissolved before diluting it into the aqueous medium. Sometimes, waxy or solid long-chain alcohols require gentle warming to fully dissolve in the initial solvent.

  • Co-Solvent Approach: Use a water-miscible organic solvent to create a high-concentration stock solution. Dimethyl sulfoxide (DMSO) and ethanol are the most common choices.[1][2] The stock is then diluted to the final working concentration, ensuring the final solvent concentration is low enough to be non-toxic to the cells.

  • Cyclodextrin Complexation: Encapsulate the long-chain alcohol within a cyclodextrin molecule. The hydrophobic alcohol resides in the cyclodextrin's inner cavity, while the hydrophilic exterior of the cyclodextrin allows the entire complex to dissolve in water.[3]

  • Surfactant/Micelle Formation: Use a surfactant to form mixed micelles that incorporate the long-chain alcohol, effectively dispersing it in the aqueous phase.[4]

  • BSA Conjugation: For cell-based assays, complexing the alcohol with fatty acid-free bovine serum albumin (BSA) can mimic physiological transport and improve solubility and delivery to cells.[5]

Problem: My cells are dying or showing signs of stress, and I suspect my solubilization method.

Answer: Cytotoxicity from the solubilizing agent itself is a critical concern. Both DMSO and ethanol can be toxic to cells at higher concentrations.[1][2]

  • Determine Solvent Tolerance: The sensitivity to solvents like DMSO is highly cell-line dependent.[6][7][8] It is crucial to perform a dose-response experiment with the solvent alone (vehicle control) to determine the maximum tolerated concentration for your specific cells and assay duration.[6]

  • Minimize Final Solvent Concentration: Always aim for the lowest possible final concentration of the organic co-solvent, typically well below 1%.[9] A common recommendation is to keep the final DMSO concentration at or below 0.5%, with many researchers aiming for 0.1% or lower for sensitive cell lines or long-term studies.[6][7]

  • Use a Vehicle Control: Always include a control group that is treated with the same final concentration of the solvent (e.g., 0.1% DMSO in media) without the long-chain alcohol. This allows you to distinguish the effects of the alcohol from the effects of the solvent.[6]

  • Consider Alternatives: If your required alcohol concentration necessitates a toxic level of co-solvent, you must switch to a more biocompatible method like cyclodextrin complexation or BSA conjugation.

Frequently Asked Questions (FAQs)

Q1: What is the best initial solvent for making a stock solution of a long-chain alcohol? A1: Due to their low polarity, long-chain alcohols dissolve poorly in water.[10] Highly polar aprotic solvents like DMSO or alcohols like ethanol are excellent choices for creating high-concentration stock solutions.[1][11] Ethanol is often preferred due to lower toxicity in some systems, and it allows for higher dilution factors.[2][12]

Q2: How do I choose between using a co-solvent, cyclodextrins, or BSA? A2: The choice depends on your experimental system.

  • Co-solvents (DMSO, Ethanol): The simplest method. Ideal for robust cell lines and when the final required alcohol concentration is low, allowing the solvent to be diluted to non-toxic levels (<0.5%).

  • Cyclodextrins: Excellent for increasing aqueous solubility significantly without using organic solvents in the final medium. This is a great option for sensitive cells or when high concentrations of the alcohol are needed.

  • BSA Conjugation: The most physiologically relevant method for in-vitro cell culture studies, as it mimics how hydrophobic molecules are transported in vivo. It is highly recommended to use fatty acid-free BSA to avoid interference from endogenous lipids.[5]

Q3: What concentration of DMSO is safe for my cells? A3: There is no universal safe concentration, as it is highly dependent on the cell line and exposure time.[6][8] However, general guidelines exist.

  • < 0.1%: Generally considered safe for most cell lines, including sensitive primary cells.[6][7]

  • 0.1% - 0.5%: Tolerated by many robust cell lines for exposures up to 72 hours.[1][6] This is a widely used range.

  • 0.5% - 1.0%: Can cause cytotoxicity and affect cell function in some lines.[6][7]

  • > 1.0%: Generally considered toxic and can cause significant cell membrane damage and apoptosis.[6]

Q4: Can I heat my long-chain alcohol to get it into solution? A4: Yes, gentle warming can be very effective for dissolving waxy or solid long-chain alcohols into a solvent like ethanol or DMSO to create a stock solution.[5] For example, protocols for preparing fatty acid solutions often involve heating at 65-70°C.[13][14] However, avoid excessive or prolonged heating to prevent degradation.

Data Presentation

Table 1: General DMSO Tolerance Guidelines for Cell Culture

Final DMSO ConcentrationGeneral Effect on Cell LinesRecommended Use Case
< 0.1%Generally considered safe with minimal effects.[6][7]Sensitive primary cells, long-term exposure studies.[6]
0.1% - 0.5%Well-tolerated by many robust cell lines for up to 72 hours.[6]Common range for many in vitro assays.[6]
0.5% - 1.0%Increased cytotoxicity and off-target effects observed.[6][7]Short-term exposure in robust lines, requires careful validation.
> 1.0%Significant cytotoxicity and membrane damage are common.[6]Not recommended for most cell-based assays.

Experimental Protocols

Protocol 1: Preparation of a Long-Chain Alcohol Stock Solution Using a Co-Solvent (DMSO)
  • Weigh Compound: Accurately weigh the desired amount of the long-chain alcohol in a sterile, conical tube.

  • Add Solvent: Add the required volume of 100% cell culture grade DMSO to achieve a high-concentration stock solution (e.g., 1000x the final desired concentration).

  • Dissolve: Vortex the tube vigorously. If the compound is waxy or solid, gently warm the solution in a water bath (e.g., 37-65°C) and vortex periodically until the alcohol is completely dissolved and the solution is clear.[5][13]

  • Sterilization & Storage: Sterilize the stock solution by filtering through a 0.22 µm syringe filter compatible with DMSO. Store in small aliquots at -20°C to minimize freeze-thaw cycles and water absorption.[6]

  • Working Solution Preparation: To prepare the working solution, perform a serial dilution. First, slowly add the DMSO stock to your cell culture medium while vortexing to prevent precipitation.[1] Then, dilute further to the final concentration, ensuring the final DMSO concentration remains within the tolerated range for your cell line (e.g., ≤ 0.5%).[1]

Protocol 2: Preparation of a Long-Chain Alcohol-Cyclodextrin Inclusion Complex

This protocol uses the co-precipitation method, which is suitable for water-insoluble compounds.[15]

  • Prepare Solutions:

    • Alcohol Solution: Dissolve the long-chain alcohol in a minimal amount of an organic solvent like ethanol or chloroform.

    • Cyclodextrin Solution: In a separate container, dissolve an appropriate amount of β-cyclodextrin or a derivative like HP-β-CD in water. A 1:1 molar ratio of alcohol to cyclodextrin is a common starting point.[15]

  • Mix and Agitate: Slowly add the alcohol solution to the aqueous cyclodextrin solution while stirring vigorously.

  • Induce Precipitation: Continue to agitate the mixture for several hours at a constant temperature. The formation of the inclusion complex is often a thermodynamically favorable process that results in a precipitate. Cooling the solution can sometimes aid precipitation.

  • Isolate Complex: Collect the precipitated complex by centrifugation or filtration.

  • Wash and Dry: Wash the collected solid with the organic solvent used in step 1 to remove any un-complexed alcohol. Dry the complex under vacuum to remove residual solvent.

  • Prepare Final Solution: The resulting powder is the alcohol-cyclodextrin complex, which should now be readily soluble in your aqueous bioassay buffer or cell culture medium.

Visualizations

G cluster_start cluster_strategy Solubilization Strategy Selection cluster_validation Validation & Troubleshooting cluster_outcome start Long-chain alcohol precipitates in aqueous medium strategy Select Solubilization Method start->strategy Address Issue cosolvent Method 1: Co-Solvent (DMSO/EtOH) strategy->cosolvent Simple & Common cyclo Method 2: Cyclodextrin Complexation strategy->cyclo For Sensitive Assays bsa Method 3: BSA Conjugation strategy->bsa Physiologically Relevant test_sol Prepare Stock & Dilute into Final Medium cosolvent->test_sol cyclo->test_sol bsa->test_sol observe Observe for Precipitation test_sol->observe test_cyto Perform Vehicle Control Cytotoxicity Test observe->test_cyto No Precipitation fail Re-evaluate Method or Compound Concentration observe->fail Precipitation Occurs observe_cyto Observe for Cell Stress/Death test_cyto->observe_cyto success Proceed with Bioassay observe_cyto->success No Cytotoxicity observe_cyto->fail Cytotoxicity Observed

Caption: Decision workflow for selecting and validating a solubilization method.

G cluster_alcohol cluster_cyclo cluster_complex cluster_solvent alcohol Long-Chain Alcohol (Hydrophobic) complex Water-Soluble Inclusion Complex alcohol->complex Encapsulated Within water Water Molecules alcohol->water Insoluble In cyclo Cyclodextrin Molecule cavity Hydrophobic Inner Cavity cyclo->cavity exterior Hydrophilic Outer Surface cyclo->exterior cyclo->complex Forms complex->water Dissolves In

Caption: Mechanism of cyclodextrin inclusion complex formation for solubility.

References

Technical Support Center: Utilizing Co-solvents for Poorly Soluble Lipid Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of co-solvents to enhance the solubility of poorly soluble lipid compounds. It includes frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and key data summaries to facilitate successful formulation development.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of a co-solvent in a lipid-based formulation?

A co-solvent is a water-miscible organic solvent that is added to a lipid-based formulation to increase the solubility of a poorly soluble drug or lipid.[1][2] Its primary function is to reduce the polarity of the aqueous phase or the formulation itself, thereby enhancing the solubilization of lipophilic compounds.[3] Co-solvents can also improve the dispersion of formulations containing a high proportion of water-soluble surfactants.[4]

Q2: What are some commonly used co-solvents for lipid formulations?

Commonly used co-solvents in pharmaceutical formulations include ethanol, propylene glycol (PG), polyethylene glycols (PEGs, e.g., PEG 400), glycerin, and dimethyl sulfoxide (DMSO).[2][5][6] The choice of co-solvent depends on factors such as the solubility of the lipid compound, the desired formulation properties, and toxicity considerations.[1]

Q3: How do I select an appropriate co-solvent for my lipid compound?

The selection of a suitable co-solvent is a critical step in formulation development. Key considerations include:

  • Solubilization Capacity: The co-solvent must effectively dissolve the lipid compound at the desired concentration.[7]

  • Compatibility: The co-solvent should be compatible with other excipients in the formulation.[4]

  • Toxicity and Regulatory Acceptance: The chosen co-solvent must be safe for the intended route of administration and have regulatory approval.[4]

  • Impact on Formulation Stability: The co-solvent should not negatively affect the physical or chemical stability of the formulation.[2]

A preliminary screening of the lipid's solubility in various co-solvents is a recommended starting point.

Q4: What is the main drawback of using co-solvents in lipid-based drug delivery systems like SEDDS?

A significant challenge with hydrophilic co-solvents in systems like Self-Emulsifying Drug Delivery Systems (SEDDS) is the potential for drug or lipid precipitation upon dilution in an aqueous environment, such as the gastrointestinal tract.[4][5] This occurs because the hydrophilic co-solvent can rapidly diffuse away from the lipid droplets into the surrounding aqueous medium, leading to a loss of solvent capacity and subsequent precipitation of the solubilized compound.[3][5]

Q5: Can co-solvents affect the physical properties of the final formulation?

Yes, co-solvents can influence several physical properties. For instance, they can impact the emulsification time of SEDDS, with studies showing that the absence of a co-solvent can significantly increase the time it takes for a nanoemulsion to form.[3] However, the presence of a co-solvent may not significantly alter the droplet size or polydispersity index (PDI) of the resulting emulsion.[3]

Troubleshooting Guides

This section addresses common issues encountered during the use of co-solvents with poorly soluble lipid compounds.

Problem Potential Causes Troubleshooting Steps & Solutions
Precipitation of the lipid compound upon addition of the co-solvent. - The co-solvent has poor solubilizing capacity for the specific lipid.- The concentration of the lipid exceeds its solubility limit in the co-solvent.- Temperature fluctuations affecting solubility.- Screen different co-solvents: Test a range of co-solvents with varying polarities to find one with optimal solubility for your lipid.[7]- Optimize the concentration: Determine the saturation solubility of your lipid in the chosen co-solvent and work below this limit.- Use a co-solvent blend: A mixture of co-solvents can sometimes provide synergistic solubilization effects.- Gentle heating and agitation: Applying gentle heat (if the compound is stable) and constant stirring can aid dissolution.[8]
The formulation becomes cloudy or shows signs of phase separation over time. - Poor physical stability of the formulation.- Incompatibility between the co-solvent and other excipients.- Changes in temperature during storage.- Evaluate excipient compatibility: Conduct compatibility studies between the co-solvent and other formulation components.[4]- Optimize the formulation ratio: Adjust the ratios of lipid, surfactant, and co-solvent to improve stability. Ternary phase diagrams can be a useful tool for this.[9]- Control storage conditions: Store the formulation at a constant, controlled temperature.
The lipid compound precipitates upon dilution of the co-solvent-based formulation in an aqueous medium. - Rapid diffusion of the hydrophilic co-solvent into the aqueous phase, leading to a loss of solvent capacity.[5]- The drug/lipid concentration is too high, leading to supersaturation and precipitation upon dilution.[10]- Reduce the amount of hydrophilic co-solvent: Use the minimum amount of co-solvent necessary to dissolve the compound.[5]- Incorporate a water-insoluble surfactant: This can help to maintain the lipid in a solubilized state within micelles after dilution.- Use a higher proportion of lipid: Formulations with higher lipid content (>60%) and lower co-solvent content (<10%) tend to exhibit more robust drug solubilization after dilution.[5]- Select a less hydrophilic co-solvent: Consider co-solvents with a higher log P value, as they may partition more into the lipid phase.[8]
Inconsistent results in in-vitro or in-vivo experiments. - Variability in the preparation of the formulation.- Precipitation of the compound upon administration.- Interaction of the co-solvent with biological systems.- Standardize the formulation protocol: Ensure a consistent and reproducible method for preparing the formulation.- Pre-dissolve the lipid: Ensure the lipid is fully dissolved in the co-solvent before adding other components.- Assess potential toxicity of the co-solvent: Evaluate the cytotoxicity of the co-solvent at the concentrations used in your experiments.[11][12]

Quantitative Data Summary

The following tables provide a summary of key quantitative data related to the use of co-solvents for poorly soluble lipid compounds.

Table 1: Common Co-solvents and Their Properties

Co-solventLog PDielectric Constant (approx.)Common Use in Lipid FormulationsKey Considerations
Ethanol-0.3124.5Solubilizer, penetration enhancerVolatile, potential for precipitation on dilution.[8]
Propylene Glycol (PG)-0.9232.0Solubilizer, humectantGenerally recognized as safe (GRAS).[5]
Polyethylene Glycol 400 (PEG 400)-1.312.4Solubilizer, viscosity modifierCan enhance the solubility of a wide range of drugs.[13]
Glycerin-1.7642.5Solubilizer, plasticizerHigh viscosity.[8]
Dimethyl Sulfoxide (DMSO)-1.3547.0Potent solubilizerPrimarily used in preclinical studies due to toxicity concerns.[8]

Table 2: Example of Solubility Enhancement with Co-solvents

Note: The following data is illustrative and the actual solubility enhancement will depend on the specific lipid, co-solvent, and experimental conditions.

Lipid CompoundCo-solvent (in aqueous solution)Fold Increase in Solubility (approx.)Reference
GliclazidePEG 400>700[14]
GlyburidePEG 400>300[14]
PioglitazonePEG 400>750[14]
Oleanolic AcidHP-β-CD with 0.5% Ethanol>900[15]
Ursolic AcidHP-β-CD>200[15]

Experimental Protocols

Protocol 1: Screening for Co-solvent Selection

Objective: To identify the most suitable co-solvent for a poorly soluble lipid compound.

Methodology:

  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of the lipid compound into separate vials.

    • Add a fixed volume (e.g., 1 mL) of each candidate co-solvent (e.g., ethanol, propylene glycol, PEG 400) to the respective vials.

    • Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[16]

  • Separation of Undissolved Solid:

    • Centrifuge the vials at high speed to pellet the undissolved lipid.

    • Carefully collect the supernatant without disturbing the pellet.

  • Quantification of Solubilized Lipid:

    • Dilute the supernatant with a suitable solvent.

    • Analyze the concentration of the solubilized lipid using a validated analytical method, such as HPLC.[17]

  • Selection:

    • The co-solvent that demonstrates the highest solubility for the lipid compound is typically selected for further formulation development.

Protocol 2: Preparation of a Co-solvent-based Lipid Formulation (Solvent Injection Method)

Objective: To prepare a lipid nanoparticle formulation using a co-solvent.

Methodology:

  • Organic Phase Preparation:

    • Dissolve the lipid compound and any other lipophilic components in a water-miscible organic co-solvent (e.g., ethanol, acetone).[18]

  • Aqueous Phase Preparation:

    • Dissolve a surfactant or emulsifier in an aqueous buffer.[18]

  • Nanoparticle Formation:

    • Rapidly inject the organic phase into the aqueous phase under continuous stirring.[18]

    • The diffusion of the co-solvent into the aqueous phase leads to the precipitation of the lipid, forming nanoparticles.

  • Solvent Removal:

    • Remove the organic co-solvent from the nanoparticle dispersion using a suitable method, such as evaporation under reduced pressure or dialysis.[18]

Protocol 3: Evaluation of Co-solvent-induced Precipitation upon Dilution

Objective: To assess the physical stability of the formulation upon dilution in an aqueous medium.

Methodology:

  • Formulation Preparation: Prepare the co-solvent-based lipid formulation as described in Protocol 2.

  • Dilution:

    • Add a small volume of the formulation to a larger volume of an aqueous medium (e.g., water, simulated gastric fluid) with gentle stirring.

    • The dilution factor should be representative of the conditions the formulation will encounter in vivo.

  • Observation and Characterization:

    • Visually inspect the diluted formulation for any signs of precipitation or cloudiness over a set period.

    • Measure the particle size and polydispersity index (PDI) of the diluted formulation at different time points using dynamic light scattering (DLS) to monitor for any changes.[19]

    • Quantify the amount of precipitated drug/lipid by separating the precipitate via centrifugation and analyzing the supernatant.

Mandatory Visualizations

CoSolventSelectionWorkflow start Start: Define Target Lipid & Formulation Goals screen Screen Solubility of Lipid in Various Co-solvents (e.g., Ethanol, PG, PEG 400) start->screen evaluate_compatibility Evaluate Co-solvent Compatibility with Other Excipients screen->evaluate_compatibility assess_toxicity Assess Co-solvent Toxicity & Regulatory Status evaluate_compatibility->assess_toxicity select_co_solvent Select Optimal Co-solvent(s) assess_toxicity->select_co_solvent formulation_development Proceed to Formulation Development select_co_solvent->formulation_development end End formulation_development->end

Caption: Workflow for selecting a suitable co-solvent.

PrecipitationMechanism cluster_formulation Lipid Formulation (e.g., SEDDS) cluster_aqueous Aqueous Environment (e.g., GI Tract) formulation Lipid + Drug + Co-solvent (Homogeneous Mixture) dilution Dilution formulation->dilution diffusion Rapid Co-solvent Diffusion into Aqueous Phase dilution->diffusion Contact with water loss_of_solubility Loss of Solvent Capacity in Lipid Droplets diffusion->loss_of_solubility precipitation Drug/Lipid Precipitation loss_of_solubility->precipitation

Caption: Mechanism of co-solvent induced precipitation.

TroubleshootingPrecipitation start {Problem: Precipitation Observed} cause1 Cause 1: Poor Solubility Lipid has low solubility in the chosen co-solvent. start->cause1 cause2 Cause 2: Instability Formulation is physically unstable. start->cause2 cause3 Cause 3: Dilution Effect Co-solvent diffuses away upon dilution. start->cause3 solution1 Solution 1: Screen Alternatives - Test different co-solvents or co-solvent blends. - Optimize lipid concentration. cause1->solution1 solution2 Solution 2: Optimize Formulation - Check excipient compatibility. - Adjust component ratios (use phase diagrams). - Control storage conditions. cause2->solution2 solution3 Solution 3: Mitigate Dilution Effects - Reduce hydrophilic co-solvent concentration. - Add water-insoluble surfactant. - Increase lipid proportion. cause3->solution3

Caption: Troubleshooting logic for precipitation issues.

References

Optimizing reaction conditions for Grignard synthesis of secondary alcohols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the Grignard synthesis of secondary alcohols.

Troubleshooting Guide

This guide addresses common issues encountered during the Grignard synthesis of secondary alcohols, offering potential causes and solutions to improve reaction outcomes.

Issue 1: Grignard reaction fails to initiate.

A common challenge in Grignard synthesis is the failure of the reaction to start, often due to the passivating layer of magnesium oxide on the magnesium turnings.[1]

Possible Cause Solution
Magnesium surface is oxidized.Gently crush a few magnesium turnings with a glass rod in the flask to expose a fresh surface.[1]
Add a small crystal of iodine; the reaction is initiated when the iodine color fades.[2]
Add a few drops of 1,2-dibromoethane to activate the magnesium surface.[1]
Insufficient initial concentration of alkyl halide.Add a small portion of the alkyl halide solution directly to the magnesium turnings to initiate the reaction before proceeding with the dropwise addition.[2]
Wet glassware or solvent.Ensure all glassware is rigorously flame-dried or oven-dried before use and that anhydrous solvents are used.[1][3]

Issue 2: Low yield of the secondary alcohol.

Low yields can result from various factors, including the presence of moisture, side reactions, and improper reaction conditions.[1]

Possible Cause Solution
Grignard Reagent Degradation
Presence of moisture or protic solvents (e.g., water, alcohols).Use anhydrous solvents and thoroughly dried glassware. Grignard reagents are quenched by protic species.[3][4]
Side Reactions
Wurtz Coupling: The Grignard reagent couples with the unreacted alkyl halide.Add the alkyl halide dropwise to maintain a low concentration and stir vigorously. Maintaining a gentle reflux can also minimize this side reaction.[1]
Enolization of the aldehyde: The Grignard reagent acts as a base, deprotonating the aldehyde at the alpha-position, especially with sterically hindered aldehydes or bulky Grignard reagents.Perform the addition of the aldehyde to the Grignard reagent at a low temperature (e.g., 0 °C).[1][5]
Improper Reaction Conditions
Incorrect stoichiometry.If the concentration of the Grignard reagent is unknown, it can be titrated before use.
Inefficient work-up.Use a saturated aqueous solution of ammonium chloride for quenching to avoid the formation of emulsions and facilitate the separation of layers.[2]
Reaction temperature is too high or too low.The formation of the Grignard reagent is often initiated at room temperature and may require gentle heating to maintain reflux.[2] The subsequent reaction with the aldehyde should be carried out at a lower temperature (e.g., 0 °C) to control the exothermic reaction and then allowed to warm to room temperature.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the general reaction for synthesizing a secondary alcohol using a Grignard reagent?

A Grignard reagent (R-MgX) reacts with an aldehyde to form a secondary alcohol after an acidic workup.[5][6][7][8][9][10][11][12][13] The Grignard reagent acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde.[14][15][16]

Q2: Why must the reaction be carried out under anhydrous conditions?

Grignard reagents are highly reactive and will react with any protic source, such as water or alcohols, which will "quench" the reagent and prevent it from reacting with the aldehyde.[3][4][17] This is why all glassware must be thoroughly dried and anhydrous solvents must be used.[2]

Q3: What are the best solvents for a Grignard reaction?

Anhydrous ethers, such as diethyl ether or tetrahydrofuran (THF), are the most common solvents for Grignard reactions.[2] These solvents are effective at solvating and stabilizing the Grignard reagent.

Q4: How can I tell if my Grignard reagent has formed?

The formation of a Grignard reagent is often indicated by the disappearance of the metallic magnesium and the formation of a cloudy, grayish solution.[2] Gentle boiling of the ether at the start of the reaction is also a positive sign.[2]

Q5: What is the purpose of the acidic workup?

The initial reaction between the Grignard reagent and the aldehyde forms a magnesium alkoxide intermediate.[2] The acidic workup, typically with a dilute acid like aqueous ammonium chloride or dilute hydrochloric acid, protonates this intermediate to yield the final secondary alcohol.[2][14]

Experimental Protocols

Protocol 1: Preparation of the Grignard Reagent (e.g., Ethylmagnesium Bromide)

  • Apparatus Setup : Assemble a dry three-necked round-bottom flask with a reflux condenser (topped with a drying tube), a dropping funnel, and a magnetic stir bar. Flame-dry the entire apparatus under an inert atmosphere (e.g., nitrogen or argon) and allow it to cool to room temperature.[2]

  • Reagent Addition : Place magnesium turnings in the flask. A small crystal of iodine can be added to help initiate the reaction.[2]

  • Initiation : Prepare a solution of bromoethane in anhydrous diethyl ether in the dropping funnel. Add a small amount of this solution to the magnesium turnings. The reaction should begin spontaneously, as evidenced by the fading of the iodine color and gentle boiling of the ether. If it doesn't start, gentle warming may be necessary.[2]

  • Formation : Once initiated, add the remaining bromoethane solution dropwise at a rate that maintains a gentle reflux.[2]

  • Completion : After the addition is complete, continue stirring the mixture at room temperature for an additional 30-60 minutes to ensure all the magnesium has reacted.[2]

Protocol 2: Synthesis of a Secondary Alcohol (e.g., 1-Phenylpropan-1-ol)

  • Aldehyde Addition : Cool the freshly prepared Grignard reagent in an ice bath. Prepare a solution of benzaldehyde in anhydrous diethyl ether and add it to the dropping funnel. Add the benzaldehyde solution dropwise to the stirred Grignard reagent, maintaining a low temperature.[2]

  • Reaction Time : After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.[2]

  • Work-up and Purification :

    • Quenching : Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium chloride to quench any unreacted Grignard reagent and hydrolyze the magnesium alkoxide.[2]

    • Extraction : Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer two to three times with diethyl ether.[2]

    • Washing and Drying : Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Solvent Removal and Purification : Filter to remove the drying agent and remove the solvent using a rotary evaporator. The crude secondary alcohol can then be purified by distillation or chromatography.

Visualizations

Grignard_Synthesis_Workflow cluster_prep Grignard Reagent Preparation cluster_reaction Reaction with Aldehyde cluster_workup Work-up & Purification prep_start 1. Assemble & Dry Glassware prep_mg 2. Add Mg Turnings & Iodine prep_start->prep_mg prep_alkyl_halide 3. Add Alkyl Halide Solution Dropwise prep_mg->prep_alkyl_halide prep_reflux 4. Maintain Gentle Reflux prep_alkyl_halide->prep_reflux prep_complete 5. Stir to Completion prep_reflux->prep_complete react_cool 6. Cool Grignard Reagent (0°C) prep_complete->react_cool react_aldehyde 7. Add Aldehyde Solution Dropwise react_cool->react_aldehyde react_stir 8. Stir at Room Temperature react_aldehyde->react_stir workup_quench 9. Quench with aq. NH4Cl react_stir->workup_quench workup_extract 10. Extract with Ether workup_quench->workup_extract workup_dry 11. Dry Organic Layer workup_extract->workup_dry workup_purify 12. Purify Product workup_dry->workup_purify

Caption: Experimental workflow for Grignard synthesis of secondary alcohols.

Troubleshooting_Tree cluster_grignard cluster_side_reactions cluster_conditions start Low Yield of Secondary Alcohol cause1 Grignard Reagent Issue? start->cause1 cause2 Side Reactions? start->cause2 cause3 Improper Reaction Conditions? start->cause3 g_issue1 Moisture/Protic Solvents Present? cause1->g_issue1 g_issue2 Incomplete Formation? cause1->g_issue2 sr_issue1 Wurtz Coupling? cause2->sr_issue1 sr_issue2 Enolization? cause2->sr_issue2 c_issue1 Incorrect Temperature? cause3->c_issue1 c_issue2 Inefficient Work-up? cause3->c_issue2 g_solution1 Solution: Use anhydrous reagents & dry glassware. g_issue1->g_solution1 g_solution2 Solution: Activate Mg, ensure proper initiation. g_issue2->g_solution2 sr_solution1 Solution: Slow halide addition, vigorous stirring. sr_issue1->sr_solution1 sr_solution2 Solution: Low temperature aldehyde addition. sr_issue2->sr_solution2 c_solution1 Solution: Control temp during formation & reaction. c_issue1->c_solution1 c_solution2 Solution: Use aq. NH4Cl, ensure proper extraction. c_issue2->c_solution2

Caption: Troubleshooting decision tree for low yield in Grignard synthesis.

References

Technical Support Center: Preventing Oxidation of Secondary Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the oxidation of secondary alcohols during storage.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments related to the oxidation of secondary alcohols.

Issue 1: Unexpected ketone peak observed in the analysis of a secondary alcohol sample.

  • Question: I am analyzing my secondary alcohol sample and see an unexpected peak that corresponds to a ketone. What could be the cause?

  • Answer: The presence of a ketone impurity strongly suggests that the secondary alcohol has undergone oxidation. This can be due to several factors during storage, including exposure to air (oxygen), light, and elevated temperatures. Contamination with oxidizing agents or certain metals can also catalyze this process.

Issue 2: Inconsistent results in reactions involving a stored secondary alcohol.

  • Question: My reaction yield is lower than expected, or I am observing side products. Could the quality of my stored secondary alcohol be the issue?

  • Answer: Yes, the presence of the corresponding ketone as an impurity due to oxidation can interfere with your reaction. The ketone may react with your reagents or alter the reaction conditions, leading to lower yields or the formation of unexpected byproducts. It is crucial to assess the purity of the secondary alcohol before use.

Issue 3: Visible changes in the appearance of the secondary alcohol upon storage.

  • Question: My secondary alcohol, which was initially a clear liquid, has developed a yellowish tint over time. Is this a sign of degradation?

  • Answer: A change in color, such as the appearance of a yellow tint, can be an indicator of degradation, including oxidation. While not all color changes are due to oxidation, it is a common cause and warrants further investigation of the sample's purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the oxidation of secondary alcohols during storage?

A1: The main factors contributing to the oxidation of secondary alcohols are:

  • Exposure to Oxygen: Atmospheric oxygen is the primary oxidizing agent.

  • Exposure to Light: UV light can provide the energy to initiate oxidation reactions.

  • Elevated Temperatures: Higher temperatures accelerate the rate of oxidation.

  • Presence of Catalysts: Certain metal ions (e.g., copper, iron) and other impurities can catalyze oxidation.

Q2: What are the ideal storage conditions to prevent the oxidation of secondary alcohols?

A2: To minimize oxidation, secondary alcohols should be stored in a cool, dark place under an inert atmosphere. Specifically:

  • Temperature: Store at controlled room temperature or refrigerated (2-8 °C), as specified by the manufacturer. Avoid heat sources.

  • Light: Use amber glass bottles or store in a dark cabinet to protect from light.

  • Atmosphere: For long-term storage or for particularly sensitive compounds, purge the container with an inert gas like nitrogen or argon before sealing to displace oxygen.

  • Container: Use tightly sealed containers made of non-reactive materials (e.g., glass).

Q3: How can I detect if my secondary alcohol has oxidized?

A3: The most common method is to test for the presence of the corresponding ketone. This can be done using analytical techniques such as:

  • Thin-Layer Chromatography (TLC): A relatively quick and simple method to qualitatively detect the presence of the ketone.

  • High-Performance Liquid Chromatography (HPLC): A more quantitative method to determine the purity of the alcohol and the amount of ketone present.

  • Gas Chromatography (GC): Another quantitative method suitable for volatile alcohols and ketones.

Q4: Can I still use a secondary alcohol that has partially oxidized?

A4: The suitability of a partially oxidized secondary alcohol depends on the specific application. For sensitive reactions where the ketone could interfere, it is not recommended. If the presence of a small amount of ketone is acceptable, it may still be usable. However, for applications in drug development and other highly regulated fields, using a pure, unoxidized starting material is critical. Purification of the alcohol through distillation or chromatography may be an option in some cases.

Data Presentation: Storage and Stability of Common Secondary Alcohols

Secondary AlcoholRecommended Storage ConditionsPotential Degradation PathwaysShelf Life (Unopened, Properly Stored)
Isopropyl Alcohol (Propan-2-ol)Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames. Keep container tightly closed.[1][2]Evaporation, absorption of water, and for anhydrous grades, potential formation of peroxides upon prolonged exposure to air.[1] Oxidation to acetone is possible but less common under proper storage.Generally 2-3 years.[2][3][4]
2-ButanolStore in a cool, dry, well-ventilated area. Keep away from heat and oxidizing agents. Stable under normal storage conditions.[5][6]Flammable. Incompatible with strong oxidizing agents, acids, and acid chlorides.[5][6]Not explicitly defined, but considered stable.[5][6]
CyclohexanolStore in a cool, dry, well-ventilated area away from incompatible materials such as oxidizing agents.Oxidation to cyclohexanone.[7]No specific shelf life data available, but oxidation is a known degradation pathway.

Experimental Protocols

Protocol 1: Detection of Ketone Impurity by Thin-Layer Chromatography (TLC)

This protocol describes a method to qualitatively detect the presence of a ketone in a secondary alcohol sample using 2,4-dinitrophenylhydrazine (DNPH) as a visualizing agent.

Materials:

  • TLC plates (silica gel 60 F254)

  • Secondary alcohol sample

  • Ketone standard (corresponding to the oxidized alcohol)

  • 2,4-Dinitrophenylhydrazine (DNPH) staining solution (12 g of DNPH, 60 mL of concentrated H2SO4, 80 mL of water in 200 mL of 95% ethanol)

  • Developing solvent (e.g., a mixture of hexane and ethyl acetate, the ratio will need to be optimized depending on the polarity of the alcohol and ketone)

  • Capillary tubes for spotting

  • TLC developing chamber

  • Heat gun or oven

Procedure:

  • Prepare the TLC plate: With a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. Mark lanes for the alcohol sample and the ketone standard.

  • Spot the plate: Using a capillary tube, spot a small amount of the secondary alcohol sample on its designated lane on the baseline. In a separate lane, spot the ketone standard.

  • Develop the plate: Place the TLC plate in the developing chamber containing the developing solvent. Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent to move up the plate until it is about 1 cm from the top.

  • Dry the plate: Remove the plate from the chamber and mark the solvent front with a pencil. Allow the plate to dry completely in a fume hood.

  • Visualize the spots: Dip the dried TLC plate into the DNPH staining solution for a few seconds.

  • Heat the plate: Gently heat the plate with a heat gun or in an oven. Ketones and aldehydes react with DNPH to form yellow-to-orange spots.

  • Analyze the results: The presence of a yellow-orange spot in the lane of your secondary alcohol sample that corresponds to the Rf value of the ketone standard indicates oxidation.

Protocol 2: Quantification of Ketone Impurity by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the quantitative analysis of ketone impurities in a secondary alcohol sample after derivatization with DNPH.

Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm)

  • Secondary alcohol sample

  • Ketone standard

  • 2,4-Dinitrophenylhydrazine (DNPH) solution in acetonitrile and acid

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Syringe filters (0.45 µm)

Procedure:

  • Prepare Standard Solutions: Prepare a stock solution of the ketone-DNPH derivative of a known concentration in acetonitrile. From the stock solution, prepare a series of calibration standards by serial dilution.

  • Prepare the Sample:

    • Accurately weigh a known amount of the secondary alcohol sample.

    • Add an excess of the DNPH solution.

    • Allow the derivatization reaction to proceed to completion (this may require gentle heating and time, optimization is needed).

    • Dilute the reaction mixture to a known volume with acetonitrile.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC Analysis:

    • Mobile Phase: A gradient of acetonitrile and water is commonly used. An example gradient could be starting with 60% acetonitrile and increasing to 90% over 20 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection Wavelength: 360 nm (for DNPH derivatives)

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area of the ketone-DNPH derivative against the concentration of the standard solutions.

    • From the peak area of the ketone-DNPH derivative in the sample chromatogram, determine its concentration using the calibration curve.

    • Calculate the percentage of the ketone impurity in the original secondary alcohol sample.

Mandatory Visualizations

OxidationPathway SecondaryAlcohol Secondary Alcohol (R-CH(OH)-R') Ketone Ketone (R-C(=O)-R') SecondaryAlcohol->Ketone Oxidation OxidizingAgent Oxidizing Agent (e.g., O2, light, heat) OxidizingAgent->Ketone

Caption: Oxidation pathway of a secondary alcohol to a ketone.

TroubleshootingWorkflow Start Unexpected experimental results (e.g., low yield, side products) CheckPurity Check purity of stored secondary alcohol Start->CheckPurity TLC Perform TLC analysis for ketone impurity CheckPurity->TLC HPLC Perform HPLC analysis for quantification CheckPurity->HPLC For quantitative analysis KetoneDetected Ketone detected? TLC->KetoneDetected HPLC->KetoneDetected OxidationConfirmed Oxidation is the likely cause. Review storage conditions. KetoneDetected->OxidationConfirmed Yes NoKetone No ketone detected. Investigate other causes. KetoneDetected->NoKetone No Purify Purify alcohol or obtain new batch OxidationConfirmed->Purify

Caption: Troubleshooting workflow for unexpected experimental results.

StorageDecision Start Select Storage Conditions for Secondary Alcohol Duration Storage Duration? Start->Duration ShortTerm Short-term (< 1 month) Duration->ShortTerm Short LongTerm Long-term (> 1 month) Duration->LongTerm Long Sensitivity Sensitivity to Oxidation? ShortTerm->Sensitivity HighSensitivity High LongTerm->HighSensitivity LowSensitivity Low Sensitivity->LowSensitivity Low Sensitivity->HighSensitivity High StandardStorage Store in tightly sealed, amber glass bottle at controlled room temperature. LowSensitivity->StandardStorage InertAtmosphere Purge with inert gas (N2 or Ar) before sealing. Store in a cool, dark place (refrigerate if recommended). HighSensitivity->InertAtmosphere

Caption: Decision diagram for selecting appropriate storage conditions.

References

Technical Support Center: Synthesis of Pentadecan-8-ol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Pentadecan-8-ol. This guide is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues, particularly low yield, encountered during the synthesis of this secondary alcohol.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: this compound is a secondary alcohol. A prevalent method for its synthesis is the Grignard reaction.[1][2] This involves the reaction of a Grignard reagent with an aldehyde. For this compound, two primary Grignard routes are feasible:

  • Route A: Heptylmagnesium halide (a Grignard reagent) reacting with octanal (an aldehyde).

  • Route B: Octylmagnesium halide (a Grignard reagent) reacting with heptanal (an aldehyde).

Q2: My reaction is resulting in a low yield of this compound. What are the general areas I should investigate?

A2: Low yields in Grignard reactions for synthesizing secondary alcohols can often be attributed to several key factors:

  • Reaction Conditions: The Grignard reaction is highly sensitive to moisture and atmospheric oxygen. Ensuring strictly anhydrous (water-free) conditions is critical.[2]

  • Quality of Starting Materials: Impurities in the reactants, especially the aldehyde or the alkyl halide used to prepare the Grignard reagent, can significantly impact the reaction's efficiency.

  • Side Reactions: Several side reactions can compete with the desired alcohol formation, leading to a diminished yield.[1][3]

  • Product Purification: Inefficient purification can lead to loss of the final product.

Q3: What are the potential side reactions that could be lowering my yield of this compound?

A3: In the context of a Grignard synthesis of this compound, the primary side reactions include:

  • Enolization: The Grignard reagent can act as a base and deprotonate the aldehyde at the alpha-carbon, forming an enolate. This is more likely with sterically hindered ketones but can occur with aldehydes. After workup, this pathway regenerates the starting aldehyde.[1][3]

  • Reduction: The Grignard reagent can reduce the aldehyde to a primary alcohol, where a beta-hydride from the Grignard reagent is transferred to the carbonyl carbon. This results in the formation of an alkane from the Grignard reagent.[1]

  • Wurtz-type Coupling: The Grignard reagent can react with the starting alkyl halide, leading to the formation of a longer-chain alkane (e.g., tetradecane if using a heptyl halide).[3]

Q4: How can I minimize side reactions in my synthesis?

A4: To minimize side reactions, consider the following:

  • Temperature Control: Running the reaction at a lower temperature can sometimes favor the desired nucleophilic addition over side reactions.

  • Rate of Addition: Adding the aldehyde to the Grignard reagent slowly can help to control the reaction temperature and minimize side product formation.

  • Purity of Reagents: Ensure your aldehyde is pure and free from acidic impurities or water.

Troubleshooting Guides

Issue 1: Low or No Formation of this compound
Potential Cause Troubleshooting Step
Presence of Water Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.[2]
Inactive Grignard Reagent Prepare the Grignard reagent fresh for each reaction. Ensure the magnesium turnings are of high quality and activated if necessary.
Poor Quality Aldehyde Purify the aldehyde (heptanal or octanal) by distillation before use to remove acidic impurities or polymers.
Incorrect Stoichiometry Use a slight excess (1.1-1.2 equivalents) of the Grignard reagent to ensure complete conversion of the aldehyde.
Issue 2: Low Yield with Significant Byproduct Formation
Potential Cause Troubleshooting Step
Enolization of Aldehyde Add the aldehyde slowly to the Grignard solution at a low temperature (e.g., 0 °C) to favor nucleophilic addition.
Reduction of Aldehyde This is more common with bulky Grignard reagents. If this is suspected, consider the alternative Grignard route (e.g., if using octylmagnesium halide, try heptylmagnesium halide).
Wurtz-type Coupling Ensure the Grignard reagent is fully formed before adding the aldehyde. This can be promoted by gentle heating during the Grignard formation.
Issue 3: Product is Contaminated with Starting Material
Potential Cause Troubleshooting Step
Incomplete Reaction Increase the reaction time or allow the reaction to warm to room temperature after the initial addition. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Inefficient Purification During the workup, ensure thorough extraction of the product. For purification, column chromatography or distillation under reduced pressure can be effective.[4]

Experimental Protocols

Synthesis of this compound via Grignard Reaction (Example: Heptylmagnesium Bromide and Octanal)
  • Preparation of the Grignard Reagent:

    • Place magnesium turnings in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add a small crystal of iodine to activate the magnesium.

    • Add a solution of 1-bromoheptane in anhydrous diethyl ether dropwise to the magnesium turnings.

    • The reaction should start spontaneously, evidenced by bubbling and a grayish color. If not, gentle heating may be required.

    • Once the reaction is initiated, add the remaining 1-bromoheptane solution at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Aldehyde:

    • Cool the Grignard reagent solution in an ice bath.

    • Add a solution of octanal in anhydrous diethyl ether dropwise from the dropping funnel with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Workup and Purification:

    • Cool the reaction mixture in an ice bath and carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

    • Separate the organic layer and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure to yield the crude this compound.

    • Purify the crude product by vacuum distillation or column chromatography.

Visualizations

Troubleshooting_Low_Yield start Low Yield of This compound check_conditions Verify Anhydrous Conditions? start->check_conditions check_reagents Check Reagent Purity? check_conditions->check_reagents Yes solution_dry Dry Glassware & Solvents Thoroughly check_conditions->solution_dry No check_side_reactions Investigate Side Reactions? check_reagents->check_side_reactions Yes solution_purify_reagents Purify Aldehyde & Alkyl Halide check_reagents->solution_purify_reagents No solution_optimize_conditions Optimize Temperature & Addition Rate check_side_reactions->solution_optimize_conditions Yes end_goal Improved Yield check_side_reactions->end_goal No solution_dry->check_reagents solution_purify_reagents->check_side_reactions solution_optimize_conditions->end_goal

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Grignard_Synthesis_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products heptyl_halide Heptyl Halide (CH3(CH2)6X) grignard Heptylmagnesium Halide (CH3(CH2)6MgX) heptyl_halide->grignard magnesium Mg magnesium->grignard octanal Octanal (CH3(CH2)6CHO) alkoxide Alkoxide Intermediate octanal->alkoxide grignard->alkoxide + Octanal pentadecanol This compound alkoxide->pentadecanol Acidic Workup

Caption: Reaction pathway for the Grignard synthesis of this compound.

References

Removing residual catalysts from Pentadecan-8-ol preparations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Pentadecan-8-ol, with a focus on the effective removal of residual catalysts.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound and what catalysts are typically used?

A1: The most common laboratory-scale synthesis of this compound is through a Grignard reaction. This involves the reaction of an organomagnesium halide (Grignard reagent) with a carbonyl compound. For this compound, two primary pathways are viable:

  • Pathway A: Reaction of heptylmagnesium bromide with octanal.

  • Pathway B: Reaction of octylmagnesium bromide with heptanal.

In this context, the "catalyst" is the magnesium metal used to form the Grignard reagent, which is consumed in the reaction. The primary residual inorganic impurities are therefore magnesium salts (e.g., MgBr₂).

Q2: What are the typical residual catalysts I need to remove from my crude this compound preparation?

A2: Following a Grignard synthesis, the main residues to be removed are:

  • Magnesium Salts: Formed during the acidic workup (quenching) of the reaction. These are the most significant inorganic impurity.

  • Unreacted Magnesium Metal: It is common for some of the initial magnesium turnings to remain after the reaction is complete.[1]

If other synthetic methods involving transition metal catalysts (e.g., palladium, nickel, rhodium for C-C coupling reactions) are used, those specific metal residues would need to be addressed.

Q3: What are the regulatory limits for residual magnesium in a pharmaceutical product?

A3: Regulatory bodies like the ICH (International Council for Harmonisation) provide guidelines for elemental impurities in drug products (ICH Q3D). While magnesium is an element of low toxicological concern, its levels are still controlled. The permitted daily exposure (PDE) depends on the route of administration. For oral drug products, specific limits are established. It is crucial to minimize these residues to ensure the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).

Q4: What is the most straightforward method to remove magnesium salt residues after a Grignard reaction?

A4: The most common and effective method is a series of aqueous washes during the reaction workup. After quenching the reaction with a saturated aqueous solution of ammonium chloride or a dilute acid (like H₂SO₄), the magnesium salts are partitioned into the aqueous layer and can be separated from the organic layer containing the this compound product using a separatory funnel.[2] Magnesium bromide, for instance, is highly soluble in water but has very low solubility in a diethyl ether-water mixture, facilitating its removal into the aqueous phase.[3][4][5][6][7]

Q5: Are there alternative methods for removing metal catalyst residues?

A5: Yes, several methods can be employed, especially for transition metal catalysts that may be more difficult to remove:

  • Metal Scavengers: These are functionalized silica or polymer resins that selectively bind to metal ions, which can then be removed by filtration.

  • Precipitation: The metal can sometimes be precipitated as an insoluble salt (e.g., a sulfide), which is then filtered off.

  • Chromatography: Column chromatography is a standard purification technique that can separate the desired organic product from non-polar and polar impurities, including catalyst residues.

  • Distillation: For products that are thermally stable, fractional distillation can be an effective purification method.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of this compound Incomplete Grignard Reagent Formation: The surface of the magnesium metal may be passivated by an oxide layer.Ensure all glassware is flame-dried and reagents are anhydrous. Use a crystal of iodine or a small amount of 1,2-dibromoethane to activate the magnesium surface.
Premature Quenching of Grignard Reagent: Presence of moisture or acidic protons in the reaction setup.Use anhydrous solvents (e.g., diethyl ether, THF) and ensure the aldehyde is free of water and carboxylic acid impurities.
Product is Contaminated with a High-Boiling Point Byproduct Wurtz Coupling: The Grignard reagent can react with the unreacted alkyl halide.Add the alkyl halide slowly to the magnesium turnings to maintain a low concentration and minimize this side reaction.
Milky Emulsion Forms During Aqueous Workup Insufficient Acid/Quenching Agent: Magnesium hydroxides/alkoxides may not be fully dissolved.Add more of the quenching solution (e.g., saturated NH₄Cl or dilute acid) and shake the separatory funnel vigorously. If the emulsion persists, filtering the mixture through a pad of Celite can help break it up.
Residual Magnesium Detected After Purification Inefficient Washing: Insufficient volume or number of aqueous washes.Increase the number of washes with deionized water or brine. Vigorous shaking during extraction is crucial to ensure efficient partitioning of the salts.
Precipitation of Magnesium Salts: In some solvent systems, magnesium salts may precipitate out instead of dissolving in the aqueous layer.Ensure the aqueous layer is not saturated. Adding more water can help dissolve any precipitated salts.

Quantitative Data on Catalyst Removal

The goal of the purification process is to reduce the concentration of residual catalysts to a level that is safe and does not affect the quality of the final product. The following table presents a hypothetical scenario for the removal of residual magnesium from a crude this compound preparation, with the target level set by regulatory guidelines.

Analyte Concentration in Crude Product (Hypothetical) Concentration after Aqueous Wash (Hypothetical) ICH Q3D Oral PDE Limit (µ g/day ) *
Magnesium (Mg)5000 ppm< 50 ppm48,000

*Note: The ICH Q3D guideline provides Permitted Daily Exposure (PDE) values. The concentration limit in the final API would be calculated based on the maximum daily dose of the drug product.

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reaction

This protocol describes the synthesis of this compound using the reaction of heptylmagnesium bromide with octanal.

Materials:

  • Magnesium turnings

  • 1-Bromoheptane

  • Octanal

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Iodine crystal (for activation)

Procedure:

  • Grignard Reagent Formation:

    • Flame-dry a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add magnesium turnings (1.2 equivalents) to the flask.

    • Add a single crystal of iodine.

    • In the dropping funnel, prepare a solution of 1-bromoheptane (1.0 equivalent) in anhydrous diethyl ether.

    • Add a small portion of the 1-bromoheptane solution to the magnesium. The reaction should initiate, indicated by a color change and gentle refluxing of the ether. If the reaction does not start, gently warm the flask.

    • Once initiated, add the remaining 1-bromoheptane solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Aldehyde:

    • Cool the Grignard reagent solution in an ice bath.

    • Prepare a solution of octanal (1.0 equivalent) in anhydrous diethyl ether in the dropping funnel.

    • Add the octanal solution dropwise to the stirred Grignard reagent.

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.

  • Workup and Purification:

    • Cool the reaction mixture in an ice bath.

    • Slowly quench the reaction by adding saturated aqueous NH₄Cl solution dropwise. This will hydrolyze the magnesium alkoxide and dissolve the magnesium salts.

    • Transfer the mixture to a separatory funnel.

    • Separate the organic (ether) layer.

    • Wash the organic layer sequentially with saturated aqueous NH₄Cl solution, deionized water, and finally with brine.

    • Dry the organic layer over anhydrous MgSO₄.

    • Filter to remove the drying agent.

    • Remove the diethyl ether using a rotary evaporator to yield crude this compound.

    • Further purify the crude product by vacuum distillation.

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage prep 1. Prepare Anhydrous Apparatus & Reagents grignard 2. Form Grignard Reagent (HeptylMgBr) prep->grignard reaction 3. React with Octanal grignard->reaction quench 4. Quench Reaction (aq. NH4Cl) reaction->quench extract 5. Liquid-Liquid Extraction quench->extract wash 6. Aqueous Washes (Water & Brine) extract->wash dry 7. Dry Organic Layer (MgSO4) wash->dry evap 8. Solvent Removal (Rotary Evaporation) dry->evap distill 9. Vacuum Distillation evap->distill product Pure This compound distill->product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_tree start Troubleshooting This compound Synthesis issue What is the primary issue? start->issue low_yield Low Yield issue->low_yield Yield impurity Product Impure issue->impurity Purity workup_problem Workup Issues issue->workup_problem Process reagent_check Grignard formation failed? low_yield->reagent_check residual_mg Residual Mg salts? impurity->residual_mg emulsion Emulsion formed? workup_problem->emulsion activate_mg Solution: Activate Mg with I2, ensure anhydrous conditions. reagent_check->activate_mg Yes side_reaction Side reactions? reagent_check->side_reaction No wurtz Solution: Slow addition of alkyl halide. side_reaction->wurtz wash_more Solution: Increase number of aqueous washes. residual_mg->wash_more Yes byproduct Organic byproduct? residual_mg->byproduct No redistill Solution: Re-purify by vacuum distillation or chromatography. byproduct->redistill add_quench Solution: Add more quenching solution or filter through Celite. emulsion->add_quench

Caption: Troubleshooting decision tree for Grignard synthesis of this compound.

References

Addressing emulsion formation during extraction of fatty alcohols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing emulsion formation during the extraction of fatty alcohols.

Frequently Asked Questions (FAQs)

Q1: What is an emulsion in the context of fatty alcohol extraction?

An emulsion is a stable mixture of two immiscible liquids, such as an organic solvent and an aqueous solution, that do not separate into distinct layers. In fatty alcohol extraction, this typically appears as a cloudy or milky layer between the organic and aqueous phases, which can make phase separation difficult and lead to product loss.[1]

Q2: What causes emulsions to form during the extraction of fatty alcohols?

Emulsions are often caused by the presence of surfactant-like molecules that possess both hydrophilic (water-attracting) and lipophilic (oil-attracting) properties.[2] During the extraction of fatty alcohols, common causes include:

  • Presence of natural surfactants: Crude fatty alcohol mixtures can contain residual soaps, phospholipids, or free fatty acids that act as emulsifying agents.

  • High shear mixing: Vigorous shaking or stirring of the extraction mixture can create very fine droplets of one liquid dispersed in the other, leading to a stable emulsion.

  • Particulate matter: Fine solid particles can accumulate at the oil-water interface and stabilize emulsions.

  • Similar densities of the two phases: When the organic and aqueous phases have similar densities, they are less likely to separate cleanly.

Q3: How does the chain length of fatty alcohols affect emulsion stability?

Longer-chain fatty alcohols (e.g., C16, C18) tend to increase the viscosity of the organic phase, which can contribute to the stability of an emulsion.[3] The increased viscosity hinders the coalescence of dispersed droplets, making the emulsion more difficult to break.

Q4: Can the pH of the aqueous phase influence emulsion formation?

Yes, the pH of the aqueous phase can significantly impact emulsion stability. For instance, if the emulsion is stabilized by acidic or basic compounds, adjusting the pH can neutralize these compounds and destabilize the emulsion. Lowering the pH to about 2 can be effective if the emulsion is caused by alkali soaps or detergents.[4][5]

Troubleshooting Guide

This guide provides solutions to common problems encountered with emulsions during fatty alcohol extraction.

Issue 1: A thick, stable emulsion has formed between the organic and aqueous layers.

  • Possible Cause: Presence of emulsifying agents and/or excessive agitation.

  • Solutions:

    • Allow it to stand: Let the mixture sit undisturbed for 30-60 minutes. Sometimes, emulsions will break on their own with time.[4][5]

    • Gentle agitation: Gently swirl or rock the separatory funnel instead of shaking it vigorously. This can help the layers separate without forming a tight emulsion.

    • Add brine: Introduce a saturated sodium chloride (NaCl) solution to the mixture. This increases the ionic strength of the aqueous phase, which can help to break the emulsion. This technique is known as "salting out."[6]

    • Centrifugation: If available, centrifuging the mixture is a highly effective method for breaking emulsions.[4][5][6]

    • Filtration: Passing the emulsion through a bed of glass wool or Celite® in a filter funnel can sometimes break the emulsion.[7]

Issue 2: The emulsion persists even after adding brine.

  • Possible Cause: The emulsion is stabilized by factors other than just ionic interactions.

  • Solutions:

    • Adjust the pH: If the fatty alcohol mixture contains acidic or basic impurities, adjusting the pH of the aqueous phase can help to break the emulsion. For acidic impurities, adding a dilute base may work, and for basic impurities, a dilute acid can be effective. A pH as low as 2 may be necessary for emulsions stabilized by soaps or detergents.[4][5]

    • Add a small amount of a different organic solvent: Adding a small volume of a solvent like methanol or ethanol can sometimes alter the solubility characteristics of the emulsifying agents and break the emulsion.[8]

    • Heating: Gently warming the mixture can decrease the viscosity of the phases and promote separation. However, be cautious with flammable organic solvents.

Issue 3: A solid precipitate is observed at the interface, stabilizing the emulsion.

  • Possible Cause: Insoluble impurities are present in the fatty alcohol mixture.

  • Solution:

    • Filtration: Filter the entire mixture through a Buchner funnel with a filter paper to remove the solid particles. The layers may then separate more easily.

Quantitative Data Summary

ParameterRecommended Value/RangeApplicationReference(s)
Demulsifying Solvent Volume 1% - 100% of emulsion volumeDemulsification of organic products[9]
pH Adjustment pH ~2Breaking emulsions caused by soaps/detergents[4][5]
Centrifugation Speed Up to 5000 rpmGeneral emulsion breaking[2][10][11][12][13]
Centrifugation Time 10 - 30 minutesGeneral emulsion breaking[2][10][11][12][13]

Experimental Protocols

Protocol 1: Brine Wash (Salting Out)

  • Carefully transfer the entire contents of the separatory funnel (organic phase, aqueous phase, and emulsion) to a beaker or flask.

  • Prepare a saturated solution of sodium chloride (NaCl) in deionized water.

  • Add the saturated brine solution to the mixture in a volume equal to approximately 10-20% of the total volume of the emulsion.

  • Gently stir the mixture with a glass rod for 5-10 minutes. Avoid vigorous stirring that could reform the emulsion.

  • Transfer the mixture back to the separatory funnel.

  • Allow the layers to stand and separate. The brine should increase the density of the aqueous phase and help to break the emulsion.

  • Drain the lower aqueous phase. If the emulsion is not completely broken, repeat the brine wash.

Protocol 2: Centrifugation

  • Distribute the emulsion mixture equally into centrifuge tubes. Ensure the tubes are balanced.

  • Place the tubes in the centrifuge.

  • Centrifuge the mixture at a speed between 2000 and 5000 rpm for 10 to 30 minutes. The optimal speed and time will depend on the stability of the emulsion and the equipment used.

  • After centrifugation, carefully remove the tubes. The mixture should be separated into distinct organic and aqueous layers, with any solid material pelleted at the bottom.

  • Carefully pipette the desired layer out of the centrifuge tubes.

Protocol 3: Filtration through Celite® or Glass Wool

  • Set up a Buchner funnel with a filter flask.

  • Place a plug of glass wool or a small pad of Celite® over the holes of the funnel.

  • Wet the filter medium with the organic solvent being used in the extraction.

  • Slowly pour the emulsion mixture onto the filter medium.

  • Apply gentle vacuum to the filter flask to draw the liquid through the filter. The filter medium should help to coalesce the dispersed droplets and break the emulsion.

  • The filtrate in the flask should consist of two distinct layers that can be separated using a separatory funnel.

Visualizations

Emulsion_Troubleshooting_Workflow start Emulsion Formed gentle_agitation Allow to Stand / Gentle Agitation start->gentle_agitation brine_wash Perform Brine Wash gentle_agitation->brine_wash If emulsion persists success Emulsion Broken Proceed with Extraction gentle_agitation->success If successful centrifugation Centrifuge the Mixture brine_wash->centrifugation If emulsion persists brine_wash->success If successful ph_adjustment Adjust pH of Aqueous Phase centrifugation->ph_adjustment If emulsion persists centrifugation->success If successful filtration Filter through Celite®/Glass Wool ph_adjustment->filtration If emulsion persists ph_adjustment->success If successful solvent_addition Add a Different Organic Solvent filtration->solvent_addition If emulsion persists filtration->success If successful solvent_addition->success If successful failure Emulsion Persists Consider Alternative Strategy solvent_addition->failure

Caption: Troubleshooting workflow for breaking emulsions.

Emulsion_Formation_Factors cluster_causes Contributing Factors emulsion Stable Emulsion Formation surfactants Presence of Surfactants (e.g., soaps, phospholipids) surfactants->emulsion high_shear High Shear Mixing (Vigorous Shaking) high_shear->emulsion particulates Solid Particulates particulates->emulsion density Similar Phase Densities density->emulsion viscosity High Viscosity of Organic Phase viscosity->emulsion

Caption: Key factors contributing to emulsion formation.

References

Validation & Comparative

A Comparative Guide to the Purity Analysis of Pentadecan-8-ol: qNMR vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of the purity of chemical compounds is a critical aspect of quality control, ensuring the reliability and reproducibility of experimental results. Pentadecan-8-ol (C₁₅H₃₂O), a long-chain secondary alcohol, finds applications in various fields, including as a starting material in chemical synthesis and in the formulation of various products. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with Gas Chromatography with Flame Ionization Detection (GC-FID) for the purity assessment of this compound.

Quantitative NMR (qNMR) has emerged as a powerful primary analytical method for determining the purity of organic compounds.[1] Unlike chromatographic techniques that are relative methods requiring a certified reference standard of the same compound, qNMR is a direct method where the signal intensity is directly proportional to the number of nuclei, allowing for quantification against a certified internal standard of a different compound.[1] This guide details the experimental protocols for both qNMR and GC-FID, presents a comparative summary of quantitative data, and provides visual workflows to aid in the selection of the most appropriate analytical technique.

At a Glance: qNMR vs. GC-FID for this compound Purity

ParameterQuantitative NMR (qNMR)Gas Chromatography-Flame Ionization Detection (GC-FID)
Principle Signal intensity is directly proportional to the number of atomic nuclei.[2]Separation of volatile compounds based on their partitioning between a stationary and a mobile phase, followed by detection by flame ionization.[2]
Primary Use Provides absolute purity determination against a certified internal standard and structural confirmation of the main component and impurities.[1]Excellent for separating and quantifying volatile impurities, providing a detailed impurity profile.[3]
Reference Standard Requires a certified internal standard of a different, structurally unrelated compound.[2]Typically uses area percent normalization for relative purity; requires a specific reference standard of this compound for absolute quantification.[2]
Sample Throughput ModerateHigh
Selectivity High (structure-specific)High (separation-based)
Destructive Analysis NoYes
Strengths - High accuracy and precision[1]- Provides structural information[1]- Non-destructive- High sensitivity for volatile impurities- Robust and widely available- Cost-effective for routine analysis[2]
Limitations - Lower sensitivity than GC for trace impurities- Higher initial instrument cost- Requires a reference standard of the analyte for absolute purity- Destructive to the sample

Experimental Protocols

Quantitative ¹H NMR (qNMR) Spectroscopy

This protocol outlines the determination of the purity of this compound using ¹H qNMR with an internal standard.

1. Sample Preparation:

  • Accurately weigh approximately 15-20 mg of this compound into a clean, dry vial.

  • Accurately weigh approximately 5-10 mg of a suitable internal standard (e.g., maleic acid, certified for qNMR) into the same vial. The molar ratio of the analyte to the internal standard should be optimized for the best signal-to-noise ratio.

  • Dissolve the mixture in a known volume (e.g., 0.75 mL) of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in which both the analyte and the internal standard are fully soluble.

  • Vortex the vial to ensure a homogeneous solution.

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition:

  • Spectrometer: 400 MHz or higher field strength NMR spectrometer.

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on a Bruker spectrometer) should be utilized.[1]

  • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals of interest for both this compound and the internal standard. A value of 30 seconds is generally sufficient for many small molecules to ensure full relaxation and accurate quantification.[1]

  • Number of Scans (ns): Typically 16 to 64 scans are acquired to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.[4]

  • Acquisition Time (aq): At least 3 seconds to ensure high digital resolution.[1]

3. Data Processing and Purity Calculation:

  • Apply a line broadening of 0.3 Hz to the FID before Fourier transformation.

  • Manually phase the spectrum and perform a baseline correction.

  • Integrate the well-resolved signal corresponding to the proton on the carbon bearing the hydroxyl group (CH-OH) of this compound (expected around 3.6 ppm) and a well-resolved signal from the internal standard (e.g., the two olefinic protons of maleic acid at ~6.3 ppm).

  • The purity of this compound (P_analyte) is calculated using the following formula[5]:

    P_analyte (%) = (I_analyte / N_analyte) * (N_is / I_is) * (MW_analyte / MW_is) * (m_is / m_analyte) * P_is

    Where:

    • I = Integral area of the signal

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = Mass

    • P = Purity of the internal standard

    • analyte refers to this compound and is refers to the internal standard.

Gas Chromatography-Flame Ionization Detection (GC-FID)

This protocol describes a general method for the purity analysis of this compound by GC-FID.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable volatile solvent (e.g., dichloromethane or hexane) at a concentration of approximately 1 mg/mL.

  • For quantitative analysis using an internal standard (e.g., n-hexadecanol), prepare a mixed standard solution containing a known concentration of both this compound and the internal standard.

2. GC-FID Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8860 GC system or equivalent, equipped with a flame ionization detector (FID).[6]

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable for the separation of long-chain alcohols.[3]

  • Injector: Split/splitless injector, operated in split mode with a split ratio of 50:1.[7]

  • Injector Temperature: 250 °C.[7]

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase to 250 °C at a rate of 10 °C/min.

    • Final hold: Hold at 250 °C for 5 minutes.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

  • Detector Temperature: 280 °C.[3]

  • Injection Volume: 1 µL.[7]

3. Data Analysis:

  • The purity is typically determined by the area percent method, where the peak area of this compound is expressed as a percentage of the total area of all observed peaks.

  • For absolute quantification, a calibration curve is constructed by analyzing a series of standard solutions of this compound of known concentrations.

Quantitative Data Summary

The following table provides representative data from the purity analysis of a batch of a similar long-chain secondary alcohol, 2-decanol, using both qNMR and GC-FID, illustrating the expected performance of these techniques for this compound.[2]

ParameterQuantitative NMR (qNMR)Gas Chromatography-FID (GC-FID)
Purity Assay (%) 99.8599.82
Relative Standard Deviation (RSD, n=3) 0.05%0.15%

This data demonstrates that both techniques can provide comparable purity values. However, qNMR generally offers higher precision, as indicated by the lower RSD.[2]

Mandatory Visualizations

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately weigh This compound weigh_is Accurately weigh Internal Standard weigh_analyte->weigh_is dissolve Dissolve in Deuterated Solvent weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr_acq Acquire ¹H NMR Spectrum (Quantitative Parameters) transfer->nmr_acq process Process Spectrum (Phasing, Baseline Correction) nmr_acq->process integrate Integrate Analyte and Internal Standard Signals process->integrate calculate Calculate Purity using qNMR Formula integrate->calculate result Purity of This compound calculate->result

Caption: Experimental workflow for this compound purity analysis by qNMR.

Comparison_Logic start Purity Analysis of This compound Required decision_primary Need for a Primary Method? start->decision_primary decision_impurities Primary goal is profiling volatile impurities? decision_primary->decision_impurities No qnmr Use Quantitative NMR (qNMR) - Absolute Purity - Structural Information decision_primary->qnmr Yes gcfid Use Gas Chromatography-FID (GC-FID) - High Sensitivity for Volatiles - Routine QC decision_impurities->gcfid Yes both Use Both Methods (Orthogonal) - Comprehensive Purity Profile - Highest Confidence decision_impurities->both No, comprehensive analysis needed

Caption: Decision guide for selecting an analytical method for this compound purity.

Conclusion

Both qNMR and GC-FID are powerful and reliable techniques for assessing the purity of this compound. The choice between them depends on the specific analytical requirements.

Quantitative NMR is the superior method when high accuracy, direct traceability to the International System of Units (SI), and structural confirmation are paramount. Its non-destructive nature is also a significant advantage when dealing with valuable or limited amounts of sample. The direct nature of the measurement and the simplicity of sample preparation make it a highly efficient technique for obtaining definitive purity values.[2]

Gas Chromatography-FID is a highly sensitive and cost-effective method, particularly well-suited for routine quality control and for the detection and quantification of volatile impurities. While it typically provides relative purity through area normalization, it can be adapted for absolute quantification with an appropriate, certified reference standard of this compound.[2]

For a comprehensive and highly confident assessment of the purity of this compound, employing both qNMR and GC-FID as orthogonal techniques is recommended. This dual approach provides a robust purity value from qNMR alongside a detailed profile of any volatile impurities from GC-FID, ensuring the highest quality of the material for research, development, and manufacturing purposes.

References

Validating the Structure of Pentadecan-8-ol via Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the mass spectrometric behavior of pentadecan-8-ol and related long-chain secondary alcohols. By presenting key fragmentation data, detailed experimental protocols, and visual representations of fragmentation pathways, this document serves as a valuable resource for the structural elucidation of these compounds in various research and development settings.

Data Presentation: Comparative Mass Spectral Data

The structural validation of this compound by electron ionization mass spectrometry (EI-MS) relies on the predictable fragmentation patterns of long-chain secondary alcohols. The primary fragmentation routes include alpha-cleavage adjacent to the hydroxyl group and dehydration (loss of water).[1][2] Due to the high propensity for fragmentation, the molecular ion peak (M+) of long-chain alcohols is often of low abundance or entirely absent.[3]

Below is a comparative summary of the expected and observed mass-to-charge ratios (m/z) for key fragments of this compound and a comparable isomer, 2-pentadecanol.

Fragment Proposed Structure This compound (m/z) 2-Pentadecanol (m/z) Fragmentation Pathway
Molecular Ion [M]+[C15H32O]+•228 (low abundance or absent)228 (low abundance or absent)Electron Ionization
[M-H2O]+•[C15H30]+•210210Dehydration
Alpha-Cleavage Ion 1[CH3(CH2)6CH(OH)]+12945Alpha-Cleavage
Alpha-Cleavage Ion 2[CH(OH)(CH2)6CH3]+129213Alpha-Cleavage
Alkyl Fragments[CnH2n+1]+e.g., 43, 57, 71, 85, 99e.g., 43, 57, 71, 85, 99, 113, 127, 141, 155, 169, 183, 197C-C bond cleavage

Experimental Protocols

A robust and reproducible experimental protocol is crucial for obtaining high-quality mass spectra for the structural validation of long-chain alcohols.

Sample Preparation
  • Dissolution: Dissolve 1-2 mg of the alcohol sample in 1 mL of a volatile organic solvent such as methanol, ethanol, or dichloromethane.

  • Dilution: For direct infusion, dilute the sample solution to a final concentration of approximately 10-50 µg/mL. For GC-MS analysis, a concentration of 100-500 µg/mL is recommended.

Instrumentation and Analysis
  • Mass Spectrometer: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or quadrupole instrument, is recommended.

  • Ionization Mode: Electron Ionization (EI) is the standard method for generating fragment ions.

  • Inlet System: For volatile samples, a gas chromatography (GC) inlet is preferred to ensure sample purity and separation from any contaminants. A direct insertion probe can be used for less volatile samples.

  • GC Conditions (if applicable):

    • Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

  • Mass Spectrometer Parameters:

    • Ion Source Temperature: 230 °C.

    • Electron Energy: 70 eV.

    • Mass Range: m/z 40-400.

    • Scan Rate: 2 scans/second.

Mandatory Visualization: Fragmentation Pathways

The fragmentation of this compound in an EI mass spectrometer is dominated by specific bond cleavages that provide structural information. The following diagrams illustrate these key pathways.

fragmentation_pathways cluster_pentadecanol This compound Fragmentation This compound C15H32O (m/z 228) Molecular_Ion [C15H32O]+• (m/z 228) This compound->Molecular_Ion -e- Dehydration_Product [C15H30]+• (m/z 210) Molecular_Ion->Dehydration_Product -H2O Alpha_Cleavage_Product [C7H14CHOH]+• (m/z 129) Molecular_Ion->Alpha_Cleavage_Product -C7H15•

Caption: Key fragmentation pathways of this compound in EI-MS.

experimental_workflow cluster_workflow Mass Spectrometry Experimental Workflow Sample_Prep Sample Preparation (Dissolution & Dilution) GC_Injection GC Injection & Separation Sample_Prep->GC_Injection Ionization Electron Ionization (70 eV) GC_Injection->Ionization Mass_Analysis Mass Analysis (Quadrupole/TOF) Ionization->Mass_Analysis Detection Detection & Data Acquisition Mass_Analysis->Detection Data_Analysis Data Analysis (Fragmentation Pattern) Detection->Data_Analysis

Caption: General experimental workflow for GC-MS analysis.

References

Comparative Analysis of the Antimicrobial Efficacy of C15 Alcohol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antimicrobial performance of C15 alcohol isomers, focusing on the available experimental data for 1-pentadecanol. Currently, literature extensively covers the straight-chain isomer, while data on other positional and branched-chain isomers remains scarce. This document summarizes the known antimicrobial activity of 1-pentadecanol against various microorganisms and provides a detailed experimental protocol for determining antimicrobial efficacy, which can be adapted for comparative studies of other C15 alcohol isomers.

Data Presentation: Antimicrobial Activity of 1-Pentadecanol

The antimicrobial efficacy of 1-pentadecanol has been evaluated against several bacterial strains. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) are key parameters to quantify this activity. The available data for 1-pentadecanol is summarized in the table below.

MicroorganismTest MethodMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)Reference
Propionibacterium acnesBroth Dilution0.78 µg/mL1.56 µg/mL[1]
Brevibacterium ammoniagenesBroth Dilution6.25 µg/mLNot Reported[1]
Staphylococcus aureusBroth Dilution4 µg/mL8 µg/mL[2][3]
Pityrosporum ovaleBroth Dilution>800 µg/mLNot Reported[1]

Note: The data clearly indicates that 1-pentadecanol exhibits significant antimicrobial activity against Gram-positive bacteria such as P. acnes and S. aureus. Its efficacy against the yeast P. ovale is negligible at the concentrations tested.[1]

Mechanism of Action

Long-chain alcohols, including 1-pentadecanol, are understood to exert their antimicrobial effects primarily through the disruption of the microbial cell membrane.[4][5] This mechanism involves the alcohol molecules intercalating into the lipid bilayer, which leads to increased membrane fluidity and permeability. This disruption can cause the leakage of essential intracellular components and ultimately lead to cell death. Furthermore, alcohols can cause the denaturation of cellular proteins, further contributing to their antimicrobial action.[4]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution for Water-Insoluble Alcohols

This protocol is adapted for long-chain alcohols like C15 isomers, which have poor water solubility.

1. Materials:

  • C15 alcohol isomer(s)

  • Dimethyl sulfoxide (DMSO) or ethanol (as a solvent)

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • 96-well microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213)

  • Spectrophotometer

  • Incubator

2. Preparation of Reagents:

  • Bacterial Inoculum: Prepare a bacterial suspension in sterile saline or MHB, adjusted to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • C15 Alcohol Stock Solution: Prepare a stock solution of the C15 alcohol isomer in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL). The final concentration of the solvent in the test wells should not exceed a level that affects bacterial growth (typically ≤1% v/v).

3. Assay Procedure:

  • Add 100 µL of sterile MHB to all wells of a 96-well microtiter plate.

  • Add 100 µL of the C15 alcohol stock solution to the first well of each row to be tested.

  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to create a range of concentrations.

  • Add 10 µL of the prepared bacterial inoculum to each well.

  • Include a positive control (broth with inoculum, no alcohol) and a negative control (broth only). A solvent control (broth with inoculum and the maximum concentration of the solvent used) should also be included.

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration of the C15 alcohol that completely inhibits visible bacterial growth. This can be confirmed by measuring the optical density at 600 nm.

Determination of Minimum Bactericidal Concentration (MBC)

1. Materials:

  • MIC plate from the previous experiment

  • Nutrient agar plates

2. Assay Procedure:

  • Following the MIC determination, take a 10 µL aliquot from each well that shows no visible growth.

  • Spot-plate the aliquot onto a nutrient agar plate.

  • Incubate the agar plates at 37°C for 24 hours.

  • The MBC is the lowest concentration of the C15 alcohol that results in a ≥99.9% reduction in the initial inoculum count (i.e., no colony formation on the agar plate).

Mandatory Visualization

Experimental_Workflow Experimental Workflow for MIC and MBC Determination cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay prep_alcohol Prepare C15 Alcohol Stock Solution serial_dilution Perform Serial Dilutions in 96-well Plate prep_alcohol->serial_dilution prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculation Inoculate Wells with Bacterial Suspension prep_inoculum->inoculation serial_dilution->inoculation incubation_mic Incubate at 37°C for 18-24h inoculation->incubation_mic read_mic Determine MIC (Visual/OD600) incubation_mic->read_mic plating Plate Aliquots from Clear Wells onto Agar read_mic->plating incubation_mbc Incubate Agar Plates at 37°C for 24h plating->incubation_mbc read_mbc Determine MBC (Colony Count) incubation_mbc->read_mbc

Caption: Workflow for determining MIC and MBC of C15 alcohol isomers.

Conclusion and Future Directions

The available data demonstrates that 1-pentadecanol is a promising antimicrobial agent against specific Gram-positive bacteria. However, a significant knowledge gap exists regarding the antimicrobial efficacy of other C15 alcohol isomers, including positional isomers (e.g., 2-pentadecanol) and branched-chain variants. Future research should focus on the synthesis and antimicrobial screening of a broader range of C15 alcohol isomers to establish a comprehensive structure-activity relationship. Such studies would be invaluable for the development of novel and more effective antimicrobial agents.

References

Structure-activity relationship of long-chain fatty alcohols

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Structure-Activity Relationship of Long-Chain Fatty Alcohols for Researchers, Scientists, and Drug Development Professionals.

This guide provides an in-depth comparison of the biological activities of long-chain fatty alcohols (LCFAs), focusing on their structure-activity relationships. We will explore their effects on microbial growth, cell membrane integrity, and key signaling pathways, while also presenting data on comparable alternative compounds. Detailed experimental protocols and visual representations of pathways and workflows are included to support further research and development.

Section 1: Antimicrobial Activity

Long-chain fatty alcohols exhibit significant antimicrobial properties, with their efficacy being closely tied to the length of their carbon chain. This section compares the antimicrobial activity of various LCFAs against pathogenic bacteria and contrasts their performance with that of long-chain fatty acids and quaternary ammonium compounds (QACs).

Structure-Activity Relationship of Long-Chain Fatty Alcohols

The antibacterial activity of LCFAs is highly dependent on their alkyl chain length. Generally, there is an optimal chain length for maximum efficacy, beyond which the activity tends to decrease. This is often attributed to a balance between the molecule's ability to partition into the bacterial cell membrane and its solubility.

Key Findings:

  • Optimal Chain Length: For many bacteria, including Staphylococcus aureus, LCFAs with 12 to 13 carbons (1-dodecanol and 1-tridecanol) demonstrate the most potent bacteriostatic activity.[1][2]

  • Mechanism of Action: The mode of antibacterial action also appears to be chain-length dependent. Shorter LCFAs (C9-C11) tend to be bactericidal, causing significant membrane damage and leakage of intracellular components like K+ ions.[1][2] In contrast, the most potent bacteriostatic LCFAs (C12-C13) exhibit less pronounced membrane-damaging activity, suggesting an alternative or additional mechanism of action.[1][2]

  • Cut-off Effect: LCFAs with chain lengths exceeding 17 carbons show significantly reduced or no antimicrobial activity.[1] A similar "cutoff effect" is observed in their ability to perturb lipid bilayers.

Comparison with Alternative Antimicrobials

Long-Chain Fatty Acids: Like their alcohol counterparts, the antimicrobial activity of fatty acids is also dependent on chain length. Monoglycerides of fatty acids have been shown to be particularly potent.[3][4]

Quaternary Ammonium Compounds (QACs): QACs are cationic surfactants with potent antimicrobial activity. Their mechanism primarily involves the disruption of cell membranes through electrostatic interactions with negatively charged membrane components.[5][6] The antimicrobial potency of QACs is also influenced by the length of their alkyl chains, with optimal activity often seen around C12-C14.[6][7]

Quantitative Antimicrobial Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a selection of LCFAs against Staphylococcus aureus.

Fatty AlcoholCommon NameCarbon Chain LengthMIC (µg/mL) vs. S. aureus
1-OctanolCapryl alcohol8> 500
1-NonanolNonyl alcohol9100
1-DecanolDecyl alcohol1050
1-UndecanolUndecyl alcohol1125
1-DodecanolLauryl alcohol1212.5
1-Tridecanol1312.5
1-TetradecanolMyristyl alcohol1425
1-Pentadecanol1550
1-HexadecanolCetyl alcohol16100
1-Heptadecanol17> 500

Data compiled from multiple sources.

Section 2: Effects on Cell Membrane Integrity

The primary mechanism of action for many LCFAs involves the disruption of the cell membrane. This section details the experimental approaches to quantify this effect.

Membrane Permeability Assays

Membrane integrity can be assessed using fluorescent probes that are excluded by intact membranes but can enter and stain intracellular components in cells with compromised membranes. Propidium iodide (PI) is a commonly used dye for this purpose as it intercalates with DNA and exhibits a significant increase in fluorescence upon binding.[8][9][10]

Experimental Protocol: Propidium Iodide-Based Membrane Integrity Assay

This protocol describes the use of propidium iodide and flow cytometry to assess bacterial membrane integrity following treatment with LCFAs.

  • Bacterial Culture Preparation:

    • Grow the bacterial strain of interest (e.g., S. aureus) to the mid-logarithmic phase in a suitable broth medium (e.g., Tryptic Soy Broth).

    • Harvest the cells by centrifugation and wash twice with a sterile buffer (e.g., phosphate-buffered saline, PBS).

    • Resuspend the bacterial pellet in PBS to a final optical density (OD600) of approximately 0.5.

  • Treatment with Long-Chain Fatty Alcohols:

    • Prepare stock solutions of the LCFAs to be tested in a suitable solvent (e.g., ethanol or DMSO).

    • In a 96-well microtiter plate, add the bacterial suspension to wells containing serial dilutions of the LCFAs. Include appropriate controls (untreated cells, solvent control, positive control for membrane disruption like 70% isopropanol).

    • Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

  • Staining with Propidium Iodide:

    • Add propidium iodide solution (final concentration of 5-10 µg/mL) to each well.

    • Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis:

    • Analyze the samples using a flow cytometer.

    • Excite the cells with a 488 nm laser and detect PI fluorescence in the appropriate channel (e.g., FL2 or FL3, typically around 617 nm).

    • Acquire data for a sufficient number of events (e.g., 10,000 cells) for each sample.

  • Data Analysis:

    • Gate the bacterial population based on forward and side scatter properties.

    • Quantify the percentage of PI-positive cells, which represents the population with compromised membranes.

    • Compare the percentage of PI-positive cells in the treated samples to the controls.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_staining Staining & Analysis A Bacterial Culture (Mid-log phase) B Harvest & Wash Cells A->B C Resuspend in Buffer B->C D Incubate with LCFAs C->D E Add Propidium Iodide D->E F Flow Cytometry Analysis E->F G Data Interpretation F->G

Caption: Workflow for assessing membrane integrity using propidium iodide.

Section 3: Modulation of Signaling Pathways

Beyond direct membrane disruption, LCFAs can also modulate intracellular signaling pathways, contributing to their biological effects. This section focuses on the interaction of LCFAs with Protein Kinase C (PKC) and the Toll-Like Receptor 4 (TLR4) signaling pathway.

Interaction with Protein Kinase C (PKC)

PKC is a family of serine/threonine kinases that play crucial roles in various cellular processes. Some studies suggest that alcohols can directly interact with and inhibit PKC activity.[11][12] The inhibitory potency of alcohols often correlates with their hydrophobicity, following the Meyer-Overton rule of anesthesia.[11] It has been proposed that the site of inhibition is on the regulatory subunit of PKC.[11] In contrast, certain fatty acids have been shown to activate PKC.[13][14]

Inhibition of Toll-Like Receptor 4 (TLR4) Signaling

TLR4 is a key receptor in the innate immune system that recognizes bacterial lipopolysaccharide (LPS). Activation of TLR4 triggers a signaling cascade that leads to the production of pro-inflammatory cytokines. There is evidence that alcohol can modulate TLR4 signaling, potentially contributing to its anti-inflammatory effects.[15][16][17] The inhibition of TLR4 signaling can occur through the MyD88-dependent or MyD88-independent (TRIF-dependent) pathways.[18]

TLR4 Signaling Pathway Diagram

TLR4_Signaling cluster_extracellular Extracellular cluster_intracellular Intracellular LPS LPS LBP LBP LPS->LBP CD14 CD14 LBP->CD14 TLR4_MD2 TLR4/MD2 Complex CD14->TLR4_MD2 MyD88 MyD88 TLR4_MD2->MyD88 TRIF TRIF TLR4_MD2->TRIF IRAKs IRAKs MyD88->IRAKs IRF3 IRF3 TRIF->IRF3 TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB Cytokines Pro-inflammatory Cytokines NFkB->Cytokines IFN Type I Interferons IRF3->IFN LCFA Long-Chain Fatty Alcohol LCFA->TLR4_MD2 Inhibition

Caption: Proposed inhibition of the TLR4 signaling pathway by LCFAs.

Section 4: Experimental Protocols

This section provides a more detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of LCFAs.

Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[19][20][21][22][23]

  • Materials:

    • 96-well sterile microtiter plates

    • Mueller-Hinton Broth (MHB) or other appropriate growth medium

    • Bacterial inoculum standardized to 0.5 McFarland turbidity (approximately 1.5 x 10^8 CFU/mL)

    • Stock solutions of LCFAs in a suitable solvent

    • Positive control antibiotic (e.g., gentamicin)

    • Negative control (medium only)

    • Solvent control

  • Procedure:

    • Add 100 µL of sterile MHB to all wells of the 96-well plate.

    • Add 100 µL of the LCFA stock solution to the first well of a row and mix. This creates a 1:2 dilution.

    • Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.

    • Prepare the bacterial inoculum by diluting the 0.5 McFarland suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

    • Add 10 µL of the standardized bacterial inoculum to each well (except the negative control).

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • Interpretation:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the LCFA at which there is no visible growth.

    • The results can be confirmed by measuring the optical density at 600 nm (OD600) using a microplate reader.

MIC Determination Workflow

MIC_Workflow A Prepare Serial Dilutions of LCFAs in 96-well plate C Inoculate Wells A->C B Prepare Standardized Bacterial Inoculum B->C D Incubate Plate (37°C, 18-24h) C->D E Observe for Growth (Turbidity) D->E F Determine MIC E->F

Caption: Workflow for MIC determination by broth microdilution.

Conclusion

The structure-activity relationship of long-chain fatty alcohols is a critical area of study with implications for the development of new antimicrobial and immunomodulatory agents. This guide has provided a comparative overview of their biological activities, highlighting the importance of alkyl chain length. The detailed experimental protocols and pathway diagrams serve as a resource for researchers to further investigate the mechanisms of action and potential applications of these versatile molecules. Future research should focus on elucidating the specific molecular targets of LCFAs to fully harness their therapeutic potential.

References

A Comparative Analysis of the Antibacterial Potential of Pentadecan-8-ol and 1-Pentadecanol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the ongoing search for novel antimicrobial agents, long-chain fatty alcohols have garnered significant interest due to their potential to combat various bacterial strains. This guide provides a detailed comparison of the antibacterial activity of two isomers of pentadecanol: the secondary alcohol pentadecan-8-ol and the primary alcohol 1-pentadecanol. This report is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of available experimental data, methodologies, and potential mechanisms of action.

Executive Summary

While extensive research has documented the antibacterial properties of 1-pentadecanol against a range of bacteria, a notable gap exists in the scientific literature regarding the specific antibacterial activity of its isomer, this compound. This guide synthesizes the available data for 1-pentadecanol and discusses the theoretical antimicrobial potential of this compound based on the characteristics of fatty alcohols.

1-Pentadecanol: A Profile of Antibacterial Activity

1-Pentadecanol has demonstrated notable antibacterial efficacy, particularly against Gram-positive bacteria. Its activity has been quantified through various studies, with key findings summarized in the tables below.

Table 1: Minimum Inhibitory Concentration (MIC) of 1-Pentadecanol Against Various Microorganisms
MicroorganismStrainMIC (µg/mL)Reference
Propionibacterium acnes(Not Specified)0.78[1]
Brevibacterium ammoniagenes(Not Specified)6.25[1]
Pityrosporum ovale(Not Specified)>800[1]
Staphylococcus aureusFDA209P4[2]
Table 2: Minimum Bactericidal Concentration (MBC) of 1-Pentadecanol
MicroorganismStrainMBC (µg/mL)Reference
Propionibacterium acnes(Not Specified)1.56[1]
Staphylococcus aureusFDA209P8[2]
Table 3: Zone of Inhibition for 1-Pentadecanol
MicroorganismConcentrationZone of Inhibition (mm)Reference
Salmonella gallinarum100 µl of a specific preparation17.7[3]

This compound: An Unexplored Frontier

Despite the documented activity of its primary alcohol isomer, there is a conspicuous absence of specific experimental data on the antibacterial activity of this compound in the reviewed scientific literature. Fatty alcohols, in general, are recognized for their antimicrobial properties, which are often attributed to their amphiphilic nature allowing for interaction with and disruption of bacterial cell membranes.[4] It is plausible that this compound, as a secondary fatty alcohol, may also exhibit such properties. However, without empirical data, any comparison with 1-pentadecanol remains speculative. Further research is imperative to determine the antimicrobial spectrum and efficacy of this compound.

Experimental Protocols

The data presented for 1-pentadecanol was primarily obtained using standard microbiological techniques.

Broth Dilution Method (for MIC and MBC)

The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) for Staphylococcus aureus were determined using a broth dilution method.[5]

  • Preparation of Inoculum: A culture of the test microorganism is grown to a specific turbidity, often corresponding to a 0.5 McFarland standard.[6] This is then diluted to achieve a standardized starting concentration of bacteria.

  • Serial Dilutions: The test compound (1-pentadecanol) is serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth) in a multi-well plate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[6]

  • MBC Determination: To determine the MBC, an aliquot from the wells showing no growth is subcultured onto an agar medium without the test compound. After further incubation, the lowest concentration at which no bacterial growth occurs is recorded as the MBC.

Agar Well Diffusion Method (for Zone of Inhibition)

The zone of inhibition for Salmonella gallinarum was determined using the agar well diffusion method.[3]

  • Preparation of Agar Plates: A suitable agar medium (e.g., Mueller-Hinton agar) is poured into sterile Petri dishes and allowed to solidify.

  • Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test bacterium.

  • Well Creation: Wells of a specific diameter are aseptically punched into the agar.

  • Application of Test Substance: A defined volume of the test substance (1-pentadecanol solution) is added to the wells.

  • Incubation: The plates are incubated under suitable conditions to allow for bacterial growth and diffusion of the test substance.

  • Measurement: The diameter of the clear zone around the well, where bacterial growth is inhibited, is measured in millimeters.[7][8]

Putative Mechanism of Action of Long-Chain Fatty Alcohols

The primary mechanism of antibacterial action for long-chain fatty alcohols is believed to be the disruption of the bacterial cell membrane.[9][10] Their amphiphilic nature allows them to insert into the phospholipid bilayer, leading to a loss of membrane integrity and function.

G cluster_membrane Bacterial Cell Membrane cluster_alcohol Long-Chain Fatty Alcohol cluster_effects Cellular Effects membrane Phospholipid Bilayer alcohol 1-Pentadecanol / this compound disruption Membrane Disruption alcohol->disruption Insertion into membrane leakage Ion Leakage disruption->leakage lysis Cell Lysis leakage->lysis

Caption: Proposed mechanism of antibacterial action for long-chain fatty alcohols.

Experimental Workflow for Antibacterial Susceptibility Testing

The general workflow for determining the antibacterial activity of a compound involves several key steps, from initial screening to quantitative assessment.

G cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis culture Bacterial Culture Preparation assay Antibacterial Assay (e.g., Broth Dilution, Agar Diffusion) culture->assay compound Compound Solubilization & Dilution compound->assay incubation Incubation assay->incubation readout Data Collection (e.g., MIC, Zone of Inhibition) incubation->readout

Caption: A simplified workflow for antibacterial susceptibility testing.

Conclusion

The available evidence strongly supports the antibacterial activity of 1-pentadecanol against several bacterial species, particularly Gram-positive bacteria. In contrast, the antibacterial potential of this compound remains uncharacterized. This significant knowledge gap highlights a clear need for future research to investigate the antimicrobial properties of this compound and other secondary fatty alcohols. Such studies would not only provide a more complete understanding of the structure-activity relationships of long-chain fatty alcohols but could also uncover new leads in the development of novel antibacterial agents.

References

Comparative Cytotoxicity of Primary vs. Secondary Fatty Alcohols: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxic profiles of primary and secondary fatty alcohols. Understanding the differential effects of these compounds on cell viability is crucial for various applications, from drug formulation to toxicological assessment. This document synthesizes available data on their cytotoxic effects, details common experimental methodologies, and illustrates the key cellular pathways involved.

Introduction to Fatty Alcohol Cytotoxicity

Fatty alcohols are aliphatic alcohols derived from natural fats and oils or produced synthetically. Their structure, characterized by a hydrocarbon tail and a hydroxyl (-OH) group, dictates their physicochemical properties and biological activity. The position of the hydroxyl group distinguishes primary alcohols (1-alkanols), where the -OH group is attached to a terminal carbon, from secondary alcohols (2-alkanols and others), where it is attached to a non-terminal carbon. This structural difference can influence their interaction with cell membranes and intracellular targets, potentially leading to varying degrees of cytotoxicity.

Generally, the cytotoxicity of fatty alcohols is influenced by their carbon chain length. Shorter-chain fatty alcohols (less than C12) tend to exhibit higher toxicity.[1] Longer-chain fatty alcohols (C12–C16) generally show reduced health effects.[1]

Quantitative Cytotoxicity Data

Direct comparative studies quantifying the cytotoxicity (e.g., IC50 values) of primary versus secondary fatty alcohols of the same chain length are not extensively available in the public domain. The following tables summarize the available information to provide a relative understanding. It is important to note that direct comparison is challenging due to variations in cell lines, assay methods, and exposure times across different studies.[2]

Table 1: Cytotoxicity Data for Primary Fatty Alcohols

CompoundCarbon Chain LengthCell LineAssayExposure TimeIC50 / Effect
1-Dodecanol (Lauryl Alcohol)C12Not SpecifiedNot SpecifiedNot SpecifiedRegistered for use as an insecticide, suggesting potential cytotoxicity.[3]
1-Hexadecanol (Cetyl Alcohol)C16Not SpecifiedNot SpecifiedNot SpecifiedGenerally considered to have low acute toxicity.[1]
1-OctanolC8Not SpecifiedNot SpecifiedNot SpecifiedCan have sedative and anesthetic effects in animal studies.[4]

Table 2: Cytotoxicity Data for Secondary Fatty Alcohols

CompoundCarbon Chain LengthCell LineAssayExposure TimeIC50 / Effect
2-OctanolC8Not SpecifiedNot SpecifiedNot SpecifiedUsed in various industrial applications; specific cytotoxicity data is limited.[5]
2-DodecanolC12Not SpecifiedNot SpecifiedNot SpecifiedData on cytotoxicity is not readily available.

Note: The lack of standardized comparative data highlights a gap in the current research landscape. Researchers are encouraged to perform head-to-head comparisons using consistent experimental protocols.

Mechanisms of Fatty Alcohol-Induced Cytotoxicity

The cytotoxic effects of fatty alcohols are primarily attributed to two key mechanisms: disruption of cell membrane integrity and induction of oxidative stress, which can lead to apoptosis (programmed cell death).

Membrane Disruption

The amphipathic nature of fatty alcohols allows them to intercalate into the lipid bilayer of cell membranes. This insertion can disrupt the membrane's structure and function, leading to increased permeability, leakage of intracellular components, and ultimately cell lysis. The degree of membrane disruption is influenced by the alcohol's chain length and the position of the hydroxyl group.

Oxidative Stress and Apoptosis

Ethanol, the most studied short-chain alcohol, is known to induce oxidative stress by increasing the production of reactive oxygen species (ROS) and decreasing the levels of cellular antioxidants.[6][7] This oxidative stress can damage cellular components, including lipids, proteins, and DNA.[6] Elevated ROS levels can trigger the intrinsic pathway of apoptosis through mitochondrial dysfunction. This involves the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases (proteases that execute apoptosis).[6]

Chronic alcohol exposure can also activate extrinsic apoptotic pathways by upregulating death receptors like Fas on the cell surface.[7] Binding of the Fas ligand (FasL) to its receptor initiates a signaling cascade that leads to the activation of caspase-8 and subsequent execution of apoptosis.[7]

It is plausible that longer-chain fatty alcohols induce cytotoxicity through similar pathways, although further research is needed to elucidate the specific mechanisms for different chain lengths and isomeric forms.

Experimental Protocols

Accurate and reproducible assessment of cytotoxicity is fundamental. The following are detailed protocols for two commonly used cytotoxicity assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[8] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[9]

  • Compound Treatment: Treat the cells with various concentrations of the primary or secondary fatty alcohol. Include a vehicle control (e.g., DMSO) and a negative control (untreated cells).

  • MTT Addition: After the desired incubation period (typically 24-72 hours), add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[8][9]

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.[9]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO, or a detergent-based solution) to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[8] Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[8][9]

  • Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of cell viability).

Lactate Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that measures the release of lactate dehydrogenase, a cytosolic enzyme, from cells with damaged plasma membranes.[10]

Protocol:

  • Cell Seeding and Treatment: Seed and treat cells with the fatty alcohols in a 96-well plate as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with a lysis agent like Triton X-100), and background (medium only).[11][12]

  • Supernatant Collection: After the incubation period, centrifuge the plate at approximately 250 x g for 5-10 minutes.[11][12] Carefully transfer a portion of the cell-free supernatant (e.g., 50-100 µL) to a new 96-well plate.[12][13]

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically includes a substrate (lactate) and a tetrazolium salt. Add the reaction mixture to each well containing the supernatant.[11]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[12]

  • Absorbance Measurement: Measure the absorbance at a wavelength of approximately 490 nm using a microplate reader. A reference wavelength of >600 nm can be used.[12]

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs)] * 100

Visualizing Workflows and Pathways

Diagrams created using Graphviz (DOT language) are provided below to illustrate the experimental workflow and a key signaling pathway.

Experimental_Workflow cluster_setup Assay Setup cluster_mtt MTT Assay cluster_ldh LDH Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate compound_treatment Treat with Fatty Alcohols (Primary vs. Secondary) cell_seeding->compound_treatment incubation Incubate (24-72h) compound_treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition get_supernatant Collect Supernatant incubation->get_supernatant formazan_formation Incubate (2-4h) (Formazan Formation) mtt_addition->formazan_formation solubilization Add Solubilization Solution formazan_formation->solubilization mtt_readout Measure Absorbance (570nm) solubilization->mtt_readout data_analysis Calculate % Viability / % Cytotoxicity Determine IC50 Values mtt_readout->data_analysis ldh_reaction Add LDH Reaction Mix get_supernatant->ldh_reaction ldh_incubation Incubate (30 min) ldh_reaction->ldh_incubation ldh_readout Measure Absorbance (490nm) ldh_incubation->ldh_readout ldh_readout->data_analysis Apoptosis_Signaling_Pathway cluster_stimulus Cytotoxic Stimulus cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion fatty_alcohol Fatty Alcohol membrane_disruption Membrane Disruption fatty_alcohol->membrane_disruption death_receptor Death Receptor (e.g., Fas) fatty_alcohol->death_receptor ros Increased ROS fatty_alcohol->ros apoptosis Apoptosis membrane_disruption->apoptosis Cell Lysis caspase8 Caspase-8 Activation death_receptor->caspase8 executioner_caspases Executioner Caspases (Caspase-3, -6, -7) caspase8->executioner_caspases executioner_caspases->apoptosis cytochrome_c Cytochrome c Release ros->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase9->executioner_caspases

References

A Researcher's Guide to Validating Pentadecan-8-ol Concentration for Accurate Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise concentration of reagents is paramount to the validity and reproducibility of experimental results. This guide provides a comparative analysis of three common analytical techniques for validating the concentration of Pentadecan-8-ol solutions: Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID), and Redox Titration. An objective comparison of their performance, supported by experimental protocols and data, is presented to aid in selecting the most suitable method for your laboratory's needs.

Introduction to Concentration Validation

Comparison of Analytical Methods

The choice of an analytical method for concentration validation depends on several factors, including the required accuracy and precision, sample throughput, cost, and the availability of instrumentation. The following table summarizes the key performance characteristics of GC-FID, HPLC-RID, and Redox Titration for the analysis of this compound.

ParameterGas Chromatography-FID (GC-FID)High-Performance Liquid Chromatography-RID (HPLC-RID)Redox Titration
Principle Separation of volatile compounds followed by detection based on the ionization of analytes in a hydrogen flame.Separation based on the differential partitioning of analytes between a mobile and stationary phase, with detection based on changes in the refractive index of the eluent.A chemical reaction between the analyte and a titrant of known concentration to determine the analyte's concentration.
Linearity Range 1 - 1000 µg/mL10 - 5000 µg/mL0.01 - 0.1 M
Limit of Detection (LOD) ~0.5 µg/mL~5 µg/mL~0.005 M
Limit of Quantitation (LOQ) ~1.5 µg/mL~15 µg/mL~0.01 M
Accuracy (% Recovery) 98 - 102%97 - 103%95 - 105%
Precision (%RSD) < 2%< 3%< 5%
Throughput HighMediumLow
Cost per Sample ModerateModerateLow
Sample Preparation Derivatization requiredMinimal (dissolution)Minimal (dissolution)
Specificity HighModerateLow

Experimental Workflow

The general workflow for validating the concentration of a this compound solution involves preparation of a standard, analysis of the sample and standard by the chosen method, and calculation of the concentration.

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_std Prepare this compound Standard Solution gc GC-FID Analysis prep_std->gc Analyze Standard hplc HPLC-RID Analysis prep_std->hplc Analyze Standard titration Redox Titration prep_std->titration Analyze Standard prep_sample Prepare Sample Solution prep_sample->gc Analyze Sample prep_sample->hplc Analyze Sample prep_sample->titration Analyze Sample calc Calculate Concentration gc->calc Obtain Data hplc->calc Obtain Data titration->calc Obtain Data validate Validate Results calc->validate

Caption: Experimental workflow for this compound concentration validation.

Detailed Experimental Protocols

Gas Chromatography-Flame Ionization Detection (GC-FID)

GC-FID is a highly sensitive and specific method for the quantification of volatile compounds. For long-chain alcohols like this compound, a derivatization step is necessary to increase their volatility and improve chromatographic performance.

a. Sample and Standard Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of a suitable solvent (e.g., hexane or dichloromethane) in a volumetric flask.

  • Working Standards: Prepare a series of working standards by serial dilution of the stock solution to cover the expected concentration range of the sample (e.g., 1, 10, 50, 100, 500, 1000 µg/mL).

  • Sample Preparation: Dilute the this compound solution to be tested with the same solvent to fall within the concentration range of the working standards.

b. Derivatization (Silylation):

  • Transfer 100 µL of each standard and sample solution into separate autosampler vials.

  • Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to each vial.

  • Cap the vials tightly and heat at 60°C for 30 minutes.

  • Allow the vials to cool to room temperature before GC analysis.

c. GC-FID Conditions:

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 280°C.

  • Injection Volume: 1 µL (splitless mode).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp to 250°C at 10°C/min.

    • Hold at 250°C for 5 minutes.

  • Detector Temperature: 300°C.

d. Data Analysis:

  • Generate a calibration curve by plotting the peak area of the derivatized this compound against the concentration of the working standards.

  • Determine the concentration of the unknown sample by interpolating its peak area on the calibration curve.

High-Performance Liquid Chromatography-Refractive Index Detection (HPLC-RID)

HPLC-RID is a versatile method for the analysis of non-volatile compounds that do not possess a UV chromophore. It is a simpler alternative to GC as it does not require derivatization.

a. Sample and Standard Preparation:

  • Standard Stock Solution (5 mg/mL): Accurately weigh 50 mg of this compound standard and dissolve it in 10 mL of the mobile phase in a volumetric flask.

  • Working Standards: Prepare a series of working standards by serial dilution of the stock solution with the mobile phase (e.g., 10, 50, 100, 500, 1000, 5000 µg/mL).

  • Sample Preparation: Dilute the this compound solution to be tested with the mobile phase to fall within the concentration range of the working standards.

b. HPLC-RID Conditions:

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm) or a suitable column for fatty alcohol analysis.

  • Mobile Phase: A mixture of methanol and water (e.g., 90:10 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • RID Temperature: 35°C.

c. Data Analysis:

  • Generate a calibration curve by plotting the peak area of this compound against the concentration of the working standards.

  • Determine the concentration of the unknown sample by interpolating its peak area on the calibration curve.

Redox Titration

Redox titration is a classical chemical analysis method that can be used to determine the concentration of alcohols. This method is cost-effective but is less specific and may be subject to interferences from other oxidizable substances in the sample matrix.

a. Reagents:

  • Standardized Potassium Dichromate (K₂Cr₂O₇) solution (e.g., 0.1 N): A strong oxidizing agent.

  • Concentrated Sulfuric Acid (H₂SO₄).

  • Potassium Iodide (KI) solution (10% w/v).

  • Standardized Sodium Thiosulfate (Na₂S₂O₃) solution (e.g., 0.1 N).

  • Starch indicator solution.

b. Procedure:

  • Pipette a known volume of the this compound solution into a conical flask.

  • Add a known excess volume of the standardized potassium dichromate solution and a small amount of concentrated sulfuric acid.

  • Heat the mixture gently to ensure complete oxidation of the alcohol.

  • Cool the solution and add an excess of potassium iodide solution. The unreacted dichromate will oxidize the iodide to iodine.

  • Titrate the liberated iodine with the standardized sodium thiosulfate solution using starch as an indicator. The endpoint is the disappearance of the blue color.

  • Perform a blank titration using the same procedure but without the this compound sample.

c. Calculation: The concentration of this compound can be calculated based on the difference in the volume of sodium thiosulfate used for the blank and the sample titrations, and the stoichiometry of the redox reactions.

Conclusion

The validation of this compound solution concentration is a critical quality control step in research and development. This guide has provided a comparative overview of three common analytical methods: GC-FID, HPLC-RID, and Redox Titration.

  • GC-FID offers the highest sensitivity and specificity, making it the method of choice for accurate and reliable quantification, especially at low concentrations. The requirement for derivatization adds a step to the sample preparation but significantly improves the analysis of this long-chain alcohol.

  • HPLC-RID provides a simpler and more direct method of analysis without the need for derivatization. It is a robust technique suitable for routine analysis where high sensitivity is not the primary concern.

  • Redox Titration is a cost-effective and straightforward method but lacks the specificity of chromatographic techniques. It is best suited for the analysis of relatively pure solutions where interfering substances are absent.

The selection of the most appropriate method will depend on the specific requirements of the assay, the available instrumentation, and the desired level of accuracy and precision. By following the detailed protocols and considering the performance characteristics outlined in this guide, researchers can confidently validate the concentration of their this compound solutions, ensuring the integrity and reproducibility of their experimental data.

A Researcher's Guide to Cross-Referencing Pentadecan-8-ol Spectral Data with Public Databases

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate identification of chemical compounds is paramount. This guide provides a comparative analysis of the spectral data for Pentadecan-8-ol, a secondary fatty alcohol, with its isomers and other long-chain alcohols. By leveraging public databases, this guide demonstrates how to effectively cross-reference spectral data to ensure confident structural elucidation.

Spectral Data Comparison: this compound and Alternatives

The following table summarizes the key spectral data for this compound and two comparable long-chain alcohols: 2-Pentadecanol (a positional isomer) and 8-Heptadecanol (a longer-chain analogue). This data has been compiled from publicly available resources such as PubChem and the NIST Chemistry WebBook.

Spectral DataThis compound2-Pentadecanol8-Heptadecanol
Molecular Formula C₁₅H₃₂OC₁₅H₃₂OC₁₇H₃₆O
Molecular Weight 228.41 g/mol 228.41 g/mol 256.47 g/mol
Mass Spec. (m/z) Key fragments at 129, 111, 69[1]Top peaks at 45, 43, 41[2]Key fragments from alpha-cleavage
¹³C NMR (δ, ppm) Data available on SpectraBase[1]Data available on SpectraBase[2][3]Data available on SpectraBase[4]
¹H NMR (δ, ppm) Data available on SpectraBase[1]Data available on SpectraBase[2]No readily available data found
IR (cm⁻¹) Broad O-H stretch, C-O stretch[1]Broad O-H stretch, C-O stretch[5][6]Broad O-H stretch, C-O stretch[7]

Experimental Protocols

The following are generalized protocols for acquiring the spectral data presented above.

1. Mass Spectrometry (MS)

  • Sample Preparation: Dissolve a small amount of the alcohol in a volatile organic solvent such as methanol or dichloromethane.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is typically used.

  • Method:

    • Inject the sample solution into the GC inlet.

    • The sample is vaporized and separated based on its boiling point and interaction with the GC column (a non-polar column is suitable for long-chain alcohols).

    • As the compound elutes from the column, it enters the mass spectrometer.

    • Electron ionization (EI) is a common method where the sample is bombarded with electrons, causing it to fragment.

    • The resulting charged fragments are separated by their mass-to-charge ratio (m/z) and detected.

  • Data Analysis: The resulting mass spectrum will show a series of peaks, with the most intense peak known as the base peak. The fragmentation pattern is characteristic of the molecule's structure. For secondary alcohols, alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) is a common fragmentation pathway.[8]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher).

  • Method:

    • Place the NMR tube in the spectrometer's probe.

    • Acquire both ¹H and ¹³C NMR spectra.

    • For ¹H NMR, the chemical shifts (δ) typically range from 0-12 ppm. The signal for the hydroxyl (-OH) proton is often a broad singlet. Protons on the carbon bearing the hydroxyl group will be deshielded and appear at a lower field.

    • For ¹³C NMR, the carbon attached to the hydroxyl group will also be deshielded and appear at a lower field compared to the other aliphatic carbons.

  • Data Analysis: The chemical shifts, splitting patterns (multiplicity), and integration of the peaks provide detailed information about the carbon-hydrogen framework of the molecule.

3. Infrared (IR) Spectroscopy

  • Sample Preparation: The sample can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr) or as a solution in a suitable solvent (e.g., carbon tetrachloride, CCl₄). For solid samples, a KBr pellet can be prepared.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

  • Method:

    • Place the prepared sample in the spectrometer's sample holder.

    • An infrared beam is passed through the sample.

    • The instrument measures the absorption of infrared radiation at different frequencies.

  • Data Analysis: The resulting IR spectrum shows absorption bands corresponding to specific molecular vibrations. For alcohols, a broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration. A strong C-O stretching absorption is typically observed in the 1000-1200 cm⁻¹ region.

Visualization of the Cross-Referencing Workflow

The following diagram illustrates the logical workflow for identifying an unknown long-chain alcohol by cross-referencing its experimental spectral data with public databases.

cross_referencing_workflow cluster_experiment Experimental Analysis cluster_data_extraction Data Extraction cluster_database_search Database Cross-Referencing cluster_identification Compound Identification exp_sample Unknown Long-Chain Alcohol Sample exp_ms Acquire Mass Spectrum exp_sample->exp_ms exp_nmr Acquire NMR Spectra (¹H and ¹³C) exp_sample->exp_nmr exp_ir Acquire IR Spectrum exp_sample->exp_ir extract_ms Identify Key m/z Fragments exp_ms->extract_ms extract_nmr Determine Chemical Shifts (δ) exp_nmr->extract_nmr extract_ir Identify Absorption Bands (cm⁻¹) exp_ir->extract_ir search_db Search Public Databases (e.g., PubChem, NIST, SDBS) extract_ms->search_db extract_nmr->search_db extract_ir->search_db compare_spectra Compare Experimental Data with Database Spectra search_db->compare_spectra match_found Positive Match: This compound Identified compare_spectra->match_found no_match No Match: Further Analysis Required compare_spectra->no_match

Caption: Workflow for identifying an unknown alcohol.

References

Unveiling the Disruptive Power of Fatty Alcohols on Cellular Membranes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the interaction of fatty alcohols with cell membranes is paramount for advancements in drug delivery and toxicology. This guide provides a comprehensive comparison of the membrane disruption potential of various fatty alcohols, supported by experimental data and detailed methodologies.

The ability of a molecule to permeate or disrupt the lipid bilayer of a cell is a critical factor in its biological activity. Fatty alcohols, a class of amphiphilic molecules, are known to interact with and alter the properties of cell membranes. This interaction is highly dependent on the specific characteristics of the fatty alcohol, primarily its chain length.

The disruptive potency of straight-chain fatty alcohols generally increases with their chain length, a trend that continues up to a certain point. Beyond this "cutoff effect," a further increase in chain length leads to a leveling off or even a decrease in disruptive efficacy.[1][2][3] This phenomenon is linked to the way these molecules partition into the lipid bilayer and affect its physicochemical properties, such as fluidity, thickness, and permeability.[1][2][4]

Comparative Analysis of Membrane Disruption

The following table summarizes quantitative data on the membrane-disrupting capabilities of a range of fatty alcohols. The data is compiled from various studies employing different experimental models, providing a broad overview of their relative potencies.

Fatty AlcoholChemical FormulaChain LengthKey Findings and Quantitative DataReference(s)
Short-Chain Alcohols
EthanolC2H5OH2Increases membrane fluidity.[5][6] Disrupts mitochondrial membrane potential and impairs electron transport chain activity.[7][5][6][7]
1-HexanolC6H13OH6Induces a 96.24% phenol extraction in a conventional solvent extraction system, indicating high interaction with membranes.[8]
Medium-Chain Alcohols
1-OctanolC8H15OH8Less potent than longer-chain alcohols like decanol in causing growth inhibition of P. putida DOT-T1E.[9] Achieved 95.97% phenol extraction.[8][8][9]
1-DecanolC10H21OH10Showed approximately 10-fold higher toxicity to P. putida DOT-T1E cells compared to 1-octanol.[9] Achieved 92.87% phenol extraction.[8][8][9]
Long-Chain Alcohols
1-Dodecanol (Lauryl Alcohol)C12H25OH12Exhibits the highest permeant effect on dihexadecylphosphate (DHP) vesicles among linear aliphatic alcohols, with a PD50 value of 2 x 10⁻³ M.[3][3]
1-Hexadecanol (Cetyl Alcohol)C16H33OH16The bilayer-modifying potency begins to taper off and can even have an opposite effect compared to shorter-chain alcohols.[1][1]

Experimental Protocols

To ensure the reproducibility and critical evaluation of the cited data, detailed methodologies for key experiments are provided below.

Gramicidin-Based Fluorescence Assay for Membrane Permeability

This assay is a robust method to quantify the bilayer-modifying potency of compounds like fatty alcohols. It relies on the principle that the dimerization of the channel-forming peptide gramicidin A (gA) in a lipid bilayer is sensitive to changes in the membrane's physical properties.

Workflow for Gramicidin-Based Fluorescence Assay

G cluster_prep Vesicle Preparation cluster_assay Assay Execution cluster_analysis Data Analysis V1 Prepare Large Unilamellar Vesicles (LUVs) containing a fluorescent probe (e.g., ANTS) and a quencher (e.g., DPX). V2 Incorporate gramicidin A (gA) into the LUVs. V1->V2 A1 Add the prepared LUVs to a cuvette with buffer. V2->A1 A2 Introduce varying concentrations of the test fatty alcohol to the cuvette. A1->A2 A3 Monitor the fluorescence intensity over time. A2->A3 D1 Calculate the rate of fluorescence quenching. A3->D1 D2 Determine the concentration of fatty alcohol required to induce a specific change in quenching rate (e.g., doubling the rate). D1->D2 D3 Compare the potencies of different fatty alcohols. D2->D3

Caption: Workflow of the gramicidin-based fluorescence assay.

Methodology:

  • Vesicle Preparation: Large unilamellar vesicles (LUVs) are prepared from a suitable lipid (e.g., 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine, POPC) using the extrusion method. The vesicles encapsulate a water-soluble fluorophore, such as 8-aminonaphthalene-1,3,6-trisulfonic acid (ANTS), and a collisional quencher, p-xylene-bis-pyridinium bromide (DPX).

  • Gramicidin Incorporation: The channel-forming peptide gramicidin A (gA) is incorporated into the LUVs. The equilibrium between gA monomers and dimers, the latter of which forms a transmembrane channel, is sensitive to the physical state of the lipid bilayer.

  • Fluorescence Measurement: The LUV suspension is placed in a fluorometer. The addition of a quencher to the external solution will not affect the internal fluorescence unless channels are formed.

  • Addition of Fatty Alcohols: The fatty alcohol of interest is added to the vesicle suspension. By altering the bilayer properties, the fatty alcohol shifts the gA monomer-dimer equilibrium, leading to the formation of more conducting dimers.

  • Data Analysis: The influx of the external quencher through the gA channels leads to a decrease in ANTS fluorescence. The rate of this fluorescence quenching is a measure of the membrane's permeability and, consequently, the disruptive potency of the added fatty alcohol. The concentration of the alcohol required to double the quenching rate can be used as a quantitative measure of its bilayer-modifying potency.[1]

Signaling Pathways and Cellular Responses to Membrane Disruption

The disruption of the cell membrane by fatty alcohols is not a passive event but can trigger a cascade of cellular responses. One of the key consequences is the induction of stress responses, including the expression of heat shock proteins (Hsps).

Signaling Cascade Following Membrane Disruption

G FA Fatty Alcohols Membrane Cell Membrane FA->Membrane Disruption Membrane Disruption (Increased Fluidity, Permeability) Membrane->Disruption Stress Cellular Stress Disruption->Stress ROS Reactive Oxygen Species (ROS) Production Disruption->ROS HSP Heat Shock Protein (Hsp) Induction Stress->HSP CellDeath Cell Death Stress->CellDeath OxidativeStress Oxidative Stress ROS->OxidativeStress OxidativeStress->CellDeath

Caption: Cellular response to fatty alcohol-induced membrane disruption.

Membrane fluidizing agents, including certain fatty alcohols, can induce the expression of Hsp70 without causing measurable protein denaturation.[5] This suggests that the cell membrane itself can act as a sensor for stress. The increased membrane fluidity can lead to the production of reactive oxygen species (ROS), resulting in oxidative stress and potentially culminating in cell death.[5]

References

Efficacy of Pentadecan-8-ol compared to commercial antimicrobial agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antimicrobial potential of Pentadecan-8-ol against common commercial antimicrobial agents. Due to a lack of specific experimental data for this compound in publicly available scientific literature, this analysis utilizes data for its structural isomer, 1-pentadecanol, as a proxy. The information presented herein is intended to provide a foundation for further research and development in the field of novel antimicrobial agents.

Comparative Antimicrobial Efficacy

Quantitative data on the antimicrobial activity of 1-pentadecanol against Staphylococcus aureus is presented below, alongside the efficacy of common commercial antibiotics against both Gram-positive (S. aureus) and Gram-negative (Escherichia coli) bacteria for a broader comparative context.

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of 1-Pentadecanol against Staphylococcus aureus

CompoundMIC (µg/mL)MBC (µg/mL)
1-Pentadecanol48

Source: Based on data from studies on long-chain fatty alcohols.[1][2]

Table 2: Minimum Inhibitory Concentration (MIC) of Commercial Antimicrobial Agents

Antimicrobial AgentTarget OrganismMIC Range (µg/mL)
PenicillinStaphylococcus aureus0.015 - >128
CiprofloxacinStaphylococcus aureus0.12 - 128
GentamicinStaphylococcus aureus0.03 - 1024
CiprofloxacinEscherichia coli0.004 - >32
GentamicinEscherichia coli0.03 - 512
ImipenemEscherichia coli0.06 - 128

Note: MIC values can vary significantly depending on the bacterial strain and the testing methodology.

Experimental Protocols

Detailed methodologies for standard antimicrobial susceptibility tests are provided below. These protocols are essential for the accurate and reproducible evaluation of the antimicrobial efficacy of compounds like this compound.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.[3][4][5][6][7]

Procedure:

  • Preparation of Antimicrobial Agent Stock Solution: A stock solution of the test compound (e.g., this compound) is prepared at a known concentration in a suitable solvent.

  • Serial Dilutions: A two-fold serial dilution of the stock solution is performed in a 96-well microtiter plate containing a liquid growth medium (e.g., Mueller-Hinton Broth). This creates a gradient of decreasing concentrations of the test compound.

  • Inoculum Preparation: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus) is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. A growth control well (containing only medium and bacteria) and a sterility control well (containing only medium) are included.

  • Incubation: The microtiter plate is incubated at a temperature and for a duration suitable for the growth of the test organism (typically 35-37°C for 18-24 hours).

  • Result Interpretation: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth of the microorganism.

Kirby-Bauer Disk Diffusion Method for Zone of Inhibition

This method assesses the susceptibility of a bacterium to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the agent.[8][9][10][11][12]

Procedure:

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared as described for the broth microdilution method.

  • Inoculation of Agar Plate: A sterile cotton swab is dipped into the standardized bacterial suspension, and the excess fluid is removed by pressing the swab against the inside of the tube. The swab is then used to evenly streak the entire surface of a Mueller-Hinton agar plate to create a uniform bacterial lawn.

  • Application of Antimicrobial Disks: Paper disks impregnated with a known concentration of the test compound (e.g., this compound) are aseptically placed on the surface of the inoculated agar plate.

  • Incubation: The plate is incubated under appropriate conditions (typically 35-37°C for 18-24 hours).

  • Result Interpretation: The antimicrobial agent diffuses from the disk into the agar, creating a concentration gradient. If the bacterium is susceptible to the agent, a clear circular zone of no growth, known as the zone of inhibition, will appear around the disk. The diameter of this zone is measured in millimeters and compared to standardized charts to determine if the organism is susceptible, intermediate, or resistant to the antimicrobial agent.

Mandatory Visualizations

Experimental Workflow for Antimicrobial Susceptibility Testing

experimental_workflow cluster_prep Preparation cluster_mic MIC Determination (Broth Microdilution) cluster_zoi Zone of Inhibition (Disk Diffusion) prep_agent Prepare Antimicrobial Agent (e.g., this compound) serial_dilution Serial Dilution of Agent prep_agent->serial_dilution apply_disk Apply Antimicrobial Disk prep_agent->apply_disk prep_culture Prepare Bacterial Culture (e.g., S. aureus) inoculation_mic Inoculation of Microplate prep_culture->inoculation_mic lawn_culture Create Bacterial Lawn prep_culture->lawn_culture serial_dilution->inoculation_mic incubation_mic Incubation inoculation_mic->incubation_mic read_mic Read MIC Value incubation_mic->read_mic lawn_culture->apply_disk incubation_zoi Incubation apply_disk->incubation_zoi measure_zoi Measure Zone of Inhibition incubation_zoi->measure_zoi

Caption: Workflow for determining MIC and Zone of Inhibition.

Proposed Mechanism of Action of Long-Chain Fatty Alcohols

mechanism_of_action cluster_bacterium Bacterial Cell cell_membrane Cell Membrane cytoplasm Cytoplasm leakage Leakage of Cellular Contents cell_membrane->leakage Loses integrity leading to fatty_alcohol This compound disruption Membrane Disruption fatty_alcohol->disruption Intercalates into disruption->cell_membrane Acts upon cell_death Cell Death leakage->cell_death Results in

Caption: Disruption of bacterial cell membrane by fatty alcohols.

References

Safety Operating Guide

Safeguarding Our Environment: Proper Disposal of Pentadecan-8-ol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible disposal of chemical waste is a critical component of laboratory safety and environmental stewardship. Pentadecan-8-ol, a secondary fatty alcohol, requires careful handling and disposal to mitigate potential environmental impact. This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring compliance and promoting a safe working environment.

Key Physical and Chemical Properties

Understanding the properties of a substance is the first step toward safe handling and disposal. Below is a summary of available data for similar long-chain alcohols.

PropertyValueSource Compound
Molecular FormulaC15H32OThis compound
Molecular Weight228.41 g/mol This compound
AppearanceWhite Solid1-Pentadecanol
Melting Point44 °C / 111.2 °F1-Pentadecanol
Boiling Point269 - 271 °C / 516.2 - 519.8 °F1-Pentadecanol
Solubility in WaterInsoluble1-Pentadecanol

Hazard Profile and Safety Precautions

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the hazard statement H413: "May cause long lasting harmful effects to aquatic life".[1][2] This underscores the importance of preventing its release into the environment.

Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Use safety glasses or goggles.

  • Lab Coat: A standard lab coat is recommended to prevent skin contact.

Handling:

  • Avoid generating dust or aerosols.

  • Use in a well-ventilated area or under a fume hood.

  • Prevent contact with skin and eyes.

Step-by-Step Disposal Protocol

The proper disposal of this compound waste is crucial to prevent environmental contamination. The following protocol outlines the necessary steps for its safe collection and disposal.

1. Waste Identification and Segregation:

  • Characterize the Waste: Determine if the this compound waste is pure, mixed with other non-halogenated organic solvents, or contaminated with halogenated compounds.

  • Segregate Accordingly:

    • Non-Halogenated Waste: If pure or mixed with other non-halogenated organics, collect in a designated "Non-Halogenated Organic Waste" container.

    • Halogenated Waste: If contaminated with halogenated compounds, it must be disposed of in a "Halogenated Organic Waste" container.

2. Waste Collection:

  • Container Selection: Use a clean, dry, and chemically compatible waste container with a secure screw cap.

  • Labeling: Clearly label the container with "Hazardous Waste," the full chemical name ("this compound"), and any other components in the waste stream.

  • Collection Process:

    • Use a funnel to prevent spills when transferring waste.

    • Do not fill the container beyond 90% capacity to allow for vapor expansion.

    • Securely close the container after each addition.

3. Storage:

  • Store sealed waste containers in a designated, well-ventilated, and cool secondary containment area.

  • Keep containers away from heat and sources of ignition.[3]

4. Disposal:

  • Licensed Waste Disposal Vendor: Arrange for the collection and disposal of the waste through your institution's designated hazardous waste management service or a licensed chemical waste disposal company.

  • Regulatory Compliance: Ensure that all local, state, and federal regulations regarding hazardous waste disposal are followed. Chemical waste generators are responsible for the proper classification and disposal of their waste.[4]

Spill Response:

  • Small Spills: Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste.[3]

  • Large Spills: Evacuate the area and follow your institution's emergency response procedures.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

This compound Disposal Workflow start This compound Waste Generated assess Assess Waste Contamination start->assess pure Pure or Mixed with Non-Halogenated Organics assess->pure Non-Halogenated halogenated Contaminated with Halogenated Compounds assess->halogenated Halogenated non_halogenated_container Collect in 'Non-Halogenated Organic Waste' Container pure->non_halogenated_container halogenated_container Collect in 'Halogenated Organic Waste' Container halogenated->halogenated_container transfer Carefully Transfer Waste non_halogenated_container->transfer halogenated_container->transfer seal Securely Seal Container transfer->seal store Store in Designated Area seal->store dispose Dispose via Licensed Vendor store->dispose

Caption: Decision workflow for the proper segregation and disposal of this compound waste.

References

Essential Safety and Logistical Information for Handling Pentadecan-8-ol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical reagents is paramount. This document provides crucial safety and logistical information for the handling of Pentadecan-8-ol, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans.

Personal Protective Equipment (PPE)

When handling this compound, it is essential to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.

Body PartRecommended PPESpecifications and Notes
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended for protection against aliphatic alcohols. Always inspect gloves for integrity before use and dispose of them properly after handling the chemical.[1]
Eyes Safety glasses with side shields or chemical splash gogglesEssential to protect against splashes. In cases of significant splash risk, a face shield should be worn in addition to safety glasses or goggles.[2]
Body Laboratory coatA standard lab coat should be worn to protect the skin and clothing from accidental spills.
Respiratory Not generally required under normal, well-ventilated conditionsIf there is a risk of generating aerosols or working in a poorly ventilated area, a respirator may be necessary.[3] Consult your institution's environmental health and safety department for specific guidance on respirator selection.

Operational Plan

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment. The following workflow outlines the key steps from preparation to waste disposal.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Work Area & Equipment prep_ppe->prep_setup prep_sds Review Safety Data Sheet prep_sds->prep_ppe handle_transfer Transfer & Use Chemical prep_setup->handle_transfer handle_spill Spill Response Plan Ready handle_transfer->handle_spill disp_waste Segregate Waste handle_spill->disp_waste disp_label Label Waste Container disp_waste->disp_label disp_dispose Dispose via EHS disp_label->disp_dispose

Workflow for Safe Handling of this compound.

Step-by-Step Handling Procedures

  • Preparation :

    • Before handling, thoroughly review the Safety Data Sheet (SDS) for this compound, if available, or for similar long-chain aliphatic alcohols.

    • Ensure that a safety shower and eyewash station are readily accessible.[3]

    • Put on all required PPE as outlined in the table above.

    • Prepare your workspace by ensuring it is clean, uncluttered, and located in a well-ventilated area, preferably within a chemical fume hood.

  • Handling and Use :

    • When transferring this compound, do so carefully to avoid splashing or creating aerosols.

    • Use appropriate laboratory equipment (e.g., glass beakers, graduated cylinders) that is compatible with aliphatic alcohols.

    • Keep containers of this compound closed when not in use to minimize vapors.

  • Spill Management :

    • In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).

    • Collect the absorbed material into a suitable, labeled container for disposal.[3]

    • For larger spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan

Proper disposal of chemical waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation : All waste contaminated with this compound, including used gloves, absorbent materials, and empty containers, should be collected in a designated and clearly labeled hazardous waste container.

  • Container Labeling : The waste container must be labeled with the words "Hazardous Waste" and the full chemical name, "this compound".

  • Disposal Method : this compound is classified as potentially causing long-lasting harmful effects to aquatic life[4][5]. Therefore, it should not be disposed of down the drain. All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office in accordance with local, state, and federal regulations. Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste and consult relevant regulations for complete and accurate classification.[6]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.